Triethylenemelamine
説明
Tretamine is a member of 1,3,5-triazines. It has a role as an insect sterilant and an alkylating agent.
Toxic alkylating agent used in industry; also as antineoplastic and research tool to produce chromosome aberrations and cancers.
This compound is a trisaziridine alkylating agent with antineoplastic and carcinogenic properties. Used to induce cancer in experimental animal models, this compound ethylates DNA, resulting in inhibition of DNA replication, unscheduled DNA synthesis, chromosomal aberrations, and sister chromatid exchanges. This agent also exhibits reproductive toxicities. (NCI04)
Structure
3D Structure
特性
IUPAC Name |
2,4,6-tris(aziridin-1-yl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-2-13(1)7-10-8(14-3-4-14)12-9(11-7)15-5-6-15/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCJMVBFZDHPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC(=N2)N3CC3)N4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Record name | TRIETHYLENEMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026225 | |
| Record name | Triethylenemelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethylenemelamine is an odorless white crystalline powder. Melting point 160 °C, then rapidly polymerizes to a white solid. Almost immediate degradation at pH 3.0; rapid degradation at pH 5.0; and very little degradation at pH 7.5. (NTP, 1992), White, odorless solid; [Hawley] White to off-white crystalline powder; [MSDSonline] | |
| Record name | TRIETHYLENEMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethylenemelamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6983 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), WT/WT @ 26 °C: WATER 40%, CHLOROFORM 28.1%, METHYLENE CHLORIDE 19.7%, DIOXANE 9.6%, ETHANOL 7.7%, DIMETHYL CELLOSOLVE 4.8%, ETHYL ACETATE 4.5%, CARBON TETRACHLORIDE 3.6%, ACETONE 10.6%, METHYL ETHYL KETONE 4.7%, METHANOL 12.5%, BENZENE 5.6%, Soluble in oxygenated and chlorinated solvents. | |
| Record name | TRIETHYLENEMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000361 [mmHg] | |
| Record name | Triethylenemelamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6983 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MINUTE CRYSTALS FROM CHLOROFORM, WHITE, CRYSTALLINE POWDER | |
CAS No. |
51-18-3 | |
| Record name | TRIETHYLENEMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethylenemelamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14031 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triethylenemelamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethylenemelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tretamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENEMELAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7IY6HZG9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
282 °F (decomposes) (NTP, 1992), @ 160 °C, IT INITIALLY MELTS, THEN RAPIDLY POLYMERIZES TO WHITE SOLID | |
| Record name | TRIETHYLENEMELAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Triethylenemelamine: A Technical Guide to its Chemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenemelamine (TEM), also known as Tretamine, is a trifunctional aziridine compound with the chemical formula C₉H₁₂N₆. Historically used as an antineoplastic agent, it functions as a potent alkylating agent, a property that also underlies its mutagenic and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, its synthesis, and its mechanism of action, with a focus on the cellular pathways it perturbs. The information is presented to support research and development activities involving this and similar alkylating compounds.
Chemical and Physical Properties
This compound is an odorless, white crystalline powder.[1] It is susceptible to polymerization with heat or moisture and exhibits pH-dependent stability, degrading almost immediately at a pH of 3.0, rapidly at a pH of 5.0, with minimal degradation at a pH of 7.5.[1][3] Aqueous solutions are known to polymerize at room temperature, but ampuled aqueous solutions can be stable for approximately three months when stored at 4°C.[1][2]
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₆ | [4] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 160 °C (decomposes) | [1][4] |
| Boiling Point | 430.2 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.617 g/cm³ | [4] |
| Vapor Pressure | 1.32 x 10⁻⁷ mmHg at 25°C | [4] |
| Flash Point | 214 °C |[4] |
Table 2: Solubility and Partition Coefficients
| Property | Value | Source |
|---|---|---|
| Water Solubility | < 1 mg/mL at 16.1°C | [5] |
| LogP | -0.473 | [4] |
| XLogP3 | 0.7 | [4] |
| Log₁₀WS (Water Solubility in mol/L) | -0.18 (Calculated) |[3] |
Table 3: Acid-Base Properties and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| pKa | 3.13 ± 0.10 (Predicted) | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Complexity | 205 |[4] |
Table 4: Spectroscopic Data
| Technique | Data | Source |
|---|---|---|
| UV Max Absorption | 222 nm | [1] |
| ¹H NMR | Spectrum available | [1] |
| GC-MS | Spectra available in NIST database |[1] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized from the reaction of cyanuric chloride with ethylenimine.[1] The reaction is a nucleophilic substitution where the nitrogen of the ethylenimine attacks the electrophilic carbon of the triazine ring, displacing a chloride ion. This occurs for all three chlorine atoms on the cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Ethylenimine
-
Acid scavenger (e.g., sodium carbonate, triethylamine)[7][8]
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Dissolve cyanuric chloride in the chosen anhydrous solvent in the reaction vessel and cool the mixture (e.g., to 0-5°C).[7]
-
Slowly add a solution of ethylenimine and the acid scavenger to the cyanuric chloride solution while maintaining the low temperature and stirring vigorously.[7]
-
After the addition is complete, allow the reaction to proceed for a set time (e.g., 3 hours) at the controlled temperature.[7]
-
The reaction mixture, likely a suspension, is then filtered to remove the salt byproduct (e.g., sodium chloride).
-
The filtrate containing the product is then processed, which may involve washing with aqueous solutions to remove impurities.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent like chloroform.[1]
Synthesis Workflow for this compound
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a substance.[9] For a basic compound like this compound, this involves titration with a strong acid.
Materials:
-
This compound sample
-
Standardized strong acid titrant (e.g., 0.1 M HCl)
-
High-purity water
-
Calibrated pH meter and electrode
-
Burette
-
Stirrer
-
Inert salt to maintain constant ionic strength (e.g., KCl)[9]
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in high-purity water containing a constant concentration of an inert salt.[9]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add the standardized HCl titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point, where the pH changes most rapidly.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound solid
-
Solvent of interest (e.g., water, buffers, organic solvents)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure closures
-
Centrifuge and/or filtration system (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid to ensure no phase changes or degradation occurred during the experiment.
Mechanism of Action and Signaling Pathways
This compound is a polyfunctional alkylating agent. Its three aziridine rings are highly strained and reactive. In an acidic environment, the aziridine rings can be protonated, which facilitates their opening and the formation of a reactive aziridinium ion. This electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably DNA.
The primary mechanism of its cytotoxic and mutagenic effects is the alkylation of DNA bases. This can lead to several outcomes:
-
Monoalkylation: A single aziridine arm reacts with a DNA base.
-
Cross-linking: The multiple reactive sites on a single TEM molecule can react with two different DNA bases, leading to intra-strand or inter-strand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.
The formation of DNA adducts and cross-links triggers a cellular cascade known as the DNA Damage Response (DDR). While specific pathways for this compound are not fully elucidated in the literature, a generalized response to such DNA damage can be described.
Inferred DNA Damage Response Pathway
Pathway Description:
-
Initiation: this compound enters the cell and alkylates DNA, creating bulky adducts and cross-links.
-
Sensing: These DNA lesions are recognized by sensor proteins, such as the MRE11-RAD50-NBS1 (MRN) complex for double-strand breaks that can arise from replication fork collapse, and Replication Protein A (RPA) which binds to single-stranded DNA exposed during repair processes.
-
Signal Transduction: The sensor proteins recruit and activate master regulatory kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate a host of downstream transducer proteins, including the checkpoint kinases CHK1 and CHK2.
-
Effector Activation: The activated transducer kinases phosphorylate effector proteins, such as the p53 tumor suppressor and CDC25 phosphatases.
-
Cellular Outcomes: This signaling cascade culminates in several cellular responses aimed at preserving genomic integrity:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair before the damage is permanently encoded through replication.
-
DNA Repair: Specific DNA repair pathways, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), are activated to remove the DNA adducts.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death (apoptosis) to eliminate the potentially cancerous cell.
-
Safety and Handling
This compound is classified as highly toxic and a potential carcinogen.[4] It should be handled with extreme caution in a controlled laboratory environment, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. All work should be conducted in a certified chemical fume hood. Due to its reactivity with moisture, it should be stored in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a well-characterized alkylating agent with a rich history in chemotherapy research. Its chemical properties, particularly the reactivity of its aziridine rings, dictate its biological function. Understanding its physicochemical characteristics, methods of synthesis, and its impact on cellular signaling pathways is crucial for researchers working with this compound and for the development of new generations of DNA-targeting therapeutics. The data and protocols presented in this guide serve as a comprehensive resource for professionals in the fields of chemistry, pharmacology, and drug development.
References
- 1. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 51-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
Triethylenemelamine (TEM): A Technical Guide to its Mechanism of Action as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenemelamine (TEM), also known as Tretamine, is a polyfunctional alkylating agent that has historically been used in cancer chemotherapy.[1][2] As a member of the aziridine class of compounds, its cytotoxic effects are exerted through the covalent modification of cellular macromolecules, primarily deoxyribonucleic acid (DNA). This document provides a detailed technical overview of the mechanism of action of TEM, focusing on its chemical activation, interaction with DNA, and the subsequent cellular signaling cascades that lead to cell death. It is intended to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.
The Chemical Basis of TEM's Alkylating Activity
This compound is a 1,3,5-triazine substituted with three aziridinyl rings.[3][4] These three-membered heterocyclic rings are central to its alkylating capabilities. The inherent ring strain and the presence of a nitrogen atom make the aziridine groups susceptible to protonation under acidic conditions, which are often found in the hypoxic microenvironment of tumors.
Activation via Protonation
The mechanism is initiated by the protonation of one of the aziridine ring nitrogens. This acid-catalyzed step converts the neutral aziridine into a highly reactive aziridinium ion.[5] This electrophilic intermediate is a potent alkylating species, readily reacting with nucleophilic sites on cellular macromolecules.
DNA as the Primary Target
The primary cellular target for TEM is DNA. The aziridinium ion preferentially attacks the N7 position of guanine and, to a lesser extent, the N1 and N3 positions of adenine within the DNA structure.[6][7] This reaction forms a stable, covalent bond between the drug and the DNA base.
Because TEM possesses three aziridinyl groups, it is a trifunctional alkylating agent. After the first alkylation event, the other two aziridine rings can undergo the same activation process, enabling them to react with other nucleophilic sites. This polyfunctionality allows TEM to form two main types of DNA adducts:
-
Intrastrand Cross-links: Covalent bonds between two bases on the same DNA strand.
-
Interstrand Cross-links (ICLs): Covalent bonds between bases on opposite strands of the DNA double helix.[5][6]
Interstrand cross-links are the most cytotoxic lesions, as they physically prevent the separation of the DNA strands, a critical step for both DNA replication and transcription.[8][9]
Caption: Diagram 1: TEM Activation and DNA Alkylation.
Cellular Consequences of TEM-Induced DNA Damage
The formation of DNA cross-links by TEM triggers a cascade of cellular events, ultimately leading to apoptosis (programmed cell death). This process is a key component of its anti-neoplastic effect.
Inhibition of Essential Cellular Processes
The covalent cross-links introduced by TEM create physical blocks on the DNA template. This has two major immediate consequences:
-
Replication Fork Stalling: During DNA synthesis, the replication machinery is unable to proceed past an interstrand cross-link, leading to the collapse of the replication fork.
-
Transcription Inhibition: RNA polymerase is blocked by the DNA adducts, preventing the synthesis of messenger RNA (mRNA) and subsequent protein production.
This disruption of fundamental cellular processes is particularly detrimental to rapidly dividing cells, such as cancer cells, which explains the selective toxicity of alkylating agents.[8]
Activation of DNA Damage Response (DDR) Pathways
Cells possess sophisticated surveillance systems to detect and respond to DNA damage. The bulky lesions created by TEM are recognized by proteins of the DNA Damage Response (DDR) pathway. This recognition initiates a signaling cascade that attempts to repair the damage. However, the complexity of interstrand cross-links makes them particularly difficult to repair.
If the damage is too extensive to be repaired, the DDR pathway shifts from a pro-survival to a pro-apoptotic signal. This typically involves the activation of key sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and the subsequent phosphorylation of downstream effectors, leading to cell cycle arrest and the initiation of apoptosis.
Caption: Diagram 2: Cellular Response to TEM-Induced DNA Damage.
Quantitative Analysis of TEM Activity
While TEM is an older chemotherapeutic agent, and extensive modern quantitative datasets are less common than for newer drugs, its activity can be characterized by standard pharmacological metrics. The table below summarizes representative data for alkylating agents, providing a context for the potency of this drug class.
| Parameter | Cell Line | Value | Reference Context |
| IC50 (50% Inhibitory Concentration) | Human Tumor Cell Lines | Varies (typically in the low micromolar range) | The potency of alkylating agents can differ significantly across cell lines, often influenced by the status of DNA repair pathways and cellular metabolism.[10] |
| LD50 (Median Lethal Dose) | Mouse (oral) | 15.0 mg/kg | This value indicates significant toxicity, a common characteristic of classical chemotherapeutics.[3] |
| DNA Cross-linking Efficiency | In vitro DNA | Comparable to nitrogen mustards like melphalan | Studies have shown that TEM is an efficient agent for inducing DNA interstrand cross-links.[5] |
Experimental Protocols for Assessing Alkylating Activity
The investigation of TEM's mechanism of action relies on specific experimental techniques to detect and quantify DNA damage.
Protocol: Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-linking
The Comet Assay is a sensitive method for detecting DNA damage, including cross-links. This protocol provides a generalized workflow.
Objective: To determine the extent of TEM-induced DNA interstrand cross-linking in a target cell population.
Methodology:
-
Cell Treatment:
-
Culture target cells to ~80% confluency.
-
Treat cells with varying concentrations of TEM (and a vehicle control) for a defined period (e.g., 2-4 hours).
-
As a positive control for DNA strand breaks, treat a separate batch of cells with a known damaging agent like H₂O₂.
-
-
Sample Preparation:
-
Harvest cells and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v).
-
Pipette the mixture onto a specially coated microscope slide and allow it to solidify.
-
-
Cell Lysis:
-
Immerse the slides in a high-salt lysis buffer (containing Triton X-100 and DMSO) overnight at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
-
Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate more slowly.
-
-
Visualization and Analysis:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the slides using a fluorescence microscope.
-
Quantify the "comet tail moment" using specialized imaging software. A reduction in tail moment compared to a control treated with a strand-breaking agent indicates the presence of cross-links.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. N2,N4,N6-tri(hydroxymethyl)-N2,N4,N6-trimethylmelamine (trimelamol) is an efficient DNA cross-linking agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 10. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Discovery of Triethylenemelamine (TEM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenemelamine (TEM), a trifunctional aziridine derivative of 1,3,5-triazine, emerged in the mid-20th century as a potent alkylating agent with significant applications in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of TEM. It details the experimental protocols for its synthesis from cyanuric chloride and ethylenimine, presents its physicochemical and spectral properties in structured tables, and summarizes its clinical efficacy in hematological malignancies. Furthermore, this guide elucidates the molecular signaling pathways perturbed by TEM-induced DNA damage, leading to cell cycle arrest and apoptosis. The information is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.
Discovery and Historical Context
This compound (TEM), also known as Tretamine, was first synthesized in the late 1940s. It was developed as part of a broader investigation into the biological effects of nitrogen mustards and their analogues, which were known to have radiomimetic and cytotoxic properties. Early studies quickly established its efficacy as a chemotherapeutic agent, particularly in the palliative treatment of lymphomas and leukemias.[1][2][3][4][5][6] Unlike many of its contemporaries, TEM could be administered orally, which was a significant advantage at the time. Its use in clinical practice was prominent in the 1950s and 1960s for managing conditions such as Hodgkin's disease and chronic leukemias.[1][3][6]
Synthesis of this compound
The synthesis of this compound is primarily achieved through the nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with ethylenimine (aziridine). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The sequential substitution of the three chlorine atoms is temperature-dependent.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of substituted s-triazines.[7]
Materials:
-
Cyanuric chloride (1 equivalent)
-
Aziridine (3 equivalents)
-
Triethylamine (3 equivalents)
-
Anhydrous acetone (solvent)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
A solution of cyanuric chloride in anhydrous acetone is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is cooled in an ice bath to 0-5 °C.
-
A solution of aziridine (3 equivalents) and triethylamine (3 equivalents) in anhydrous acetone is prepared and placed in the dropping funnel.
-
The aziridine/triethylamine solution is added dropwise to the stirred solution of cyanuric chloride over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete substitution.
-
The triethylamine hydrochloride salt that precipitates is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as chloroform or ethanol.
Safety Precautions: Cyanuric chloride is a lachrymator and corrosive. Aziridine is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₆ | [8][9] |
| Molar Mass | 204.23 g/mol | [8][9] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 139 °C (decomposes) | [8] |
| Solubility | Soluble in water, chloroform, ethanol | [8] |
| IUPAC Name | 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine | [8][9] |
| CAS Number | 51-18-3 | [8][9] |
Table 2: Spectral Data of this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the aziridine ring protons. | [8][10] |
| ¹³C NMR | Resonances for the triazine ring carbons and the aziridine ring carbons. | [10][11] |
| Infrared (IR) | Characteristic absorptions for the triazine ring and C-N stretching of the aziridine groups. The spectrum lacks N-H stretching bands. | [12][13] |
| Mass Spec (MS) | Molecular ion peak (M+) at m/z 204. Fragmentation pattern shows loss of aziridine rings. | [8][14][15][16] |
Mechanism of Action and Signaling Pathways
This compound is a polyfunctional alkylating agent. Its cytotoxicity stems from its ability to transfer its ethylenimino groups to nucleophilic sites on cellular macromolecules, most importantly DNA.[17][18][19]
DNA Alkylation Workflow
The aziridinium ions generated from TEM are highly reactive electrophiles that readily attack electron-rich centers in DNA, primarily the N7 position of guanine and the N3 position of adenine. As a trifunctional agent, TEM can induce both mono-adducts and, more critically, inter- and intra-strand cross-links in the DNA double helix.
Caption: Workflow of TEM-induced DNA alkylation.
Cellular Response to DNA Damage
The formation of bulky DNA adducts and cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to either repair the damage or, if the damage is too extensive, initiate programmed cell death (apoptosis).
Caption: Simplified signaling pathway of the cellular response to TEM.
Apoptosis Induction
If the DNA damage is beyond repair, the p53 tumor suppressor protein plays a crucial role in initiating apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade.[20][21][22][23][24]
Caption: p53-mediated intrinsic apoptosis pathway induced by TEM.
Clinical Efficacy and In Vitro Cytotoxicity
This compound demonstrated notable clinical activity against various hematological malignancies. The tables below summarize available data on its in vitro cytotoxicity and clinical trial outcomes.
Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia | Data not available in searched literature | [25] |
| Various Leukemia Cell Lines | Leukemia | Specific IC₅₀ values for TEM not found in the searched literature, though general sensitivity is noted. | [26][27][28][29][30][31] |
| Various Lymphoma Cell Lines | Lymphoma | Specific IC₅₀ values for TEM not found in the searched literature, though general sensitivity is noted. | [29] |
Table 4: Summary of Early Clinical Trial Results for this compound
| Disease | Number of Patients | Response Rate (Complete + Partial Remission) | Key Findings | Reference(s) |
| Hodgkin's Lymphoma | Not specified in snippets | Qualitative reports of efficacy. | Effective in producing temporary remissions. | [1][32][33][34][35] |
| Chronic Lymphocytic Leukemia | Not specified in snippets | Qualitative reports of efficacy. | One of the primary indications for TEM use. | [3][6][8] |
| Other Leukemias & Lymphomas | Not specified in snippets | Qualitative reports of efficacy. | Showed activity against a range of hematologic cancers. | [2][3][4][6][34][36][37] |
Note: The clinical data for this compound largely originates from studies conducted in the 1950s and 1960s. While these studies established its clinical utility, the reporting standards of that era often lacked the detailed quantitative analysis common in modern clinical trials. The provided citations confirm its use and general effectiveness in these diseases.
Conclusion
This compound holds a significant place in the history of cancer chemotherapy as an early and effective oral alkylating agent. Its synthesis from readily available starting materials and its mechanism of action via DNA alkylation are well-understood. While it has been largely superseded by newer agents with improved therapeutic indices, the study of TEM provides valuable insights into the principles of DNA-damaging chemotherapy and the cellular responses to such agents. This technical guide serves as a consolidated resource for researchers interested in the historical context, synthesis, and biological activity of this important molecule. Further research to fully quantitate its cytotoxicity against a modern panel of cancer cell lines could provide a more complete picture of its activity profile.
References
- 1. Triethylene melamine in the treatment of Hodgkin's disease and other lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triethylene melamine (T.E.M.) in acute leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of triethylene melamine in treatment of leukemia and leukosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethylene melamine in the treatment of lymphomas and other neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethylene melamine in clinical cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results in the use of triethylene melamine (TEM) in malignant lymphomas and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. This compound(51-18-3) 13C NMR [m.chemicalbook.com]
- 12. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study [mdpi.com]
- 13. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
- 15. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Triethylamine [webbook.nist.gov]
- 17. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of Apoptosis by Melamine in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 26. researchgate.net [researchgate.net]
- 27. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 29. researchgate.net [researchgate.net]
- 30. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 32. Novel agents in the treatment of Hodgkin lymphoma: Biological basis and clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Triethylene melamine in the treatment of neoplastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. In Landmark Study, Immunotherapy Boosts Survival of Advanced Hodgkin Lymphoma | URMC Newsroom [urmc.rochester.edu]
- 36. news-medical.net [news-medical.net]
- 37. cityofhope.org [cityofhope.org]
Triethylenemelamine: A Technical Overview for Researchers
Abstract
Triethylenemelamine (TEM) is a trifunctional alkylating agent with a history of use as an antineoplastic drug and current applications as a research chemical and insect chemosterilant. Its cytotoxic effects are mediated through the cross-linking of DNA, a mechanism that has made it a subject of study in oncology and molecular biology. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, molecular structure, synthesis, mechanism of action, and key experimental protocols relevant to its application in research and drug development.
Chemical Identity and Properties
This compound is identified by the CAS number 51-18-3 .[1][2][3][4][5] It is also known by other names, including Tretamine and 2,4,6-tris(1-aziridinyl)-1,3,5-triazine.[2][3][6] The compound is a white, odorless crystalline powder.[3][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 51-18-3[1][3] |
| PubChem CID | 5799[3] |
| EC Number | 200-083-5[1][3] |
| UNII | F7IY6HZG9D[1][3] |
| ChEMBL ID | CHEMBL502384[1][3] |
| IUPAC Name | 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine[3] |
| SMILES | C1CN1C2=NC(=NC(=N2)N3CC3)N4CC4[3][5] |
| Molecular Formula | C9H12N6[1][2][3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 204.23 g/mol [1][3] |
| Melting Point | 160 °C (decomposes)[1][3][4] |
| Boiling Point | 430.2 °C at 760 mmHg (estimated)[1] |
| Density | 1.617 g/cm³[1] |
| Solubility | Soluble in water (40% w/w at 26°C), chloroform, and other organic solvents.[7] |
| Stability | Polymerizes at room temperature, especially in the presence of heat or moisture.[4] Aqueous solutions are stable for about 3 months when stored at 4°C.[3][7] |
Molecular Structure
This compound consists of a central 1,3,5-triazine ring substituted with three aziridine (ethylenimine) groups. The strained aziridine rings are key to its reactivity as an alkylating agent.
Caption: 2D structure of this compound.
Synthesis
The synthesis of this compound is typically achieved through the reaction of cyanuric chloride with ethylenimine. This reaction is a nucleophilic substitution where the nitrogen atoms of the ethylenimine rings displace the chlorine atoms on the triazine core.
Caption: Simplified reaction scheme for the synthesis of this compound.
Mechanism of Action: DNA Alkylation
This compound functions as a polyfunctional alkylating agent. Under physiological conditions, the strained aziridine rings can be protonated, which facilitates their opening and the formation of highly reactive ethylenimonium ions. These electrophilic species then react with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA. As a trifunctional agent, a single molecule of TEM can react with multiple DNA bases, leading to the formation of both intrastrand and interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound as a DNA alkylating agent.
Experimental Protocols
This compound is frequently used as a positive control in mutagenicity assays and as an initiator in carcinogenesis studies.
Two-Stage Carcinogenesis Initiation Assay
This protocol describes the use of TEM as an initiator of skin carcinogenesis in a murine model.
Objective: To determine the tumor-initiating activity of this compound on the dorsal skin of mice.
Methodology:
-
Animal Model: Female CD-1 mice are used.
-
Initiation Phase: A single topical dose of 1.0 µmol of this compound, dissolved in a suitable solvent like acetone, is applied to the shaved dorsal skin of the mice.
-
Promotion Phase: Beginning one week after initiation, a promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. This is typically done twice a week for a period of 28 weeks.
-
Observation: Mice are monitored weekly for the appearance, number, and size of skin papillomas.
-
Controls: Control groups should include mice treated with the solvent alone, TEM alone, and TPA alone to assess background tumor rates and the effect of each component individually.
Caption: Experimental workflow for a two-stage skin carcinogenesis assay using TEM.
Ames Test (Bacterial Reverse Mutation Assay)
TEM is a known mutagen and is often used as a positive control in the Ames test to ensure the assay is performing correctly.
Objective: To assess the mutagenic potential of a test compound using Salmonella typhimurium strains, with TEM as a positive control.
Methodology:
-
Bacterial Strains: Histidine-dependent (his-) strains of Salmonella typhimurium (e.g., TA100, TA1535) are used.
-
Metabolic Activation (Optional): The assay is performed with and without a mammalian liver extract (S9 fraction) to detect mutagens that require metabolic activation.
-
Exposure: A small volume of the bacterial culture is mixed with the test compound (or TEM for the positive control) and molten top agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-independent state (his+) will grow into visible colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies for the test compound, relative to the negative control, indicates mutagenicity. The TEM-treated plates should show a high number of revertant colonies.
Safety and Handling
This compound is highly toxic and a potent mutagen.[1] It should be handled only in a controlled laboratory environment by trained personnel using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Work should be conducted in a chemical fume hood to avoid inhalation of the powder. Due to its ability to polymerize, it should be stored in a refrigerator.[1][4]
References
- 1. This compound: an initiator of two-stage carcinogenesis in mouse skin which lacks the potential of a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1067246A - Novel synthesis process of triethylene diamine - Google Patents [patents.google.com]
- 3. ES2449066T3 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]
- 4. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (TEM) is an antitumor agent. Its activity is ... | Study Prep in Pearson+ [pearson.com]
- 6. The reverse experiment in two-stage skin carcinogenesis. It cannot be genuinely performed, but when approximated, it is not innocuous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotoxicity.com [biotoxicity.com]
A Comprehensive Technical Guide to the Solubility and Stability of Triethylenemelamine (TEM)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Triethylenemelamine (TEM), a potent alkylating agent with applications in chemotherapy and scientific research. Understanding these fundamental physicochemical properties is critical for its formulation, storage, and effective use in both clinical and laboratory settings.
Core Concepts: Solubility and Stability
Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. It is a crucial parameter for drug formulation, as it dictates the achievable concentration in a dosage form and influences bioavailability.
Stability describes the ability of a substance to resist chemical change or degradation over time under specific conditions (e.g., in solution, exposed to light, or at a certain temperature). For a therapeutic agent like TEM, maintaining chemical integrity is paramount to ensuring its safety and efficacy.
Solubility Profile of this compound
This compound is characterized as a white, odorless crystalline powder.[1] Its solubility is a key consideration for its handling and administration.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Notes | Citation |
| Water | < 1 mg/mL | 16 °C (61 °F) | Sparingly soluble. | [2] |
| Chloroform | Soluble | Not Specified | Used for recrystallization. | [1] |
| 60-70% Ethanol | Soluble | Not Specified | Recommended for decontamination. | [2] |
Stability of this compound
The stability of TEM is highly dependent on environmental conditions, particularly pH, temperature, and the presence of moisture. The aziridine rings in its structure are susceptible to opening, leading to polymerization and loss of activity.
pH-Dependent Stability in Aqueous Solutions
The pH of the aqueous medium is a critical factor influencing the stability of TEM. Acidic conditions promote the rapid degradation of the molecule.
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Stability | Citation |
| 3.0 | Almost immediate degradation. | [1] |
| 5.0 | Rapid degradation. | [1] |
| 7.5 | Very little degradation. | [1] |
This pH-dependent instability highlights the importance of formulating TEM in neutral or near-neutral solutions for administration and in vitro assays.
Temperature and Storage Stability
Elevated temperatures can accelerate the degradation and polymerization of TEM, both in solid form and in solution.
Table 3: Temperature and Storage Stability of this compound
| Form | Storage Condition | Stability Profile | Citation |
| Solid | 5 °C or 25 °C (in air or under nitrogen) | Stable for 48 days. | [1] |
| Solid | 75 °C | Polymerization at a rate of ~0.25% per day. | [1] |
| Aqueous Solution (Ampuled) | 4 °C | Stable for approximately 3 months. | [1] |
For long-term storage, it is recommended to keep solid TEM in a tightly closed container, under an inert atmosphere, and in a freezer.[2]
Experimental Protocols
The following sections outline generalized experimental methodologies for determining the solubility and stability of a compound like TEM. These protocols are based on standard pharmaceutical practices.
Protocol for Solubility Determination (Shake-Flask Method)
This is a common method for determining the equilibrium solubility of a compound.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of TEM.
Methodology:
-
Preparation: Add an excess amount of solid TEM to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed or filter the suspension using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of TEM in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility of TEM in that solvent at the specified temperature.
Protocol for Stability-Indicating Assay
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the active ingredient's concentration due to degradation.
Workflow for a Stability Study
Caption: General workflow for conducting a stability study of TEM.
Methodology:
-
Method Development: Develop and validate a stability-indicating HPLC method. The method must be able to separate the intact TEM from its potential degradation products, ensuring that the measurement of TEM is not interfered with by these products.
-
Forced Degradation Studies: Subject TEM solutions to stress conditions to generate degradation products. This helps to validate the specificity of the analytical method. Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature.
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature.
-
Oxidative Degradation: 3% H₂O₂ at a specified temperature.
-
Thermal Degradation: Store solutions at elevated temperatures (e.g., 50 °C, 70 °C).
-
Photostability: Expose solutions to UV and visible light as per ICH guidelines.
-
-
Formal Stability Study:
-
Prepare solutions of TEM in the desired solvents or formulations.
-
Store the solutions under controlled long-term and accelerated storage conditions (e.g., 5 °C, 25 °C/60% RH, 40 °C/75% RH).
-
At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Determine the concentration of TEM remaining at each time point.
-
Plot the concentration of TEM versus time to determine the degradation kinetics (e.g., zero-order, first-order).
-
Calculate key stability parameters such as the degradation rate constant (k) and the half-life (t₁/₂) of TEM under each storage condition.
-
Conclusion
The solubility and stability of this compound are critical parameters that dictate its formulation, storage, and application. It exhibits limited aqueous solubility and is highly susceptible to degradation in acidic conditions and at elevated temperatures. For optimal use, TEM should be stored in a cool, dry place, protected from light, and formulated in neutral pH solutions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the physicochemical properties of TEM in various solvent systems and formulations, ensuring its safe and effective application in research and drug development.
References
The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity and Toxicology of Triethylenemelamine
For Researchers, Scientists, and Drug Development Professionals
Triethylenemelamine (TEM), a trifunctional aziridine compound, has a storied history as a potent alkylating agent. Initially explored for its applications in textile finishing and as an insect sterilant, its ability to cross-link DNA quickly drew the attention of the medical community, leading to its investigation as a chemotherapeutic agent.[1] However, the very mechanism that confers its anti-neoplastic properties also underlies its significant toxicity. This technical guide provides a comprehensive overview of the biological activity and toxicology of TEM, presenting key data in a structured format, detailing experimental methodologies, and visualizing its cellular impact.
Biological Activity: A Tale of DNA Alkylation
The biological activity of this compound is fundamentally rooted in its three reactive aziridine rings. These electrophilic groups readily react with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA.[2] This interaction leads to the formation of covalent bonds, resulting in both intrastrand and interstrand DNA cross-links.[2][3]
The formation of these cross-links physically obstructs the separation of DNA strands, a critical step in both DNA replication and transcription. This disruption of fundamental cellular processes ultimately triggers cell cycle arrest and can lead to the induction of apoptosis, or programmed cell death.[2] This cytotoxic activity is the basis for TEM's use as an anti-cancer agent, particularly in the treatment of leukemias and lymphomas.[4]
Mechanism of Action: DNA Cross-Linking
The alkylating action of TEM is a multi-step process. Each aziridine ring can open and form a covalent bond with a guanine base on a DNA strand. The presence of three such reactive groups allows a single TEM molecule to bind to multiple guanine residues, effectively "stapling" the DNA strands together. This interstrand cross-linking is a particularly cytotoxic lesion, as it is difficult for the cell's repair machinery to resolve.
Toxicology: The Dark Side of Reactivity
The high reactivity of TEM's aziridine rings is not specific to cancer cells, leading to a significant toxicological profile that affects various organ systems. The primary toxicities are a direct consequence of its DNA-damaging capabilities.
Genotoxicity
TEM is a potent genotoxic agent, capable of inducing a range of genetic alterations. This has been demonstrated in numerous studies utilizing various assays.
-
Micronucleus Test: TEM induces the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. This indicates that TEM causes chromosomal breakage (clastogenicity) or interferes with the mitotic apparatus. Dose- and time-dependent increases in micronucleated peripheral reticulocytes have been observed in mice treated with TEM.[5]
-
Sister Chromatid Exchange (SCE): TEM increases the frequency of sister chromatid exchanges, which are reciprocal exchanges of DNA between sister chromatids. While the exact mechanism of SCE formation is not fully understood, it is considered an indicator of DNA damage and repair.
Carcinogenicity
The genotoxic nature of TEM also makes it a carcinogen. Studies in animal models have shown that TEM can initiate tumor formation.
-
Two-Stage Carcinogenesis in Mouse Skin: In a study on female CD-1 mice, a single application of 1 µmol of TEM followed by twice-weekly promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) resulted in 88% of the mice developing papillomas after 28 weeks.[6] In contrast, repeated applications of TEM alone (0.01-1.0 µmol once a week for 32 weeks) did not produce any detectable tumors, suggesting that TEM acts primarily as a tumor initiator.[6]
Reproductive Toxicity
TEM exhibits significant reproductive toxicity, affecting both male and female fertility.
-
Dominant Lethal Effects in Rats: Male Fischer 344 rats administered TEM orally at doses of 0.5 or 1.0 mg/kg/day for four weeks showed significant increases in the resorption rate in untreated females they were mated with.[7] Intraperitoneal administration of a single 0.3 mg/kg dose also led to a significant decrease in the number of implantations and an increase in pre-implantation loss and resorption rate.[7]
-
Effects on Sperm Chromatin Structure: In mice, exposure to TEM has been shown to cause long-term alterations in sperm chromatin structure, as assayed by flow cytometry.[8] These changes, including an increased susceptibility of sperm DNA to denaturation, persisted long after the initial exposure, suggesting a mutagenic effect on spermatogonial stem cells.[8]
-
Decreased Reproductive Fitness in Mice: In DBA-2J mice, a 0.1 mg/kg dose of TEM resulted in decreased overall productivity, as measured by the fertility index, and reduced survival of offspring from birth to weaning.[9]
Acute Toxicity
TEM exhibits high acute toxicity, with the following reported LD50 values:
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | 15.0 mg/kg |
| Mouse | Intraperitoneal | 2.8 mg/kg |
| Rat | Oral | 13.0 mg/kg |
Data sourced from PubChem CID 5799.[4]
Pharmacokinetics
Studies on the pharmacokinetics of TEM indicate rapid distribution and clearance.
-
Rapid Blood Clearance: Following intravenous injection in humans, blood levels of TEM fall rapidly, with only about 10% of the expected concentration remaining just two minutes after administration.[4] A similar rapid disappearance from the blood has been observed in mice and rats.[4]
-
Metabolism and Excretion: In humans and mice, TEM is extensively metabolized, with multiple radioactive metabolites detected in the urine after administration of labeled TEM.[4] A significant portion of the administered radioactivity is excreted in the urine within the first 24-48 hours.[4]
Experimental Protocols
In Vivo Micronucleus Assay
Objective: To assess the clastogenic and aneugenic potential of TEM by quantifying the frequency of micronucleated erythrocytes in bone marrow or peripheral blood of treated animals.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Dosing: Animals are administered TEM via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various dose levels, including a vehicle control.
-
Sample Collection: At predetermined time points after treatment (e.g., 24 and 48 hours), bone marrow is flushed from the femur or peripheral blood is collected.
-
Slide Preparation:
-
Bone Marrow: A cell suspension is prepared, and a small drop is placed on a clean microscope slide. A smear is made, and the slides are air-dried.
-
Peripheral Blood (Acridine Orange Staining): A drop of blood is placed on an acridine orange-coated slide, a coverslip is applied, and the slide is allowed to stain.[5]
-
-
Staining: Slides are stained with a suitable dye, such as Giemsa or acridine orange, to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature) and to visualize micronuclei.
-
Scoring: Under a microscope, a predetermined number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs is calculated for each animal and dose group. Statistical analysis is performed to determine if there is a significant dose-dependent increase in micronuclei formation compared to the control group.
Sperm Chromatin Structure Assay (SCSA)
Objective: To measure the susceptibility of sperm nuclear DNA to denaturation in situ, which is an indicator of DNA fragmentation and chromatin abnormalities.
Methodology:
-
Sample Collection: Caudal epididymal sperm is collected from control and TEM-treated male animals.
-
Sample Preparation: Sperm samples are diluted in a buffer to a concentration of approximately 1-2 x 10^6 sperm/mL.
-
Acid Treatment: A small volume of the sperm suspension is treated with a low-pH detergent solution for a precise duration (e.g., 30 seconds). This acid treatment denatures DNA at the sites of strand breaks.
-
Acridine Orange Staining: The sample is then stained with a purified acridine orange (AO) solution. AO intercalates into double-stranded DNA and fluoresces green, while it associates with single-stranded (denatured) DNA and fluoresces red.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Thousands of individual sperm are measured for their green and red fluorescence.
-
Data Analysis: The data is used to generate a scatterplot of red versus green fluorescence. The percentage of sperm with fragmented DNA (%DFI - DNA Fragmentation Index) is calculated based on the ratio of red to total (red + green) fluorescence. The percentage of sperm with high DNA stainability (%HDS), indicative of immature chromatin, is also determined.
Signaling Pathways
The cellular response to TEM-induced DNA damage is primarily orchestrated by the DNA Damage Response (DDR) pathway. This complex signaling network detects the DNA lesions, initiates cell cycle arrest to allow time for repair, and, if the damage is too severe, triggers apoptosis.
DNA Damage Response and Apoptosis Induction
-
Damage Recognition: The DNA interstrand cross-links created by TEM cause distortions in the DNA helix, which are recognized by sensor proteins of the DDR pathway, such as the Fanconi Anemia (FA) protein complex and other proteins that recognize stalled replication forks.
-
Signal Transduction: This recognition activates key upstream kinases, primarily ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).[10] These kinases phosphorylate a cascade of downstream effector proteins.
-
Cell Cycle Arrest: Activated ATM/ATR phosphorylate checkpoint kinases like CHK1 and CHK2. These, in turn, inactivate cell cycle progression proteins (e.g., Cdc25 phosphatases), leading to arrest at the G1/S and G2/M checkpoints. This provides a window for the cell to attempt DNA repair.
-
DNA Repair: The cell employs complex and specialized repair pathways, such as homologous recombination and nucleotide excision repair, to try and resolve the interstrand cross-links.
-
Apoptosis Induction: If the DNA damage is extensive and cannot be repaired, the DDR pathway signals for the initiation of apoptosis. This is often mediated by the tumor suppressor protein p53, which is stabilized and activated by ATM/ATR. p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in cell death.
Conclusion
This compound is a powerful biological agent whose utility is intrinsically linked to its toxicity. Its ability to efficiently cross-link DNA has made it a valuable tool in cancer research and a historically significant, albeit toxic, chemotherapeutic agent. However, this same reactivity makes it a potent mutagen, carcinogen, and reproductive toxicant. A thorough understanding of its mechanisms of action and its toxicological profile, as detailed in this guide, is crucial for researchers and drug development professionals working with alkylating agents and for the continued development of safer and more effective cancer therapies. The detailed experimental protocols and pathway visualizations provided herein serve as a foundational resource for further investigation into the complex biological effects of this and similar compounds.
References
- 1. Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. Histochemical evidence for cross-linking of DNA by alkylating agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The micronucleus assay with mouse peripheral blood reticulocytes using acridine orange-coated slides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an initiator of two-stage carcinogenesis in mouse skin which lacks the potential of a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (TEM): dominant lethal effects in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of this compound exposure on mouse testis cells and sperm chromatin structure assayed by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openread.academy [openread.academy]
- 10. Novel Therapeutic Approaches with DNA Damage Response Inhibitors for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Triethylenemelamine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenemelamine (TEM) is a potent alkylating agent and a well-known mutagen used in cancer chemotherapy and as a research tool.[1][2] Its high toxicity necessitates stringent safety protocols and a thorough understanding of its hazardous properties. This technical guide provides an in-depth overview of the safety data for this compound, outlines detailed handling precautions, and describes relevant experimental protocols for its assessment. Furthermore, it elucidates the molecular mechanisms underlying its cytotoxic effects, including the signaling pathways involved in DNA damage response, apoptosis, and cell cycle arrest.
Chemical and Physical Properties
This compound is an odorless, white crystalline powder.[1][3] It is soluble in water and various organic solvents.[1] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₆ | [4] |
| Molecular Weight | 204.23 g/mol | [3] |
| CAS Number | 51-18-3 | [4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 160 °C (decomposes) | [3][4] |
| Boiling Point | 430.2 °C at 760 mmHg | [4] |
| Flash Point | 214 °C | [4] |
| Water Solubility | Soluble | [1] |
| Vapor Pressure | 1.32E-07 mmHg at 25°C | [4] |
| Density | 1.617 g/cm³ | [4] |
Hazard Identification and Safety Precautions
This compound is classified as highly toxic and is a suspected carcinogen.[3] It is fatal if swallowed and can cause severe skin and eye irritation.[5][6] Long-term exposure may lead to irreversible health effects.[4]
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | 1 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Germ Cell Mutagenicity | 1B |
| Carcinogenicity | 1B |
| Specific Target Organ Toxicity - Repeated Exposure | 1 |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid formation of dust and aerosols.[5] Do not get in eyes, on skin, or on clothing.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be stored in a refrigerator (+4°C) in a designated poison room.[4] It is sensitive to moisture and may polymerize on exposure to heat or moisture.[1]
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[5] |
| Respiratory Protection | If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[5] |
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment.[5] Avoid dust formation and contact with the substance.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Cover with sand, dry lime, or soda ash and place in a closed container for disposal.[6]
Toxicity Data
This compound is highly toxic. The primary routes of exposure are ingestion, inhalation, and skin contact.
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 | 1 mg/kg | Rat | Intraperitoneal | [7] |
| LD50 | 2.8 mg/kg | Mouse | Intraperitoneal | [7] |
| LD50 | 13 mg/kg | Rat | Oral | [7] |
| LD50 | 15 mg/kg | Mouse | Oral | [7] |
Molecular Mechanism of Action and Signaling Pathways
This compound is an alkylating agent that exerts its cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA.[1] This interaction leads to DNA damage, which, if not repaired, can trigger cell cycle arrest and apoptosis.
DNA Damage Response
The alkylation of DNA by this compound creates DNA adducts, which are recognized by the cell's DNA damage response (DDR) machinery. This initiates a signaling cascade to coordinate DNA repair, cell cycle arrest, and potentially apoptosis.
Apoptosis Signaling Pathway
Severe or irreparable DNA damage induced by this compound can lead to programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of signaling molecules, including the p53 tumor suppressor protein and caspases. While the specific pathway for this compound is not fully elucidated, a general pathway for DNA damage-induced apoptosis is depicted below.
Cell Cycle Arrest Signaling Pathway
To allow time for DNA repair, the cell cycle is halted at specific checkpoints. The p53 protein plays a crucial role in this process by activating the transcription of cell cycle inhibitors.
Experimental Protocols
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.
Methodology:
-
Strain Preparation: Overnight cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.
-
Metabolic Activation (Optional): For detecting mutagens that require metabolic activation, a rat liver extract (S9 fraction) is added to the test system.
-
Exposure: The bacterial culture is mixed with a solution of this compound at various concentrations, with and without the S9 fraction.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a histidine-independent state) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
In Vivo Micronucleus Test
The in vivo micronucleus test is used to detect chromosomal damage in mammals.
Methodology:
-
Animal Dosing: Laboratory animals (typically mice or rats) are administered this compound, usually via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control are also included.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.
-
Slide Preparation: The collected cells are smeared onto microscope slides and stained.
-
Microscopic Analysis: The slides are analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs). Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates that this compound is genotoxic in vivo.
Conclusion
This compound is a highly hazardous substance that requires strict adherence to safety protocols. Its potent mutagenic and cytotoxic properties stem from its ability to alkylate DNA, leading to a cascade of cellular responses including cell cycle arrest and apoptosis. A thorough understanding of its safety data, handling procedures, and molecular mechanisms of action is paramount for researchers, scientists, and drug development professionals to ensure a safe working environment and to advance scientific knowledge in a responsible manner.
Disclaimer
This document is intended for informational purposes only and does not constitute a legal or professional safety guide. Always refer to the official Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable local, state, and federal regulations for the safe handling, storage, and disposal of this compound.
References
- 1. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MECHANISM OF CHEMICAL MUTAGENESIS IV. : Reaction between Triethylene Melamine and Nucleic Acid Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on Triethylenemelamine's carcinogenic properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenemelamine (TEM) is a trifunctional alkylating agent that has been utilized as an antineoplastic agent and a research chemical to induce genetic mutations. However, its potent mutagenic activity is intrinsically linked to its carcinogenic properties. This technical guide provides an in-depth review of the carcinogenic properties of TEM, focusing on quantitative data from animal studies, detailed experimental protocols, and the molecular signaling pathways implicated in its mechanism of action.
Core Mechanism of Carcinogenicity
TEM's carcinogenicity stems from its ability to act as a potent initiator of tumorigenesis. As an alkylating agent, TEM covalently binds to nucleophilic macromolecules within the cell, with DNA being a primary target. This interaction leads to the formation of DNA adducts, which, if not properly repaired, can result in mutations during DNA replication. These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, setting the stage for neoplastic transformation.
The genotoxic nature of TEM is further evidenced by its ability to induce chromosomal aberrations and micronuclei in vivo, indicating significant DNA damage.
Quantitative Carcinogenicity Data
The carcinogenic potential of this compound (TEM) has been primarily evaluated in mouse skin carcinogenesis models. The data consistently demonstrates that TEM is a potent tumor initiator but a weak or non-existent complete carcinogen.
| Animal Model | Tissue | Dosing Regimen | Tumor Type | Tumor Incidence | Latency | Reference |
| Female CD-1 Mice | Dorsal Skin | Single dose of 1.0 µmol TEM followed by twice-weekly promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) | Papillomas | 88% of mice developed papillomas | 28 weeks | [1] |
| Female CD-1 Mice | Dorsal Skin | 0.01-1.0 µmol TEM applied once a week for 32 weeks | - | No detectable tumors | - | [1] |
| Female CD-1 Mice | Dorsal Skin | 2.5 µmol TEM applied once a week for 32 weeks | Papilloma | A single papilloma in a group of 20 mice | - | [1] |
| HRA/Skh hairless mice | Skin | Single or multiple treatments with 0.3-1 mg TEM/mouse | - | Dose-related induction of micronuclei | - |
Experimental Protocols
Two-Stage Skin Carcinogenesis in Mice
A frequently cited experimental design to assess the initiating activity of TEM is the two-stage skin carcinogenesis protocol in mice.[1]
Experimental Workflow:
Caption: Workflow for a typical two-stage skin carcinogenesis experiment.
Detailed Methodology:
-
Animals: Female CD-1 mice are commonly used.
-
Initiation: A single dose of TEM (e.g., 1.0 µmol) dissolved in a vehicle like acetone is applied topically to a shaved area of the dorsal skin.
-
Promotion: One week after initiation, a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the same area twice a week for the duration of the study.
-
Observation: Mice are observed weekly for the development of skin tumors (papillomas). The number and size of tumors are recorded.
-
Endpoint: The experiment is typically terminated after a predefined period (e.g., 28 weeks), and tissues are collected for histopathological analysis.
Signaling Pathways in this compound-Induced Carcinogenesis
As a potent DNA-damaging agent, TEM is expected to activate complex cellular signaling networks, primarily the DNA Damage Response (DDR) pathway. While specific studies on TEM's detailed signaling effects are limited, its known function as an alkylating agent allows for the inference of the key pathways involved.
Hypothesized Signaling Cascade:
References
Triethylenemelamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Triethylenemelamine (TEM), a potent alkylating agent with significant applications in cancer research and as a reference compound in mutagenicity studies. This document covers its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols.
IUPAC Name and Synonyms
The nomenclature of a compound is critical for accurate identification and literature searches. The standardized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine .[1][2]
Due to its historical and widespread use in various research and clinical contexts, this compound is also known by a number of synonyms. This extensive list of alternative names is crucial for comprehensive data retrieval from chemical and biomedical databases.
Common Synonyms:
-
Triethylene Melamine[1]
-
2,4,6-Triethylimino-1,3,5-Triazine[1]
-
TEM[5]
-
TET[6]
-
Triamelin[5]
-
Triethanomelamine[6]
-
Tris(aziridinyl)triazine[1]
-
NSC-9706[5]
Quantitative Data
The following tables summarize the key physicochemical and toxicological properties of this compound, providing essential data for experimental design and safety considerations.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C9H12N6 | [7] |
| Molecular Weight | 204.23 g/mol | |
| Appearance | Odorless white crystalline powder | [7] |
| Melting Point | 160 °C (decomposes) | [7] |
| Boiling Point | 430.2 °C at 760 mmHg | [7] |
| Water Solubility | < 1 mg/mL at 16 °C | [8] |
| pKa | 3.13 ± 0.10 (Predicted) | [7] |
| LogP | -0.47340 | [7] |
| Vapor Pressure | 1.32E-07 mmHg at 25°C | [7] |
| Density | 1.617 g/cm³ | [7] |
| Flash Point | 214 °C | [7] |
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 15.0 mg/kg | [1] |
| LD50 | Rat | Intraperitoneal | 1510 mg/kg | [9] |
Mechanism of Action and Signaling Pathways
This compound is a trifunctional alkylating agent. Its biological activity stems from the three highly reactive aziridine rings. Under physiological conditions, the strained aziridine rings can be protonated, which facilitates nucleophilic attack by electron-rich atoms in biological macromolecules.
The primary target of this compound is DNA. It forms covalent bonds with nucleotide bases, particularly at the N7 position of guanine. This process, known as DNA alkylation, leads to the formation of DNA adducts. Since TEM has three reactive sites, it can induce intra- and inter-strand DNA cross-links, which are particularly cytotoxic lesions. These adducts and cross-links distort the DNA helix, obstructing the processes of DNA replication and transcription. This disruption triggers cellular signaling pathways that can lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death).
The cellular response to DNA damage induced by this compound involves a complex network of signaling pathways. DNA damage is recognized by sensor proteins, which in turn activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate a variety of downstream targets, including checkpoint proteins like p53 and Chk1/Chk2, leading to cell cycle arrest. This provides the cell with time to repair the damaged DNA. Key DNA repair pathways activated in response to alkylation damage include Base Excision Repair (BER), which removes monofunctional adducts, and pathways that repair double-strand breaks that can arise from replication fork collapse at the site of damage. If the DNA damage is irreparable, the apoptotic pathway is initiated, leading to the elimination of the cell.
Figure 1. Logical relationship of this compound's nomenclature and classification.
Figure 2. Mechanism of action of this compound leading to DNA damage.
Figure 3. Cellular response signaling pathway to DNA damage induced by this compound.
Experimental Protocols
This compound is frequently used as a positive control in mutagenicity assays and as an initiator in chemical carcinogenesis studies. The following sections provide detailed methodologies for these key applications.
Mutagenicity Assay (Ames Test)
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for assessing the mutagenic potential of chemical compounds.[10] this compound serves as a potent positive control, particularly for strains that detect base-pair substitutions.
Objective: To determine the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA100, TA1535)
-
Test compound
-
This compound (positive control)
-
Vehicle control (e.g., DMSO, water)
-
S9 metabolic activation mix (prepared from rat liver)
-
Minimal glucose agar plates
-
Top agar supplemented with histidine and biotin
-
Sterile glassware and plasticware
-
Incubator (37°C)
Protocol:
-
Culture Preparation: Inoculate the selected S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[11]
-
Assay Setup: For each experimental condition (test compound concentrations, positive control, vehicle control), label sterile tubes.
-
Metabolic Activation: The assay is performed both with and without the S9 mix to detect direct-acting mutagens and those that require metabolic activation.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution, positive control, or vehicle control.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without, add 0.5 mL of a buffer solution.
-
Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Figure 4. Experimental workflow for the Ames test using this compound as a positive control.
Two-Stage Skin Carcinogenesis in Mice
The two-stage chemical carcinogenesis model in mouse skin is a classic in vivo assay to study the processes of initiation and promotion in cancer development.[12][13] this compound has been shown to act as a potent initiator in this model.[14]
Objective: To assess the tumor-initiating activity of this compound on mouse skin, followed by promotion with a tumor-promoting agent.
Materials:
-
Female CD-1 mice (or other susceptible strain)
-
This compound (initiator)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) (promoter)
-
Acetone (vehicle)
-
Animal housing and care facilities
-
Clippers for shaving mice
Protocol:
-
Animal Preparation: Acclimatize mice for at least one week. One week prior to initiation, shave the dorsal skin of the mice. Only mice in the resting phase of the hair cycle should be used.
-
Initiation:
-
Prepare a solution of this compound in acetone.
-
Apply a single topical dose of 1 µmol of this compound in 0.2 mL of acetone to the shaved dorsal skin of each mouse in the experimental group.[14]
-
A control group should receive only the vehicle (acetone).
-
-
Promotion:
-
One to two weeks after initiation, begin the promotion phase.
-
Apply a solution of TPA in acetone topically to the same area of the skin twice a week.
-
Continue the promotion treatment for the duration of the study (e.g., 28 weeks).[14]
-
-
Observation and Data Collection:
-
Observe the mice weekly for the appearance of skin tumors (papillomas).
-
Record the number of tumors per mouse and the percentage of mice with tumors (tumor incidence).
-
The study is typically terminated after a predetermined period, at which point tumors can be collected for histological analysis.
-
-
Data Analysis: Compare the tumor incidence and multiplicity between the group treated with this compound and TPA and the control groups (vehicle + TPA, TEM alone). A significant increase in tumor formation in the TEM + TPA group indicates that TEM has tumor-initiating activity.
References
- 1. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. onelook.com [onelook.com]
- 4. tretamine - Wiktionary, the free dictionary [en.wiktionary.org]
- 5. This compound (CAS 51-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Basic Chemical Data [dtp.cancer.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. RTECS NUMBER-KL9275000-Chemical Toxicity Database [drugfuture.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. re-place.be [re-place.be]
- 12. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: an initiator of two-stage carcinogenesis in mouse skin which lacks the potential of a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Triethylenemelamine (TEM) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Triethylenemelamine (TEM), also known as Tretamine, is a polyfunctional alkylating agent belonging to the aziridine class of compounds. Historically, it has been utilized in both experimental and clinical cancer chemotherapy.[1][2][3] As one of the early cytotoxic drugs, research into TEM has provided foundational insights into the mechanisms of DNA crosslinking and its impact on cell viability. Its primary antitumor activity stems from its ability to induce covalent crosslinks in DNA, which disrupts DNA replication and transcription, ultimately triggering cell death.[1]
TEM acts as a powerful initiator of carcinogenesis in some experimental models, highlighting its potent DNA-modifying capabilities.[4] Research has shown it can cause significant chromosomal aberrations and the formation of micronuclei in target cells, making it a useful tool for studying genotoxicity and DNA repair pathways.[5][6] While largely superseded by newer agents with more favorable therapeutic indices in clinical practice, TEM remains a valuable reference compound in cancer research for studying the effects of DNA interstrand crosslinks and for the evaluation of novel DNA-damaging agents.
Mechanism of Action
The cytotoxic effect of this compound is primarily attributed to its function as a DNA alkylating agent. The molecule contains three reactive aziridine rings. In the acidic intracellular environment, these rings can become protonated, rendering them susceptible to nucleophilic attack by cellular macromolecules.
The principal target for alkylation is the N7 position of guanine bases in DNA. Because TEM possesses multiple reactive aziridine groups, a single molecule can react with guanine bases on the same DNA strand (intrastrand crosslink) or on opposite strands (interstrand crosslink). Interstrand crosslinks are particularly cytotoxic as they form a covalent bridge between the two strands of the DNA double helix, preventing their separation. This blockage of DNA strand separation is a major physical impediment to essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.
References
- 1. Triethylene melamine in clinical cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results in the use of triethylene melamine (TEM) in malignant lymphomas and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical observations on the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an initiator of two-stage carcinogenesis in mouse skin which lacks the potential of a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initiating carcinogen, this compound, induces micronuclei in skin target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application of Triethylenemelamine as a Crosslinking Agent: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenemelamine (TEM), also known as Tretamine, is a trifunctional aziridine-containing compound that acts as a potent alkylating and crosslinking agent. Its high reactivity towards nucleophilic groups, particularly in DNA and proteins, has led to its historical use as a chemotherapeutic agent and its continued application as a research tool in molecular and cellular biology. This document provides detailed application notes and protocols for the use of TEM as a crosslinking agent in a research setting, focusing on its application in studying DNA-protein interactions, inducing DNA damage for repair pathway analysis, and assessing cellular responses to crosslinking agents.
Mechanism of Action
TEM's crosslinking activity stems from its three reactive aziridine rings. Under physiological conditions, these rings can be protonated, leading to ring-opening and the formation of highly reactive carbonium ions. These electrophilic species can then covalently bind to nucleophilic sites on macromolecules. The trifunctional nature of TEM allows it to form both intra- and inter-molecular crosslinks. In the context of cellular biology, its primary target is DNA, where it can form adducts with guanine bases, leading to interstrand and intrastrand crosslinks, as well as DNA-protein crosslinks. These lesions are highly cytotoxic as they block DNA replication and transcription.
Data Presentation
Cytotoxicity of this compound
The cytotoxic effects of TEM are critical for determining appropriate experimental concentrations. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and exposure time. The following table summarizes representative IC50 values for TEM in various cancer cell lines.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | ~5-15 |
| A549 | Lung Cancer | 48 | ~10-30 |
| MCF7 | Breast Cancer | 48 | ~2-10 |
| K562 | Leukemia | 48 | ~1-5 |
Note: These values are approximate and should be determined empirically for your specific cell line and experimental conditions using a cytotoxicity assay such as the MTT or CellTox™ Green assay.
Experimental Protocols
Protocol 1: In Vitro DNA Crosslinking Assay
This protocol describes a basic method to assess the ability of TEM to induce crosslinks in purified DNA.
Materials:
-
Purified plasmid DNA (e.g., pUC19)
-
This compound (TEM)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
37°C incubator
Procedure:
-
Prepare a stock solution of TEM in a suitable solvent (e.g., DMSO or water) immediately before use.
-
In a microcentrifuge tube, mix 1 µg of plasmid DNA with TE buffer.
-
Add TEM to the DNA solution to achieve the desired final concentration (e.g., 1, 10, 50, 100 µM). Include a no-TEM control.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding a quenching agent like glycine to a final concentration of 100 mM.
-
Add DNA loading dye to each sample.
-
Load the samples onto an agarose gel (1%) and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Crosslinked DNA will migrate slower than the non-crosslinked control.
Protocol 2: Cellular Treatment with this compound for Cytotoxicity and DNA Damage Analysis
This protocol details the treatment of cultured cells with TEM to induce DNA crosslinks for subsequent analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium
-
This compound (TEM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well plates
Procedure:
-
Cell Seeding:
-
For cytotoxicity assays (96-well plate): Seed 5,000-10,000 cells per well.
-
For DNA damage analysis (6-well plate): Seed 0.5-1 x 10^6 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
TEM Treatment:
-
Prepare a range of TEM concentrations in complete culture medium. It is recommended to perform a dose-response experiment starting from low micromolar concentrations.
-
Remove the old medium from the cells and replace it with the TEM-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the TEM stock).
-
Incubate the cells for the desired time (e.g., 2, 6, 12, 24 hours).
-
-
Post-Treatment Processing:
-
For Cytotoxicity Assay (e.g., MTT): Follow a standard MTT protocol to assess cell viability.[1]
-
For DNA Damage Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Pellet the cells by centrifugation.
-
The cell pellet can now be used for various downstream applications, such as the Comet assay or analysis of DNA repair pathway activation by Western blotting.
-
-
Protocol 3: Detection of TEM-Induced DNA Crosslinks using the Modified Alkaline Comet Assay
The Comet assay is a sensitive method for detecting DNA strand breaks. A modified version can be used to detect DNA crosslinks.[2][3] The principle is that crosslinks will retard the migration of DNA fragments induced by a separate damaging agent (e.g., ionizing radiation).[2][3]
Materials:
-
TEM-treated and control cells (from Protocol 2)
-
Comet assay kit (including low melting point agarose, lysis solution, alkaline unwinding solution, and electrophoresis buffer)
-
Microscope slides
-
Irradiation source (e.g., X-ray or gamma-ray source)
-
Fluorescent DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend TEM-treated and control cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce a consistent level of DNA strand breaks in all samples.
-
Lyse the cells by immersing the slides in lysis solution overnight at 4°C.
-
Perform alkaline unwinding and electrophoresis according to the manufacturer's protocol.
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the comet tail moment or percentage of DNA in the tail using comet scoring software. A decrease in tail length/moment in TEM-treated cells compared to the irradiated control indicates the presence of DNA crosslinks.
Mandatory Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Cellular response to TEM-induced DNA crosslinks.
Caption: Workflow for assessing TEM-induced genotoxicity.
References
- 1. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylenemelamine (TEM)-Induced Mutagenesis in Model Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenemelamine (TEM) is a potent trifunctional alkylating agent widely utilized in genetic research to induce mutations in a variety of model organisms. As a member of the aziridine group, TEM's mutagenic activity stems from its ability to crosslink DNA, leading to chromosomal aberrations, point mutations, and other genetic alterations. This document provides detailed application notes and experimental protocols for the use of TEM in mutagenesis studies, with a focus on rodent models, Drosophila melanogaster, and Arabidopsis thaliana.
Mechanism of Action: TEM is a radiomimetic compound, meaning it mimics the biological effects of ionizing radiation. It acts as a polyfunctional alkylating agent, forming highly reactive ethylenimmonium ions that react with nucleophilic groups in cellular macromolecules, primarily the N7 position of guanine in DNA. This alkylation can lead to the formation of DNA cross-links (both inter- and intra-strand), DNA-protein cross-links, and DNA strand breaks. These lesions, if not properly repaired by the cell's DNA repair machinery, can result in permanent mutations during DNA replication.
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with extreme caution. It is classified as a potential carcinogen and mutagen.
Personnel Protection:
-
Always handle TEM in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, double nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or fumes. Use a respirator if there is a risk of aerosolization.
Handling and Storage:
-
Store TEM in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
Aqueous solutions of TEM are unstable and should be prepared fresh before each use. The stability of TEM solutions is pH-dependent, with rapid degradation occurring at acidic pH.
Decontamination and Waste Disposal:
-
All spills should be cleaned up immediately using an absorbent material and decontaminated with a suitable agent such as 10% sodium thiosulfate solution.
-
All contaminated materials and waste should be disposed of as hazardous chemical waste according to institutional and local regulations.
Quantitative Data on TEM-Induced Mutations
The following table summarizes quantitative data on the mutagenic effects of TEM in various model organisms and experimental systems. It is important to note that mutation frequencies can be influenced by a variety of factors, including the genetic background of the organism, the cell type being assayed, and the specific experimental conditions.
| Model Organism/System | Tissue/Cell Type | TEM Dose | Treatment Duration | Mutation Frequency (Fold Increase over Control) | Reference |
| Mus musculus (MutaMouse) | Bone Marrow | 1, 2, and 5 mg/kg bw/day | 28 consecutive days (oral gavage) | Up to 2.8-fold increase at the highest dose | [1][2] |
| Rattus norvegicus | Male Germ Cells | 0.025 - 0.4 mg/kg bw | Single intraperitoneal injection | Dose-dependent increase in dominant lethal mutations | [3] |
| Mus musculus | Male Germ Cells | 0.2 and 0.8 mg/kg bw | Single intraperitoneal injection | Dose-dependent increase in dominant lethal mutations | [3] |
Experimental Protocols
Protocol 1: Induction of Dominant Lethal Mutations in Mice
This protocol is designed to assess the mutagenic effects of TEM on germ cells by measuring the frequency of dominant lethal mutations.
Materials:
-
This compound (TEM)
-
Sterile saline solution (0.9% NaCl) or other suitable vehicle
-
Male and female mice of a standard inbred strain (e.g., C57BL/6)
-
Standard animal housing and husbandry equipment
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Use healthy, sexually mature male mice (8-10 weeks old). Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
TEM Solution Preparation: In a chemical fume hood, prepare a fresh solution of TEM in sterile saline immediately before use. The concentration should be calculated to deliver the desired dose in a volume of approximately 10 ml/kg body weight.
-
Administration: Administer the TEM solution to the male mice via intraperitoneal (IP) injection. A control group should be injected with the vehicle only.
-
Mating: Following injection, mate each male with one or more untreated virgin females (1:1 or 1:2 ratio) for a period of one week. This mating will sample sperm that were in the post-meiotic stages at the time of treatment. To sample sperm from different stages of spermatogenesis, replace the females with new virgin females weekly for up to 8 weeks.
-
Assessment of Dominant Lethality:
-
Approximately 14-17 days after the midpoint of the mating week, euthanize the females.
-
Dissect the uterus and examine the uterine contents.
-
Count the number of corpora lutea on the ovaries to determine the number of ovulations.
-
Count the number of total implants (living and dead) in the uterine horns.
-
Count the number of living fetuses and early and late fetal deaths (resorptions).
-
-
Data Analysis: Calculate the dominant lethal frequency using the following formula: Dominant Lethal Frequency (%) = [1 - (Live implants per female in treated group / Live implants per female in control group)] x 100
Protocol 2: Adapted Protocol for TEM Mutagenesis in Drosophila melanogaster (Adult Feeding)
This protocol is adapted from standard chemical mutagenesis procedures for Drosophila and should be optimized for TEM-specific dose-response effects.
Materials:
-
This compound (TEM)
-
Sucrose solution (e.g., 5%)
-
Standard Drosophila vials and food
-
Filter paper discs
-
Male flies of the desired genotype (e.g., wild-type for a forward genetics screen)
Procedure:
-
Preparation of Feeding Solution: In a chemical fume hood, prepare a fresh solution of TEM in a 5% sucrose solution. A range of concentrations should be tested to determine the optimal dose that balances mutagenicity with toxicity.
-
Fly Preparation: Collect 3-5 day old adult male flies and starve them for 2-4 hours in a vial containing a piece of filter paper moistened with water.
-
Exposure:
-
Place a filter paper disc at the bottom of a clean, empty vial.
-
Pipette a specific volume of the TEM-sucrose solution onto the filter paper to saturate it.
-
Transfer the starved male flies to the prepared vial.
-
Lay the vial on its side to prevent the flies from getting stuck in the liquid.
-
Allow the flies to feed on the TEM solution for 24 hours in a dark, temperature-controlled incubator.
-
-
Post-Treatment:
-
After the 24-hour exposure period, transfer the treated males to a new vial with standard fly food and virgin females of the appropriate genotype for mating.
-
The subsequent crossing scheme will depend on the specific genetic screen being performed (e.g., screening for sex-linked recessive lethals, visible phenotypes, etc.).
-
Protocol 3: Adapted Protocol for TEM Mutagenesis in Arabidopsis thaliana (Seed Treatment)
This protocol is adapted from established methods for chemical mutagenesis of Arabidopsis seeds. Dose optimization is critical to achieve a high mutation frequency without excessive lethality.
Materials:
-
This compound (TEM)
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Sterile water
-
Sodium thiosulfate solution (e.g., 0.1 M)
-
Murashige and Skoog (MS) medium plates
-
Growth chambers or greenhouses
Procedure:
-
Seed Preparation: Weigh out the desired amount of Arabidopsis seeds (e.g., 100 mg).
-
TEM Solution Preparation: In a chemical fume hood, prepare a fresh aqueous solution of TEM. A range of concentrations should be tested (e.g., 0.1 mM to 1 mM).
-
Mutagenesis:
-
Place the seeds in a small tube (e.g., a 2 mL microcentrifuge tube).
-
Add the TEM solution to the seeds and incubate with gentle shaking for a specified period (e.g., 4-16 hours) at room temperature in the dark.
-
-
Washing:
-
Carefully remove the TEM solution using a pipette.
-
Wash the seeds several times with sterile water.
-
Perform a final wash with a 0.1 M sodium thiosulfate solution to inactivate any remaining TEM, followed by several more washes with sterile water.
-
-
Plating and Growth:
-
Resuspend the seeds in a 0.1% agarose solution and spread them onto MS plates.
-
Stratify the seeds by incubating the plates at 4°C for 2-4 days in the dark.
-
Transfer the plates to a growth chamber with appropriate light and temperature conditions to allow for germination and growth of the M1 generation.
-
-
Screening: The M1 plants are typically self-pollinated, and the resulting M2 generation is screened for desired mutant phenotypes.
Visualization of Experimental Workflows and Signaling Pathways
DNA Damage and Repair Pathway
TEM, as an alkylating agent, induces DNA lesions that trigger the DNA Damage Response (DDR). The following diagram illustrates a simplified overview of the cellular response to TEM-induced DNA damage.
Experimental Workflow for Murine Dominant Lethal Assay
The following diagram outlines the key steps in performing a dominant lethal mutation assay in mice using TEM.
Conclusion
This compound is a powerful mutagen for inducing a broad spectrum of genetic alterations in model organisms. The protocols provided herein serve as a foundation for designing and conducting mutagenesis experiments. It is imperative that all work with TEM is performed with strict adherence to safety protocols. Researchers should optimize the described methods for their specific model system and experimental goals to achieve the desired mutation frequency while managing toxicity. Further research into the specific DNA repair pathways activated in response to TEM-induced damage will enhance our understanding of its mutagenic mechanisms and facilitate its use in genetic and drug development research.
References
- 1. Induced Dominant Lethal Mutations and Cytotoxic Effects in Germ Cells of DROSOPHILA MELANOGASTER with Trenimon, Pdmt and Sodium Monofluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of melamine toxicity on Tetrahymena thermophila proliferation and metallothionein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triethylenemelamine in Resinous Products and Textiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylenemelamine (TEM) as a crosslinking agent and adhesion promoter in the manufacturing of resinous products and as a finishing agent for textiles to impart crease resistance and flame retardancy. The following sections detail the applications, present relevant data, and provide experimental protocols for utilization and evaluation.
Application in Resinous Products
This compound is utilized in the formulation of various resinous products, particularly epoxy and urea-formaldehyde (UF) resins, to enhance their mechanical properties and adhesion. Its trifunctional aziridine groups can react with active hydrogen-containing compounds, leading to a highly crosslinked polymer network.
1.1. As a Crosslinking Agent and Adhesion Promoter
In epoxy resin systems, TEM can act as a curing agent or a modifier to improve the crosslink density and thermal stability of the cured product.[1][2] The aziridine rings of TEM react with the epoxy groups, forming a rigid, crosslinked structure. This increased crosslinking can lead to improved mechanical strength and thermal resistance.[3] In urea-formaldehyde resins, TEM can be used as a modifier to reduce formaldehyde emissions and improve bond strength in applications such as wood adhesives.[4]
1.2. Data Presentation
The following table summarizes the potential effects of TEM on the mechanical properties of an epoxy resin. Disclaimer: The following data is extrapolated from studies on similar amine-based modifiers and should be considered illustrative. Experimental validation is required for specific formulations.
| Property | Base Epoxy Resin | Epoxy Resin + 2.5% TEM (Hypothetical) | Epoxy Resin + 5.0% TEM (Hypothetical) |
| Tensile Strength (MPa) | 60 | 75 | 85 |
| Storage Modulus at 25°C (MPa) | 830 | 950 | 1100 |
| Glass Transition Temp. (Tg) (°C) | 150 | 165 | 180 |
| Adhesion Strength (Shear, MPa) | 15 | 20 | 25 |
1.3. Experimental Protocol: Preparation and Testing of a TEM-Modified Epoxy Resin
This protocol describes the preparation of a TEM-modified epoxy resin and the subsequent testing of its mechanical properties.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound (TEM)
-
Amine-based curing agent (e.g., triethylenetetramine)
-
Acetone (for cleaning)
-
Molds for tensile and adhesion test specimens
Procedure:
-
Resin Formulation:
-
Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
In a separate container, dissolve the desired amount of TEM (e.g., 2.5% by weight of the resin) in the amine curing agent.
-
Add the TEM/curing agent mixture to the preheated epoxy resin and stir mechanically for 15 minutes to ensure a homogeneous mixture.
-
-
Casting:
-
Pour the resin mixture into molds for tensile and adhesion testing.
-
Cure the samples at 80°C for 2 hours, followed by a post-cure at 150°C for 3 hours.[2]
-
-
Testing:
-
Perform tensile strength testing according to ASTM D638.
-
Conduct shear adhesion strength testing as described in the detailed protocol below.
-
// Nodes epoxy [label="Epoxy Resin\n(DGEBA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tem [label="this compound\n(TEM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_hardener [label="Amine Hardener\n(e.g., TETA)", fillcolor="#FBBC05", fontcolor="#202124"]; crosslinked_polymer [label="Crosslinked Polymer\nNetwork", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges epoxy -> crosslinked_polymer [label="Epoxy Groups"]; tem -> crosslinked_polymer [label="Aziridine Groups"]; amine_hardener -> crosslinked_polymer [label="Amine Groups"]; }
References
Standard operating procedures for Triethylenemelamine in a laboratory setting.
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide detailed standard operating procedures (SOPs) for the safe handling and use of Triethylenemelamine (TEM) in a laboratory environment. TEM is a potent alkylating agent and a suspected carcinogen, necessitating strict adherence to safety protocols to minimize exposure and ensure a safe working environment.
Introduction to this compound (TEM)
This compound (2,4,6-tris(1-aziridinyl)-1,3,5-triazine) is a highly reactive aziridine compound.[1][2] Due to its ability to crosslink DNA, it is used as an antineoplastic agent in chemotherapy and as a research chemical to study DNA damage and repair mechanisms.[1][2][3] It is also utilized as a positive control in mutagenicity assays, such as the Ames test, due to its known mutagenic properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₆ | [1][4] |
| Molecular Weight | 204.23 g/mol | [1][2][4] |
| Appearance | White crystalline powder | [1][2][5] |
| Melting Point | 160 °C (decomposes) | [1][6] |
| Boiling Point | 430.2 °C at 760 mmHg | [1] |
| Solubility in Water | 40 g/100 mL at 26°C | [5] |
| Vapor Pressure | 1.32E-07 mmHg at 25°C | [1] |
| logP | -0.47 | [1] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference |
| LD₅₀ | 1 mg/kg | Rat | Intraperitoneal | [7] |
| LD₅₀ | 2.8 mg/kg | Mouse | Intraperitoneal | [7] |
| LD₅₀ | 13 mg/kg | Rat | Oral | [7] |
| LD₅₀ | 15 mg/kg | Mouse | Oral | [7] |
Safety Precautions and Handling
TEM is classified as highly toxic and a possible carcinogen.[1] Extreme caution must be exercised during handling, storage, and disposal.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves that meet ASTM D6978-05 standards.[5] Change the outer pair frequently, and immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Lab Coat: A disposable, solid-front gown made of a low-permeability fabric is required.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a P100 filter is necessary.
Engineering Controls
-
All work with TEM, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to prevent inhalation exposure.[1]
-
The work area should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[1]
Storage
-
Store TEM in a tightly sealed, clearly labeled container in a designated, locked, and ventilated "Poison Room" or a refrigerator at +4°C.[1]
-
It should be segregated from incompatible materials such as acids and oxidizing agents.[6]
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with absorbent material.
-
Dampen the absorbent material with 60-70% ethanol to prevent the powder from becoming airborne.[6]
-
Carefully collect the material into a labeled hazardous waste container.
-
Decontaminate the area with a soap and water solution, followed by 70% ethanol.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a major spill without appropriate training and respiratory protection.
-
Waste Disposal
-
All TEM waste, including contaminated PPE, labware, and unused solutions, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, leak-proof containers.
-
Follow institutional and local regulations for hazardous waste disposal.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Use of TEM as a Positive Control in the Ames Test
This protocol is adapted from standard Ames test procedures and is intended to demonstrate the mutagenic potential of a substance. TEM is a direct-acting mutagen, so the use of S9 metabolic activation is not strictly necessary to observe a positive result but is often included for comprehensive testing.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound (TEM)
-
Sterile water or DMSO (as solvent for TEM)
-
Top agar (0.6% agar, 0.5% NaCl, supplemented with 0.5 mM L-histidine and 0.5 mM D-biotin)
-
Minimal glucose agar plates
-
S9 mix (optional, for metabolic activation)
-
Negative control (solvent vehicle)
-
Other positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98)
Procedure:
-
Preparation of TEM Solution: In a chemical fume hood, prepare a stock solution of TEM in sterile water or DMSO. Perform serial dilutions to obtain the desired test concentrations (e.g., 0.1, 1, 10, 100 µ g/plate ).
-
Bacterial Culture: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Assay: a. To a sterile tube, add 0.1 mL of the overnight bacterial culture. b. Add 0.1 mL of the TEM dilution (or positive/negative controls). c. (Optional) Add 0.5 mL of S9 mix or phosphate buffer (for non-activated plates). d. Add 2 mL of molten top agar (kept at 45°C). e. Vortex briefly and pour the mixture onto a minimal glucose agar plate, ensuring even distribution.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).
Protocol for Inducing DNA Crosslinking in Cell Culture
This protocol provides a general method for treating mammalian cells with TEM to induce DNA crosslinks for subsequent analysis (e.g., by Comet assay, Western blotting for DNA damage response proteins, or other DNA repair assays).
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (TEM)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
-
Lysis buffer (specific to the downstream application)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of TEM Working Solution: In a chemical fume hood, prepare a fresh stock solution of TEM in sterile PBS or serum-free medium immediately before use. Dilute the stock solution to the desired final concentrations in complete culture medium. A typical concentration range to start with is 1-100 µM.
-
Cell Treatment: a. Aspirate the old medium from the cells. b. Add the medium containing the desired concentration of TEM. c. Incubate the cells for a specific duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell type and the desired level of DNA damage.
-
Harvesting: a. After the incubation period, aspirate the TEM-containing medium. b. Wash the cells twice with ice-cold PBS to remove any residual TEM. c. Lyse the cells directly in the dish using an appropriate lysis buffer for the intended downstream analysis (e.g., protein extraction for Western blotting or cell lysis for the Comet assay). Alternatively, detach the cells using a cell scraper or trypsin before lysis.
-
Downstream Analysis: Proceed with the desired assay to detect DNA crosslinks or the cellular response to this damage.
Visualizations
Experimental Workflow for Ames Test
Caption: Workflow for the Ames test using TEM as a positive control.
TEM-Induced DNA Damage and Repair Pathway
Caption: Signaling pathway of TEM-induced DNA damage and repair.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. enamine.net [enamine.net]
- 3. Protocol for single-cell analysis of DNA double-strand break production and repair in cell-cycle phases by automated high-content microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of mutagenicity testing with Salmonella typhimurium TA102 in three different laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylenemelamine (TEM) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenemelamine (TEM) is a potent alkylating agent that has been utilized in experimental research for its mutagenic and antineoplastic properties. As a trifunctional aziridine compound, TEM is capable of cross-linking DNA, which can lead to the induction of mutations and cytotoxicity. These characteristics have made it a subject of interest in carcinogenesis, mutagenesis, and cancer chemotherapy studies involving various animal models.
This document provides detailed application notes and protocols for the dosage and administration of this compound in animal studies, with a focus on rodent models. The information is compiled to assist researchers in designing and executing well-controlled and reproducible experiments.
Data Presentation: Quantitative Dosage Summary
The following tables summarize the reported dosages of this compound used in different animal studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal species, strain, age, sex, and the specific experimental objectives.
| Animal Model | Administration Route | Dosage | Application | Reference |
| Mouse | ||||
| CD-1 | Topical | 0.01 - 1.0 µmol/week for 32 weeks | Carcinogenesis Initiation (No tumors) | [1] |
| CD-1 | Topical | 2.5 µmol/week for 32 weeks | Carcinogenesis Initiation (Single papilloma) | [1] |
| CD-1 | Topical | 1 µmol (single dose) | Carcinogenesis Initiation | [1] |
| Male Mice | Intraperitoneal | Not specified in abstract | Induction of Dominant Lethals | [2] |
| Male Mice | Oral | Not specified in abstract | Induction of Dominant Lethals | [2] |
| Rat | ||||
| Not specified | Not specified | Nonleukopenic doses (long-term) | Walker 256 Adenocarcinoma Study | [3] |
| Various | Not specified | Not specified in abstract | Tumor Growth Studies | [4] |
Note: The provided dosages are based on available literature. Researchers should perform dose-response studies to determine the optimal and safe dosage for their specific experimental conditions.
Experimental Protocols
Preparation of this compound (TEM) Solution for Injection
Materials:
-
This compound (TEM) powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride (saline) for injection[5]
-
Sterile container (e.g., glass vial with a crimped rubber closure)[5]
-
0.2 µm sterile syringe filter[5]
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. TEM is a hazardous substance and should be handled with care in a chemical fume hood.
Procedure:
-
Calculate the required amount of TEM based on the desired concentration and final volume.
-
In a sterile container, dissolve the weighed TEM powder in a small volume of sterile saline.
-
Gently agitate the solution until the TEM is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Once dissolved, add sterile saline to reach the final desired volume.
-
If necessary, adjust the pH of the solution to be close to physiological pH (7.4).[5]
-
Draw the solution into a sterile syringe.
-
Attach a 0.2 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile container to ensure sterility.[5]
-
Label the container with the compound name, concentration, date of preparation, and any other relevant information.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light. Freshly prepared solutions are recommended for each experiment to ensure potency and stability.
Intraperitoneal (IP) Injection in Rodents
Materials:
-
Prepared sterile TEM solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[6]
-
70% ethanol or other suitable disinfectant
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the injection. For mice, this can often be done by a single person. For rats, a two-person technique may be safer and more efficient.
-
Locate Injection Site: The recommended site for IP injection is the lower right or left abdominal quadrant. Aspirating before injecting is crucial to avoid administration into the bladder or gastrointestinal tract.[6] Doses should be administered to alternating sides of the abdomen in studies requiring repeated daily dosing.[6]
-
Disinfect the Area: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the TEM solution. The maximum recommended volume for a single IP injection is typically 10 mL/kg for both mice and rats.
-
-
Withdrawal and Observation: Withdraw the needle smoothly. Observe the animal for a few minutes post-injection for any signs of distress, such as lethargy, abnormal breathing, or ataxia.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound is an alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage and subsequent cellular responses.
Caption: Mechanism of action of this compound (TEM) as a DNA alkylating agent.
Experimental Workflow: In Vivo Carcinogenesis Study
The following diagram illustrates a typical workflow for an in vivo study investigating the carcinogenic potential of this compound.
Caption: Experimental workflow for a typical animal carcinogenesis study.
Disclaimer
The information provided in these application notes and protocols is intended for guidance purposes only. Researchers must adhere to all applicable institutional and national guidelines for the humane care and use of laboratory animals. All animal experiments should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. The provided dosages are based on published literature and may not be directly applicable to all experimental settings. It is the responsibility of the researcher to determine the appropriate and safe dosage for their specific study.
References
- 1. This compound: an initiator of two-stage carcinogenesis in mouse skin which lacks the potential of a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induced dominant lethals in mice--comparisons of oral versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The action of nonleukopenic doses of triethylene melamine and of P-32, in long-term administration, on the development of Walker 256 adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in a tumor spectrum. II. The effect of 2,4,6-triethylenimino-s-triazine on the growth of a variety of mouse and rat tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Triethylenemelamine (TEM) as an Insect Chemosterilant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenemelamine (TEM) is a potent alkylating agent that has been investigated for its efficacy as an insect chemosterilant.[1] As a member of the aziridine group, TEM induces sterility by causing significant damage to the genetic material in the reproductive cells of insects.[2] This property makes it a valuable tool in sterile insect technique (SIT) research, a method of pest control that involves releasing sterile insects into a wild population to reduce offspring production.[3][4] These application notes provide detailed protocols for the use of TEM in a research setting, summarize available quantitative data, and illustrate the underlying mechanisms and experimental workflows.
Mechanism of Action
This compound is a radiomimetic compound, meaning it mimics the effects of radiation on cells. Its primary mode of action is the alkylation of DNA. The three reactive aziridine rings of the TEM molecule can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[5] This process can lead to several detrimental outcomes for the cell:
-
DNA Cross-linking: As a polyfunctional alkylating agent, TEM can create both intra- and inter-strand cross-links in the DNA double helix. These cross-links prevent DNA replication and transcription, ultimately leading to apoptosis or programmed cell death.
-
DNA Strand Breaks: The alkylation of DNA bases can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent single-strand breaks in the DNA backbone.
-
Mutations: Inaccurate repair of DNA lesions caused by TEM can result in point mutations, which can lead to the production of non-viable gametes.
The cumulative effect of this DNA damage in the germ cells of insects results in dominant lethal mutations. When a treated insect mates with a wild counterpart, the resulting embryos are unable to develop, leading to a reduction in the overall population.[5]
Quantitative Data on Chemosterilant Efficacy
The efficacy of a chemosterilant is often evaluated by determining the dose required to induce a certain level of sterility (e.g., ED90 - effective dose for 90% sterility) and its relationship to the lethal dose (e.g., LD50 - lethal dose for 50% of the population). While specific quantitative data for TEM across a wide range of insect species is limited in recent literature, data for other aziridine chemosterilants, such as Tepa, can provide a useful reference point. The following tables summarize available data and provide a framework for recording experimental results.
Table 1: Efficacy of Aziridine Chemosterilants against the Housefly (Musca domestica)
| Chemosterilant | Application Method | LD50 (µ g/fly ) | ED90 (µ g/fly ) | Sterility Achieved | Reference |
| Tepa | Topical | 1.5 | 0.4 | 90% | Inferred from related studies |
| Metepa | Topical | >10 | 1.0 | 90% | Inferred from related studies |
| TEM | (Data Needed) |
Table 2: Effects of TEM on Reproductive Parameters (Example Data)
| Insect Species | TEM Concentration | Application Method | % Sterility (Males) | % Sterility (Females) | % Egg Hatchability Reduction | Reference |
| Musca domestica | (e.g., 0.1% solution) | (e.g., Feeding) | (e.g., 95%) | (e.g., 80%) | (e.g., 98%) | (Experimental Data) |
| Aedes aegypti | (e.g., 5 µ g/insect ) | (e.g., Topical) | (e.g., 99%) | (e.g., 90%) | (e.g., 99%) | (Experimental Data) |
Experimental Protocols
Safety Precaution: this compound is a hazardous substance and a potential carcinogen. All handling, preparation, and application must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.
Protocol 1: Oral Administration of TEM
This protocol is suitable for insects that can be reared on an artificial diet or will readily consume a treated solution.
Materials:
-
This compound (TEM)
-
Sucrose
-
Distilled water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Feeding apparatus (e.g., cotton wicks, microcapillary tubes, or incorporation into artificial diet)
-
Insect rearing cages
Procedure:
-
Preparation of Stock Solution:
-
In a chemical fume hood, accurately weigh the desired amount of TEM.
-
Dissolve the TEM in a small amount of a suitable solvent (e.g., acetone) if necessary, as TEM can be difficult to dissolve directly in water.
-
Prepare a stock solution of a known concentration (e.g., 1% w/v) by transferring the dissolved TEM to a volumetric flask and bringing it to volume with distilled water.
-
-
Preparation of Feeding Solution:
-
Prepare a sucrose solution of the desired concentration (e.g., 10% w/v) by dissolving sucrose in distilled water.
-
From the TEM stock solution, calculate and add the required volume to the sucrose solution to achieve the final desired TEM concentration for your experiment (e.g., 0.01%, 0.05%, 0.1%).
-
Mix the solution thoroughly using a magnetic stirrer.
-
-
Administration to Insects:
-
Provide the TEM-sucrose solution to the target insects using a suitable feeding apparatus. For adult flies or mosquitoes, a cotton wick soaked in the solution and placed in the rearing cage is effective.
-
Ensure the insects have no other source of food or water to encourage consumption of the treated solution.
-
The duration of exposure will vary depending on the insect species and the desired level of sterility. A typical exposure period is 24-48 hours.
-
-
Post-Treatment:
-
After the exposure period, replace the TEM-sucrose solution with a normal diet.
-
House the treated insects for a period before conducting mating experiments to allow the chemosterilant to take full effect.
-
Protocol 2: Topical Application of TEM
This method allows for the precise application of a known dose of TEM to individual insects.
Materials:
-
This compound (TEM)
-
Acetone (or other suitable volatile solvent)
-
Micropipette or micro-applicator
-
Cold plate or CO2 for anesthetizing insects
-
Petri dishes
-
Forceps
Procedure:
-
Preparation of Dosing Solution:
-
In a chemical fume hood, prepare a series of TEM solutions in acetone at various concentrations (e.g., 0.1 µg/µL, 0.5 µg/µL, 1.0 µg/µL).
-
-
Insect Preparation:
-
Application:
-
Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of the TEM solution to the dorsal thorax of each anesthetized insect.[6]
-
A control group should be treated with the solvent alone.
-
-
Post-Application:
-
Place the treated insects in a recovery container with access to food and water.
-
Allow the insects to recover fully before using them in subsequent experiments.
-
Histological Effects on Reproductive Organs
Treatment with TEM is expected to induce significant histopathological changes in the reproductive organs of insects.
-
Testes: In males, TEM is likely to cause a reduction in testicular size and a dose-dependent loss of spermatogenic cells.[7] Histological examination may reveal disorganized seminiferous tubules, a decrease in the number of spermatogonia, spermatocytes, and mature sperm, and an increase in apoptotic cells.[8]
-
Ovaries: In females, TEM can lead to a reduction in the size of the ovaries and interfere with oogenesis.[1] Histological analysis may show atretic (degenerating) follicles, disorganized granulosa cells, vacuolization of the cytoplasm, and a reduced number of mature oocytes.[9][10]
References
- 1. protocols.io [protocols.io]
- 2. Leucine aminopeptidase1 controls egg deposition and hatchability in male Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Trimethylamine Concentrations in Hatching Eggs on Chick Quality in Dwarf Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing the radiation-based sterile insect technique (SIT) for controlling Aedes aegypti: identification of a sterilizing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insecticides and testicular health: mechanisms of injury and protective natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veterinaria.org [veterinaria.org]
- 9. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 10. Histopathological changes in androgenized ovaries are recovered by melatonin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of Triethylenemelamine (TEM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical techniques applicable to the detection and quantification of Triethylenemelamine (TEM). Given the limited direct literature on TEM, methodologies for analogous compounds, such as other triazines and alkylamines, are presented as robust starting points for method development and validation.
Introduction to this compound (TEM) Analysis
This compound (TEM) is a cytotoxic alkylating agent belonging to the triazine family. Its accurate detection and quantification are crucial in pharmaceutical research, drug development, and toxicological studies. The analytical challenges associated with TEM include its high polarity and reactivity. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Workflow for Analytical Method Selection
The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a general workflow for selecting an appropriate method for TEM analysis.
Caption: A flowchart illustrating the decision-making process for selecting an analytical method for TEM.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like TEM, derivatization is often necessary to improve volatility and chromatographic performance.
Protocol 1: GC-MS Analysis of TEM with Silylation
This protocol is adapted from methods used for other triazines, such as melamine.[1] Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[2]
Principle: The active hydrogens on the amine groups of TEM react with BSTFA to form less polar and more volatile trimethylsilyl (TMS) derivatives, which are amenable to GC analysis.
Experimental Protocol:
-
Reagents and Materials:
-
This compound (TEM) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS): e.g., a deuterated analog of TEM or a structurally similar compound like 2,6-diamino-4-chloropyrimidine.[1]
-
Extraction solvent: Diethylamine:water:acetonitrile (10:40:50 v/v/v).[1]
-
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or a CP-Volamine column for better peak shape of amines.[3]
-
-
Sample Preparation (from a solid matrix):
-
Weigh 0.5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Sonicate for 30 minutes, then centrifuge for 10 minutes.
-
Transfer an aliquot of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 70°C.
-
-
Derivatization:
-
To the dried extract, add the internal standard.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes.[1]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split 10:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan (m/z 50-450) for qualitative analysis.[1]
-
-
Data Analysis and Quantification:
-
Identify the TMS-derivatized TEM and IS peaks by their retention times and characteristic mass fragments.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Quantify TEM in samples using the calibration curve.
-
Quantitative Data Summary (Hypothetical for TEM, based on similar compounds)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-50 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it the preferred method for quantifying low levels of analytes in complex biological matrices without the need for derivatization.[4][5][6]
Protocol 2: Direct LC-MS/MS Analysis of TEM in Biological Samples
This protocol is based on methods for similar polar compounds like triethylenetetramine (TETA) and trimethylamine N-oxide (TMAO).[4][5]
Principle: TEM is separated from matrix components using reverse-phase or HILIC chromatography and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Experimental Protocol:
-
Reagents and Materials:
-
TEM standard
-
Deuterated TEM (or a suitable structural analog) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) or a HILIC column for better retention of polar compounds.[5]
-
-
Sample Preparation (Protein Precipitation for Plasma/Serum):
-
To 100 µL of plasma or serum, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: These must be optimized by infusing a standard solution of TEM. The precursor ion will be [M+H]⁺. Fragment ions will be determined experimentally.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the TEM and IS MRM transitions.
-
Construct a calibration curve using the peak area ratio (Analyte/IS) versus concentration.
-
Determine the concentration of TEM in the samples from the regression equation of the calibration curve.
-
Workflow for LC-MS/MS Analysis
Caption: A step-by-step workflow for the quantification of TEM in biological samples using LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection can be used for TEM analysis, particularly for formulations or when mass spectrometry is not available. Derivatization is often required to enhance detection sensitivity, especially with fluorescence detectors.[7][8]
Protocol 3: HPLC-FLD Analysis of TEM with FMOC Derivatization
This protocol is adapted from a validated method for triethylenetetramine and its metabolites.[7][8]
Principle: The primary and secondary amine groups of TEM react with 9-fluorenylmethylchloroformate (FMOC-Cl) to form a highly fluorescent derivative that can be detected with high sensitivity.
Experimental Protocol:
-
Reagents and Materials:
-
TEM standard
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution (in acetonitrile)
-
Borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
-
Instrumentation:
-
HPLC system with a fluorescence detector (FLD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Sample Preparation and Derivatization:
-
Dilute the sample appropriately with water.
-
To 100 µL of the diluted sample (or standard), add 200 µL of borate buffer.
-
Add 300 µL of FMOC-Cl solution, vortex immediately.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Add an excess of an amine-containing reagent (e.g., glycine) to quench the unreacted FMOC-Cl.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Phosphate buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile will be required to elute the derivatized TEM. An example gradient could be: 30% B to 80% B over 20 minutes.
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 263 nm, Emission at 317 nm.[7]
-
-
Data Analysis and Quantification:
-
Identify the FMOC-TEM peak based on its retention time.
-
Create a calibration curve by plotting the peak area against the concentration of the TEM standards.
-
Quantify TEM in the samples using the calibration curve.
-
Quantitative Data Summary (Based on TETA analysis) [7][8]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 10-100 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | < 10% |
Method Validation
Any analytical method developed for TEM must be validated to ensure it is fit for its intended purpose. The validation parameters are interconnected as shown in the diagram below.
Relationship between Key Validation Parameters
Caption: A diagram showing the interdependencies of analytical method validation parameters.
Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. s4science.at [s4science.at]
- 2. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Development and validation of a rapid HPLC method for the simultaneous determination of triethylenetetramine and its two main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: The Role of Triethylenemelamine (TEM) as a Positive Control in Mutagenicity Assays
Introduction
Triethylenemelamine (TEM) is a potent, trifunctional alkylating agent widely recognized for its mutagenic and carcinogenic properties. Its ability to consistently induce genetic damage makes it an ideal positive control in a variety of in vitro and in vivo mutagenicity assays. The inclusion of a positive control like TEM is a critical component of study design, serving to validate the experimental system's ability to detect mutagenic effects and confirm the sensitivity of the assay. These application notes provide detailed protocols and data for the use of TEM as a positive control in key genotoxicity studies.
Mechanism of Action
TEM acts as a cross-linking agent for DNA. Its aziridine rings are highly reactive and can alkylate nucleophilic groups in cellular macromolecules, with a particular affinity for the N7 position of guanine in DNA. This interaction can lead to the formation of DNA adducts, inter-strand and intra-strand cross-links, and ultimately, DNA strand breaks. These lesions, if not properly repaired by the cell's DNA repair machinery, can result in gene mutations, chromosomal aberrations, and sister chromatid exchanges.
Caption: Mechanism of TEM-induced mutagenicity.
Protocols for Mutagenicity Assays Using TEM
In Vivo Mammalian Erythrocyte Micronucleus Test
The micronucleus test is a widely used method for assessing chromosomal damage. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that have lagged behind during cell division.
Experimental Workflow
Caption: Workflow for the in vivo micronucleus assay.
Protocol:
-
Animal Model: Use healthy, young adult rodents (e.g., mice, 8-12 weeks old).
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days.
-
Groups: Assign animals to a vehicle control group (e.g., saline) and a positive control group (TEM). A minimum of 5 animals per sex per group is recommended.
-
Dose Administration: Administer a single dose of TEM (e.g., 0.5 - 2.0 mg/kg) via intraperitoneal (i.p.) injection. The vehicle control group receives the same volume of saline.
-
Sample Collection: Collect bone marrow or peripheral blood at 24 and 48 hours post-administration. For bone marrow, flush the femur with fetal bovine serum.
-
Slide Preparation: Prepare smears on clean glass slides.
-
Staining: Stain the slides with an appropriate stain, such as May-Grünwald-Giemsa or acridine orange, to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Scoring: Under a microscope (1000x magnification), score at least 2000 PCEs per animal for the presence of micronuclei.
-
Data Analysis: Analyze the data for statistically significant increases in the frequency of micronucleated PCEs in the TEM group compared to the vehicle control group.
Quantitative Data Example
| Group | Dose (mg/kg) | N | Mean Micronucleated PCEs / 2000 PCEs (± SD) |
| Vehicle Control | 0 | 5 | 1.8 ± 0.8 |
| TEM | 1.0 | 5 | 25.4 ± 4.2 |
| TEM | 2.0 | 5 | 45.1 ± 6.7 |
| * Statistically significant increase (p < 0.01) compared to vehicle control. |
Bacterial Reverse Mutation Test (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Experimental Workflow
Caption: Workflow for the Ames test.
Protocol:
-
Bacterial Strains: Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strains (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), as some mutagens require metabolic activation.
-
Preparation: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix or buffer, and the test compound (TEM at various concentrations).
-
Plating: Add 2.0 mL of molten top agar to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Quantitative Data Example (Strain TA100, without S9)
| Group | Dose (µ g/plate ) | Mean Revertant Colonies (± SD) | Fold Increase over Control |
| Vehicle Control | 0 | 125 ± 15 | 1.0 |
| TEM | 0.5 | 310 ± 28 | 2.5 |
| TEM | 1.0 | 650 ± 45 | 5.2 |
| TEM | 2.5 | 1320 ± 98 | 10.6 |
| Statistically significant increase (p < 0.01) and >2-fold increase over vehicle control. |
In Vitro Chromosomal Aberration Test
This assay detects structural chromosomal abnormalities in cultured mammalian cells.
Protocol:
-
Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Expose the cell cultures to various concentrations of TEM for a short period (e.g., 3-6 hours), both with and without S9 metabolic activation.
-
Recovery: Wash the cells and add fresh medium.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the culture for the final 2-3 hours of incubation to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and then fix them. Drop the cell suspension onto clean glass slides.
-
Staining and Analysis: Stain the slides with Giemsa and analyze at least 200 metaphase spreads per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).
Quantitative Data Example (CHO Cells, -S9, 4h treatment)
| Group | Dose (µg/mL) | Metaphases Scored | Cells with Aberrations (%) |
| Vehicle Control | 0 | 200 | 2.5 |
| TEM | 0.1 | 200 | 15.0 |
| TEM | 0.2 | 200 | 32.5 |
| TEM | 0.4 | 200 | 58.0 |
| Statistically significant increase (p < 0.01) compared to vehicle control. |
Conclusion
This compound is a robust and reliable positive control for a range of genotoxicity assays. Its well-characterized mechanism of action and consistent ability to induce mutations and chromosomal damage ensure the validity and sensitivity of these critical safety assessment studies. The protocols and data presented here provide a framework for the effective use of TEM in a research or drug development setting. Researchers should always adhere to established guidelines (e.g., OECD) and institutional safety protocols when handling this potent mutagen.
Experimental Design for Studying DNA Alkylation with Triethylenemelamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenemelamine (TEM) is a trifunctional alkylating agent that has been utilized in chemotherapy.[1] Its potent cytotoxic effects stem from its ability to form covalent adducts with cellular macromolecules, most notably DNA. TEM's three reactive aziridine groups allow it to create both mono-adducts and inter- and intra-strand crosslinks in the DNA double helix.[2][3] This extensive DNA damage blocks critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] Understanding the precise mechanisms of TEM-induced DNA alkylation and the subsequent cellular responses is crucial for the development of targeted cancer therapies and for assessing the genotoxic potential of related compounds.
These application notes provide a comprehensive set of protocols for studying DNA alkylation by TEM, including methods for assessing cytotoxicity, quantifying DNA damage, and analyzing cell cycle perturbations.
Data Presentation
The following tables summarize quantitative data that can be generated using the protocols described herein. These values are representative and may vary depending on the cell line, experimental conditions, and exposure times.
Table 1: Cytotoxicity of this compound (TEM) in Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment | Assay |
| HeLa (Cervical Cancer) | 5.0 | MTT Assay |
| A549 (Lung Cancer) | 8.2 | MTT Assay |
| MCF-7 (Breast Cancer) | 6.5 | MTT Assay |
Table 2: Quantification of TEM-Induced DNA Damage
| Cell Line | TEM Concentration (µM) | DNA Damage (% Tail DNA) | Assay |
| HeLa | 0 (Control) | 5 ± 2 | Alkaline Comet Assay |
| 2.5 | 25 ± 5 | Alkaline Comet Assay | |
| 5.0 | 50 ± 8 | Alkaline Comet Assay | |
| 10.0 | 78 ± 10 | Alkaline Comet Assay |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h Treatment)
| TEM Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55 ± 4 | 25 ± 3 | 20 ± 2 |
| 2.5 | 40 ± 3 | 20 ± 2 | 40 ± 4 |
| 5.0 | 25 ± 3 | 15 ± 2 | 60 ± 5 |
Experimental Protocols
Protocol 1: Cell Culture and TEM Treatment
This protocol outlines the basic steps for maintaining cell cultures and treating them with this compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (TEM)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
6-well plates or other appropriate culture vessels
Procedure:
-
Cell Seeding: Culture cells to approximately 80% confluency. Trypsinize the cells, count them, and seed them into 6-well plates at a density that will allow for exponential growth during the experiment (e.g., 2 x 10^5 cells/well). Allow cells to attach overnight.
-
TEM Stock Solution: Prepare a stock solution of TEM in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Treatment: Prepare working solutions of TEM in complete culture medium by diluting the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of TEM or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of TEM.
Materials:
-
Cells treated with TEM (as in Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the TEM concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Analysis of DNA Damage by Alkaline Comet Assay
This protocol detects single and double-strand DNA breaks, as well as alkali-labile sites.
Materials:
-
Cells treated with TEM
-
CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, alkaline unwinding solution, and electrophoresis buffer)
-
Frosted microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
-
DNA stain (e.g., SYBR® Green or propidium iodide)
Procedure:
-
Cell Preparation: Harvest the treated and control cells. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a frosted microscope slide. Allow it to solidify on a cold flat surface.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Gently rinse the slides and place them in an electrophoresis tank filled with fresh, cold alkaline unwinding solution for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. DNA fragments will migrate towards the anode, forming a "comet tail".
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Analyze the images using appropriate software to quantify the percentage of DNA in the tail.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with TEM
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Quantification of DNA Adducts by LC-MS/MS
This protocol provides a highly sensitive and specific method for identifying and quantifying specific TEM-DNA adducts.
Materials:
-
Genomic DNA isolated from TEM-treated cells
-
Nuclease P1, alkaline phosphatase, and other DNA digestion enzymes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate chromatography column (e.g., C18)
-
Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
-
Internal standards (isotope-labeled DNA adducts, if available)
Procedure:
-
DNA Isolation: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit or protocol.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides.
-
LC-MS/MS Analysis: Inject the digested DNA sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable chromatographic gradient.
-
Use the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the TEM-DNA adducts of interest (e.g., N7-guanine adducts) based on their specific precursor and product ion transitions.
-
-
Data Analysis: Quantify the amount of each adduct by comparing its peak area to that of a standard curve or an internal standard.
Visualizations
References
Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving Triethylenemelamine (TEM), a potent alkylating agent used in cancer research and drug development. This guide is designed to directly address specific issues that may be encountered during experimental procedures, from inconsistent results to unexpected cellular responses.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound (TEM)?
This compound (TEM) is a trifunctional alkylating agent. Its primary mechanism of action involves the covalent attachment of alkyl groups to cellular macromolecules, most importantly DNA.[1][2] This process, known as DNA alkylation, can occur at several positions on DNA bases, with the N7 position of guanine being particularly susceptible.[3] The alkylation can be monofunctional (one site on DNA) or bifunctional, leading to the formation of cross-links within the same DNA strand (intrastrand) or between opposite strands (interstrand).[4] These DNA adducts disrupt the normal processes of DNA replication and transcription.[2][3][5] The resulting DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[5]
2. How should I prepare and store TEM stock solutions?
Proper preparation and storage of TEM solutions are critical for experimental reproducibility. TEM is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and to a lesser extent in water.[4][6] It is important to note that aqueous solutions of TEM are unstable and can polymerize, especially at acidic pH.[4] Ampuled aqueous solutions stored at 4°C are reported to be stable for about 3 months.[4] For long-term storage, it is recommended to store TEM as a solid under an inert atmosphere in a freezer.[4] When preparing stock solutions in DMSO, ensure the DMSO is anhydrous to minimize degradation. It is advisable to prepare fresh dilutions in culture medium for each experiment from a concentrated stock.
3. What are the common reasons for inconsistent results in my TEM experiments?
Inconsistent results with TEM can arise from several factors:
-
Compound Instability: As an alkylating agent, TEM can be reactive and unstable in aqueous solutions. Ensure fresh dilutions are made from a properly stored stock for each experiment.
-
Cell Health and Passage Number: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to altered cellular responses.
-
Inaccurate Dosing: Ensure accurate and consistent pipetting of the compound. For potent compounds like TEM, small variations can lead to significant differences in effect.
-
Precipitation of the Compound: Visually inspect your treatment wells under a microscope to ensure the compound has not precipitated out of solution, which can lead to under-dosing.
-
Biological Variability: Inherent biological differences between cell passages or even between wells on the same plate can contribute to variability.
Troubleshooting Guide
Problem 1: No or Low Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Step |
| Inactive Compound | - Purchase a new batch of TEM from a reputable supplier.- Confirm the identity and purity of the compound if possible. |
| Sub-optimal Concentration Range | - Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar). |
| Short Incubation Time | - Increase the incubation time (e.g., 24, 48, and 72 hours) to allow sufficient time for the compound to induce a cellular response.[7] |
| Cell Line Resistance | - Some cell lines may have intrinsic or acquired resistance to alkylating agents, often due to high levels of DNA repair enzymes like O-6-methylguanine-DNA methyltransferase (MGMT).[4][8] - Consider using a different cell line known to be sensitive to alkylating agents. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before and during plating.- Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Compound Precipitation | - Check the solubility of TEM in your final culture medium concentration.- Visually inspect wells for any signs of precipitation. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound (TEM)
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of TEM in complete culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of TEM to the wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
This compound (TEM)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of TEM for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle (Propidium Iodide) Analysis
This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells in culture
-
This compound (TEM)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TEM.
-
Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Workflows
The following diagrams illustrate key cellular processes affected by TEM and a general experimental workflow.
Caption: TEM-induced DNA damage response pathway.
Caption: General workflow for in vitro TEM experiments.
Caption: A logical approach to troubleshooting TEM experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
How to improve the efficiency of Triethylenemelamine crosslinking reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of triethylenemelamine (TEM) crosslinking reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TEM crosslinking reactions?
A1: The optimal pH for TEM crosslinking is a balance between the reactivity of the aziridine rings and the stability of the TEM molecule. The reaction of the aziridine groups is acid-catalyzed, favoring a more acidic environment for the ring-opening reaction with nucleophiles. However, TEM itself undergoes rapid degradation at strongly acidic pH (pH 3.0 and 5.0). For stability, a neutral to slightly alkaline pH of 7.5 is recommended for storage. Therefore, the crosslinking reaction is often most efficient when initiated at a near-neutral pH (around 7.0-7.5) and then potentially lowered slightly to accelerate the reaction, depending on the stability of the target molecules.
Q2: How does temperature affect the efficiency of TEM crosslinking?
A2: Temperature significantly influences the rate of TEM crosslinking reactions. As a general principle, increasing the temperature increases the reaction rate. For many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. However, elevated temperatures can also lead to the polymerization of TEM itself, with storage at 75°C causing polymerization at a noticeable rate.[1] Therefore, it is crucial to find an optimal temperature that maximizes the crosslinking reaction rate without causing significant TEM polymerization or denaturation of the biological sample. Reactions are typically performed between room temperature (25°C) and 37°C.
Q3: What is the recommended concentration of TEM to use?
A3: The optimal concentration of TEM depends on the concentration of the target molecule and the desired degree of crosslinking. A higher concentration of the crosslinking agent generally leads to a higher crosslinking density. However, excessive TEM concentrations can result in unwanted side reactions, such as intramolecular crosslinking or the formation of large, insoluble aggregates. It is recommended to perform a concentration titration to determine the optimal molar excess of TEM for your specific application.
Q4: What are suitable buffers for TEM crosslinking reactions?
A4: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers are recommended. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecules for reaction with TEM, thereby reducing crosslinking efficiency.
Q5: How can I quench the TEM crosslinking reaction?
A5: The crosslinking reaction can be quenched by adding a reagent that reacts with the remaining active aziridine groups. Buffers containing primary amines, such as Tris or glycine, which are avoided during the reaction itself, are effective quenching agents. Adding an excess of a primary amine will consume the unreacted TEM.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Crosslinking Yield | Hydrolyzed/Inactive TEM: TEM is susceptible to hydrolysis, especially at low pH. | Store TEM under recommended conditions (cool, dry, and at a neutral to slightly alkaline pH). Prepare fresh stock solutions before each experiment. |
| Suboptimal pH: Reaction pH is too high for efficient acid-catalyzed ring opening or too low, causing TEM degradation. | Perform pilot experiments to determine the optimal pH for your specific system, typically in the range of 6.5-7.5. | |
| Insufficient TEM Concentration: The molar excess of TEM is too low. | Perform a titration with increasing concentrations of TEM to find the optimal ratio for your target molecule concentration. | |
| Short Reaction Time: The incubation time is not long enough for the reaction to proceed to completion. | Increase the reaction time. Monitor the reaction progress over a time course to determine the optimal duration. | |
| Low Temperature: The reaction temperature is too low, resulting in a slow reaction rate. | Increase the reaction temperature, carefully monitoring for any negative effects on your sample (e.g., denaturation). A range of 25-37°C is common. | |
| Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use amine-free buffers such as PBS or HEPES. | |
| Protein Precipitation/Insolubility | Over-crosslinking: The concentration of TEM is too high, leading to extensive, insoluble aggregates. | Reduce the concentration of TEM. Optimize the molar ratio of crosslinker to target molecule. |
| Change in Protein pI: Extensive modification of charged residues (e.g., carboxylates) alters the protein's isoelectric point, leading to reduced solubility at the reaction pH. | Adjust the pH of the buffer to be further away from the new pI of the crosslinked protein. Consider using a buffer with higher ionic strength or adding solubilizing agents. | |
| Non-specific Crosslinking | Reaction Time is Too Long: Extended incubation can lead to the crosslinking of transient or non-specific interactions. | Reduce the reaction time. Perform a time-course experiment to identify the point of optimal specific crosslinking. |
| High TEM Concentration: Excess crosslinker can react with less favorable sites. | Decrease the TEM concentration. |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general framework. Optimal conditions, particularly TEM concentration and reaction time, should be determined empirically for each specific system.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound (TEM)
-
Anhydrous DMSO (for preparing TEM stock solution)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Analysis equipment (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a suitable amine-free buffer at the desired concentration.
-
-
TEM Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of TEM in anhydrous DMSO. The concentration should be high enough to avoid adding a large volume of solvent to the reaction mixture.
-
-
Crosslinking Reaction:
-
Add the TEM stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 10- to 50-fold molar excess of TEM over the protein.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes). Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration sufficient to consume the excess TEM (e.g., 20-50 mM Tris).
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching.
-
-
Analysis:
-
Analyze the crosslinked products using appropriate techniques such as SDS-PAGE to observe the formation of higher molecular weight species or mass spectrometry to identify crosslinked peptides.
-
Visualizations
Caption: Figure 1. Acid-catalyzed reaction of TEM with nucleophiles.
Caption: Figure 2. A typical workflow for a TEM crosslinking experiment.
Caption: Figure 3. A logical approach to troubleshooting low crosslinking yield.
References
Addressing issues of Triethylenemelamine degradation and polymerization.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and polymerization of Triethylenemelamine (TEM). All recommendations are intended for use in a controlled laboratory setting by trained professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving TEM.
Question 1: I observed a precipitate forming in my aqueous TEM solution. What is the likely cause and how can I prevent it?
Answer: Precipitate formation in aqueous TEM solutions is often due to polymerization, especially under acidic conditions or upon prolonged storage. TEM is susceptible to acid-catalyzed degradation, which can initiate polymerization.
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your solution. TEM is most stable at a neutral to slightly alkaline pH (around 7.5).[1] Acidic conditions (pH below 7) will cause rapid degradation and subsequent polymerization.[1]
-
Buffer Selection: Ensure you are using a buffer system that maintains a stable pH in the desired range. Phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice.
-
Fresh Preparation: Prepare TEM solutions fresh for each experiment whenever possible. Aqueous solutions of TEM, even when stored at 4°C, are only stable for a limited time.[1]
-
Temperature Control: Store stock solutions and experimental samples at recommended low temperatures (2-8°C) to minimize degradation.
Question 2: My TEM solution has a lower than expected potency or shows reduced activity in my assay. What could be the reason?
Answer: A loss of potency is a strong indicator of TEM degradation. The primary degradation pathway in aqueous solutions is the opening of the aziridine rings, rendering the molecule inactive for its intended purpose as a cross-linking agent.
Troubleshooting Steps:
-
Purity Analysis: Assess the purity of your TEM stock. An HPLC-UV method can be employed to determine the percentage of intact TEM. The presence of additional peaks indicates the formation of degradation products.
-
Forced Degradation Study: To understand the stability of your specific formulation, consider performing a forced degradation study. This involves subjecting your TEM solution to stress conditions (e.g., acid, base, heat, light) to identify potential degradation products and pathways.
-
Review Storage Conditions: Confirm that the solid TEM and prepared solutions have been stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place.[1] Exposure to high temperatures can lead to polymerization, even in the solid state.[1]
Question 3: I am seeing inconsistent results between experimental replicates. Could this be related to TEM instability?
Answer: Yes, inconsistent results are a common consequence of using partially degraded or polymerized TEM. The concentration of active, intact TEM can vary between preparations or even within the same solution over time if not handled properly.
Troubleshooting Steps:
-
Standardize Solution Preparation: Implement a strict, standardized protocol for preparing your TEM solutions. This includes using freshly opened vials of high-purity TEM, precise pH control, and consistent time between preparation and use.
-
Use Fresh Aliquots: If using a stock solution, prepare single-use aliquots to avoid repeated warming and cooling cycles that can accelerate degradation.
-
Monitor Purity Over Time: If your experimental timeline is long, it may be necessary to analyze the purity of your TEM solution at the beginning and end of the experiment to ensure its integrity.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for TEM in aqueous solutions?
The primary degradation pathway for TEM in aqueous solutions is the acid-catalyzed hydrolysis of the aziridine rings. The strained three-membered rings are susceptible to nucleophilic attack by water, leading to ring-opening and the formation of inactive hydroxy-amino derivatives.
dot
Caption: Acid-catalyzed degradation pathway of this compound.
How does polymerization of TEM occur?
Polymerization of TEM is typically initiated by the opening of an aziridine ring, which can then act as a nucleophile to attack another TEM molecule. This process can continue, leading to the formation of a polymer. High temperatures can also induce polymerization, even in the solid state.[1]
dot
Caption: General polymerization pathway of this compound.
What are the recommended storage conditions for TEM?
-
Solid TEM: Store in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended.
-
Aqueous Solutions: Prepare fresh whenever possible. If short-term storage is necessary, store at 2-8°C and use within a few hours. For longer-term storage, aliquoting and freezing at -20°C or below may be considered, but stability should be verified for your specific application. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Stability |
| 3.0 | Almost immediate degradation[1] |
| 5.0 | Rapid degradation[1] |
| 7.5 | Very little degradation[1] |
Table 2: Temperature Effects on Solid this compound
| Temperature | Observation |
| 5°C or 25°C | Stable in air or under nitrogen for at least 48 days[1] |
| 75°C | Polymerization at a rate of approximately 0.25% per day[1] |
| 160°C | Melts and then rapidly polymerizes[1] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of a TEM sample. The specific parameters may need to be optimized for your instrument and application.
dot
References
Optimizing Triethylenemelamine (TEM) Concentration in Cell Culture: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Triethylenemelamine (TEM) in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is this compound (TEM) and what is its mechanism of action?
This compound is an alkylating agent that has been studied for its antitumor properties. Its primary mechanism of action involves the cross-linking of DNA, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: What is a recommended starting concentration range for TEM in cell culture?
The optimal concentration of TEM is highly dependent on the specific cell line and the experimental endpoint. Based on historical in vitro studies with chick embryo fibroblasts, a minimal inhibitory dose (MID) was observed at 40 µg/ml, and the least injurious dose (LID) was 4 µg/ml.[1] For human cancer cell lines, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A starting range of 1 µM to 100 µM is a reasonable starting point for many cancer cell lines.
Q3: How should I prepare a stock solution of TEM?
TEM has low solubility in water. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How stable is TEM in cell culture medium?
The stability of TEM in aqueous solutions is pH-dependent. It degrades rapidly at an acidic pH (pH 3.0 and 5.0) and shows very little degradation at a more neutral pH of 7.5.[2] It is advisable to prepare fresh dilutions of TEM in pre-warmed cell culture medium for each experiment to ensure consistent activity.
Troubleshooting Guide
This section addresses common issues that may be encountered during the optimization of TEM concentration in cell culture.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of TEM in culture medium | - High final concentration of TEM.- "Solvent shock" from rapid dilution of a concentrated DMSO stock into aqueous medium.- Low temperature of the medium. | - Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Add the TEM stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing to ensure rapid and even dispersion.- Prepare an intermediate dilution of the stock solution in a small volume of medium before adding it to the final culture volume. |
| High variability in experimental results | - Inconsistent cell seeding density.- Cells are not in a healthy, logarithmic growth phase.- Degradation of TEM in the stock solution or diluted working solutions. | - Ensure uniform cell seeding across all wells or plates.- Use cells that are healthy and actively dividing for your experiments.- Prepare fresh dilutions of TEM from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| No observable effect of TEM on cells | - Suboptimal concentration of TEM.- Insufficient incubation time.- Cell line is resistant to TEM. | - Perform a wide-range dose-response experiment to determine the effective concentration range for your specific cell line.- Extend the incubation time, as the onset of action for TEM can be slow.[2]- Confirm the sensitivity of your cell line to DNA cross-linking agents. |
| High levels of cell death even at low concentrations | - Solvent toxicity.- Off-target effects of TEM. | - Ensure the final concentration of the solvent (e.g., DMSO) is below cytotoxic levels (typically <0.5%).- Reduce the concentration of TEM and shorten the incubation time. |
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured table to facilitate comparison. The following table provides an illustrative example of IC50 values for TEM in various human cancer cell lines. Note: These values are hypothetical and for demonstration purposes only. Researchers must determine the IC50 for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.5 |
| HeLa | Cervical Cancer | 48 | 22.1 |
| A549 | Lung Cancer | 72 | 35.8 |
| HCT116 | Colon Cancer | 72 | 18.9 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of TEM using a colorimetric MTT assay, which measures cell viability.
Materials:
-
96-well cell culture plates
-
This compound (TEM)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
TEM Treatment: Prepare a series of TEM dilutions in complete medium. Remove the old medium from the wells and add 100 µL of the various TEM concentrations (in triplicate). Include a vehicle control (medium with the same concentration of DMSO as the highest TEM concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each TEM concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the TEM concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol details the detection of key apoptosis markers, such as cleaved caspase-3 and cleaved PARP, by Western blot analysis following TEM treatment.
Materials:
-
6-well cell culture plates
-
This compound (TEM)
-
Cell culture medium with 10% FBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of TEM for the desired time. Include a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system. Analyze the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
To aid in the understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
References
Strategies to minimize cytotoxicity of Triethylenemelamine in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of Triethylenemelamine (TEM) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (TEM) cytotoxicity?
A1: this compound is an alkylating agent that exerts its cytotoxic effects primarily by cross-linking DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1] Additionally, TEM can induce oxidative stress and trigger apoptosis through caspase-dependent pathways.
Q2: How can I reduce the off-target cytotoxic effects of TEM in my cell culture experiments?
A2: Several strategies can be employed to minimize off-target cytotoxicity. These include optimizing the dose and exposure time, using protective agents like antioxidants, and employing advanced drug delivery systems. Each of these strategies is discussed in more detail in the troubleshooting guide below.
Q3: What are the typical signs of excessive cytotoxicity in my cell cultures treated with TEM?
A3: Excessive cytotoxicity can manifest as a sharp decrease in cell viability, significant changes in cell morphology (e.g., rounding, detachment), and a high percentage of apoptotic or necrotic cells. It is crucial to have proper controls (untreated cells) to accurately assess these changes.
Q4: Are there any known compounds that can protect cells from TEM-induced damage?
A4: Yes, antioxidants have shown promise in mitigating the cytotoxicity of compounds with similar mechanisms. Agents like N-acetylcysteine (NAC) and glutathione (GSH) can help neutralize reactive oxygen species (ROS) generated during TEM metabolism, thereby reducing oxidative stress-induced cell death.[2][3][4][5][6]
Q5: Can the way TEM is delivered to the cells influence its cytotoxicity?
A5: Absolutely. Advanced drug delivery systems, such as liposomal formulations or dendrimer-based carriers, can help control the release of TEM and potentially target it more specifically to the cells of interest, thereby reducing systemic or off-target cytotoxicity.[7][8][9][10][11][12][13]
Troubleshooting Guide
Issue 1: High Levels of Cell Death in Control (Untreated) Groups
| Possible Cause | Troubleshooting Step |
| Contamination (bacterial, fungal, or mycoplasma) | Regularly test cell cultures for contamination. Use sterile techniques and appropriate antibiotics/antimycotics if necessary. |
| Poor Cell Health | Ensure cells are not passaged too many times. Use cells within a consistent and low passage number range. Optimize cell culture conditions (media, serum, CO2, temperature). |
| Reagent Quality | Use high-quality, sterile-filtered reagents and media. Check expiration dates. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent TEM Concentration | Prepare fresh TEM solutions for each experiment from a reliable stock. Validate the concentration of the stock solution. |
| Variation in Cell Density | Seed cells at a consistent density for all experiments. Cell density can significantly impact the apparent cytotoxicity of a compound. |
| Fluctuation in Incubation Time | Adhere strictly to the planned incubation times. Small variations can lead to significant differences in cytotoxicity. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. |
Issue 3: Unexpectedly Low Cytotoxicity at High TEM Concentrations
| Possible Cause | Troubleshooting Step |
| TEM Degradation | TEM can be unstable in aqueous solutions. Prepare fresh solutions before each experiment and protect from light. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to TEM. Consider using a different, more sensitive cell line or a positive control compound known to be cytotoxic to your cell line. |
| Assay Interference | The chosen cytotoxicity assay may be incompatible with TEM. For example, TEM might interfere with the chemical reactions of the assay. Run appropriate controls, including a cell-free assay with TEM to check for interference. |
Strategies to Minimize TEM Cytotoxicity
Optimization of Dose and Exposure Time
One of the most direct ways to minimize cytotoxicity is to carefully titrate the concentration of TEM and the duration of exposure.
Experimental Workflow for Dose-Response and Time-Course Analysis
Caption: Workflow for optimizing TEM dose and exposure time.
Data Presentation: Representative IC50 Values of TEM
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| Human Ovarian Cancer | 24 | >100 |
| Human Ovarian Cancer | 120 | 0.1 - 10 |
| Mouse Lymphoma | 48 | ~5 |
| Human Fibroblasts | 48 | ~10 |
| Note: These are representative values and can vary significantly between different cell lines and experimental conditions.[1][14] |
Use of Protective Agents (Antioxidants)
TEM can induce oxidative stress by generating reactive oxygen species (ROS). Antioxidants can mitigate this effect.
Signaling Pathway of TEM-Induced Oxidative Stress and Its Inhibition
Caption: TEM-induced oxidative stress and its mitigation by antioxidants.
Data Presentation: Effect of N-acetylcysteine (NAC) on TEM Cytotoxicity
| TEM Concentration (µM) | % Cell Viability (TEM alone) | % Cell Viability (TEM + NAC) |
| 5 | 60% | 85% |
| 10 | 40% | 70% |
| 20 | 20% | 50% |
| Note: Representative data showing the protective effect of NAC. Actual values will vary.[3][4][15] |
Advanced Drug Delivery Systems
Encapsulating TEM in drug delivery systems like liposomes or dendrimers can control its release and reduce non-specific toxicity.
Logical Relationship of Drug Delivery Systems in Reducing Cytotoxicity
Caption: How drug delivery systems can minimize TEM cytotoxicity.
Data Presentation: Comparison of Free TEM vs. Encapsulated TEM
| Formulation | Peak Systemic Concentration | Cytotoxicity in Non-Target Cells |
| Free TEM | High | High |
| Liposomal TEM | Lower | Reduced |
| Dendrimer-TEM | Lower | Significantly Reduced |
| Note: This table illustrates the expected trend. Actual data will depend on the specific formulation and experimental model.[7][8][12][13] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of TEM. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Caspase Activity Assay
This protocol measures the activity of caspases, which are key mediators of apoptosis.
Materials:
-
96-well plates
-
Caspase-Glo® 3/7, 8, or 9 Assay System (or similar)
-
Cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
Signaling Pathways
TEM-induced cytotoxicity often involves the activation of apoptotic signaling pathways.
TEM-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling cascade of TEM-induced apoptosis.
This pathway illustrates that TEM-induced DNA damage can activate stress-related kinases like p38 and JNK, which can lead to the activation of initiator caspase-8.[16][17][18][19][20] DNA damage can also trigger the intrinsic apoptotic pathway through the activation of initiator caspase-9. Both initiator caspases converge on the activation of the executioner caspase-3, which then orchestrates the dismantling of the cell during apoptosis.[21][22][23][24][25]
References
- 1. Time dependence of the in vitro cytotoxicity of hexamethylmelamine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione level and genotoxicity in human oral keratinocytes exposed to TEGDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cellular detoxification of triethylene glycol dimethacrylate by adduct formation with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione modifies the toxicity of triethyltin and trimethyltin in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione prevents 2,4,5-trihydroxyphenylalanine excitotoxicity by maintaining it in a reduced, non-active form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of drug toxicity using dendrimers based on melamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of drug toxicity using dendrimers based on melamine. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. mdpi.com [mdpi.com]
- 15. N-acetylcysteine improves cytotoxic activity of cirrhotic rat liver-associated mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. abeomics.com [abeomics.com]
- 22. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Drug-mediated sensitization to TRAIL-induced apoptosis in caspase-8-complemented neuroblastoma cells proceeds via activation of intrinsic and extrinsic pathways and caspase-dependent cleavage of XIAP, Bcl-xL and RIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TNF-Related Apoptosis-Inducing Ligand: Non-Apoptotic Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol modifications for enhancing Triethylenemelamine stability in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Triethylenemelamine (TEM) in aqueous solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (TEM) instability in aqueous solutions?
A1: The primary cause of TEM instability in aqueous solutions is the acid-catalyzed hydrolysis of its three aziridine rings. These three-membered rings are highly strained and susceptible to ring-opening reactions, especially in the presence of protons (acidic conditions). This process leads to a loss of the alkylating activity of the molecule and can also result in polymerization.
Q2: How does pH affect the stability of TEM in an aqueous solution?
A2: pH is the most critical factor governing TEM stability. The molecule is extremely unstable in acidic conditions, with almost immediate degradation occurring at a pH of 3.0 and rapid degradation at pH 5.0.[1] Conversely, in a neutral to slightly alkaline environment, such as pH 7.5, there is very little degradation, significantly enhancing the compound's stability.[1]
Q3: What is the recommended procedure for preparing a fresh aqueous solution of TEM for experimental use?
A3: Due to its instability, it is highly recommended to prepare TEM solutions fresh for each experiment. Solutions should be prepared in a neutral or slightly alkaline buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4-7.5) immediately before use. For in vitro studies, a common practice is to dissolve the TEM powder in a small amount of a sterile organic solvent like DMSO and then further dilute it to the final concentration in the pre-warmed cell culture medium.
Q4: For how long can I store a prepared aqueous solution of TEM?
A4: If immediate use is not possible, ampuled aqueous solutions of TEM can be stable for approximately three months when stored at 4°C.[1] However, it is crucial to minimize the storage duration to ensure the compound's potency. At room temperature, aqueous solutions are prone to polymerization.[1]
Q5: What are the visible signs of TEM degradation in a solution?
A5: The most common visible sign of degradation is the formation of a precipitate, which is often due to the polymerization of the TEM molecules.[1] A hazy or cloudy appearance in a solution that was initially clear is another indicator of instability.
Data on TEM Stability
While precise kinetic data is sparse in publicly available literature, the following table summarizes the known relationship between pH and TEM stability in aqueous solutions. These values are illustrative and highlight the critical impact of pH on the compound's half-life.
| pH Value | Temperature (°C) | Estimated Half-life | Stability Classification |
| 3.0 | 25 | < 1 minute | Extremely Unstable[1] |
| 5.0 | 25 | Minutes | Very Unstable[1] |
| 7.5 | 25 | Hours to Days | Relatively Stable[1] |
| 7.5 | 4 | Weeks to Months | Stable for Storage[1] |
Experimental Protocols
Protocol for Preparation of a Stabilized TEM Stock Solution
This protocol outlines the steps for preparing a TEM stock solution with enhanced stability for use in cell culture experiments.
-
Materials:
-
This compound (TEM) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of TEM powder.
-
Dissolve the TEM powder in a minimal amount of sterile DMSO to create a concentrated primary stock solution (e.g., 100 mM). Vortex gently until fully dissolved.
-
For a working stock solution, dilute the primary DMSO stock in sterile PBS (pH 7.4) to the desired concentration (e.g., 10 mM).
-
Sterilize the working stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterilized working stock into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), 4°C is acceptable.
-
Protocol for Monitoring TEM Stability via HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify TEM.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer at a neutral pH (e.g., ammonium formate buffer, pH 7.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of TEM.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare TEM solutions in buffers of varying pH (e.g., 3.0, 5.0, 7.4).
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At specified time points, withdraw an aliquot from each solution.
-
Immediately inject the aliquot into the HPLC system.
-
Quantify the peak area of the intact TEM. A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks can be indicative of degradation products.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect in cell-based assays. | Degradation of TEM in the aqueous culture medium. | Prepare the TEM solution immediately before adding it to the cells. Ensure the final pH of the culture medium is neutral to slightly alkaline. |
| Incorrect concentration of the stock solution. | Verify the calculations and weighing of the TEM powder. If possible, confirm the concentration of the stock solution using a validated analytical method like HPLC. | |
| A precipitate forms when adding the TEM stock solution to the culture medium. | The concentration of the organic solvent (e.g., DMSO) is too high in the final solution. | Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid toxicity and precipitation. |
| The TEM concentration exceeds its solubility limit in the aqueous medium. | Lower the final concentration of TEM in the experiment. | |
| Rapid loss of TEM concentration observed in HPLC analysis. | The pH of the solution is too acidic. | Prepare solutions in a buffer with a pH of 7.4 or higher. Double-check the pH of all buffers and solutions used. |
| The solution was stored improperly (e.g., at room temperature). | Store stock solutions at 4°C for short-term use or in aliquots at -20°C/-80°C for long-term storage. |
Visualizations
Caption: Acid-catalyzed hydrolysis and polymerization pathway of TEM.
Caption: Recommended workflow for preparing and storing TEM solutions.
References
Common experimental errors when working with Triethylenemelamine.
Welcome to the technical support center for Triethylenemelamine (TEM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of TEM. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Troubleshooting Guides
This section provides solutions to common experimental problems that may arise when working with TEM.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate formation in stock solution or culture medium | - Exceeding solubility limit.[1] - Improper initial dissolution.[1] - Solvent evaporation from stock solution.[1] - Temperature fluctuations affecting solubility.[1] | - Prepare stock solutions in an appropriate organic solvent like DMSO.[2] - Use gentle vortexing or brief sonication to ensure complete dissolution.[2] - Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] - For aqueous solutions, ensure the pH is neutral to slightly alkaline (pH 7.5) to minimize degradation.[3] |
| Inconsistent or unexpected cell viability results | - Inaccurate dosing due to precipitation.[1] - Degradation of TEM in aqueous solutions.[3] - Cell line sensitivity and seeding density variations.[4] | - Visually inspect for precipitation before adding to cell cultures. - Prepare fresh dilutions of TEM from a stable stock solution immediately before each experiment. - Maintain consistent cell seeding densities and passage numbers for all experiments. |
| High background in cytotoxicity assays | - Contamination of reagents. - Use of animal-derived products like Matrigel that may contain DNA.[5] - Residual DNA from transfection experiments.[5] | - Use fresh, high-quality reagents and screen for contamination. - When possible, use defined, serum-free media to reduce variability. - Avoid using DNA-binding dye-based cytotoxicity assays immediately after transfection. |
| Low frequency of chromosome aberrations | - Insufficient concentration of TEM. - Incorrect timing of cell harvest.[6][7] - Inappropriate cell cycle stage at the time of treatment.[6][7] | - Perform a dose-response experiment to determine the optimal concentration that induces aberrations without excessive cytotoxicity. - Harvest cells at a time point that allows for at least one round of DNA replication post-treatment.[6][7] - Synchronize cells or treat during the late G1 or S phase, which are the most sensitive stages for TEM-induced aberrations.[6][7] |
| Difficulty reproducing results from literature | - Differences in experimental conditions (e.g., cell line, passage number, media supplements). - Instability of TEM under slightly different pH or temperature conditions. | - Standardize all experimental parameters and document them meticulously. - Ensure precise control over the pH and temperature of all solutions containing TEM. |
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store this compound (TEM)?
A1: TEM is sensitive to heat and moisture.[3] It should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator or freezer, to prevent polymerization.[3]
Q2: What is the stability of TEM in aqueous solutions?
A2: TEM is unstable in aqueous solutions, especially at acidic pH.[3] At pH 3.0, degradation is almost immediate, and it is also rapid at pH 5.0.[3] However, at pH 7.5, there is very little degradation.[3] Ampuled aqueous solutions stored at 4°C are reported to be stable for about 3 months.[3] For experimental use, it is best to prepare fresh solutions or use a buffered solution with a pH of 7.0-7.5.
Solubility and Solution Preparation
Q3: What are the recommended solvents for preparing TEM stock solutions?
A3: TEM is soluble in organic solvents such as ethanol and acetone.[3] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL at 16°C | [3] |
| Acetone | Soluble (0.08% solution used in studies) | [3] |
| Ethanol | Soluble (used for spill cleanup) | [3] |
Q4: Can you provide a general protocol for preparing a TEM stock solution?
A4:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Weigh the desired amount of TEM powder in a chemical fume hood.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate briefly until the powder is completely dissolved.[2]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain stability.[2]
Experimental Design
Q5: What is a typical concentration range for TEM in in vitro cytotoxicity assays?
A5: The effective concentration of TEM can vary significantly depending on the cell line and the duration of exposure. It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (the concentration that inhibits 50% of cell growth).
Q6: What cell lines are commonly used for studying the effects of TEM?
A6: Various mammalian cell lines have been used in studies with TEM, including:
Q7: Is metabolic activation (S9 fraction) necessary for TEM's activity?
A7: Standard protocols for chromosome aberration tests often include conditions both with and without metabolic activation (S9) to assess the genotoxicity of the parent compound and its potential metabolites.[8]
Mechanism of Action
Q8: What is the primary mechanism of action of TEM?
A8: TEM is a potent alkylating agent. Its primary mechanism of action involves the covalent binding of alkyl groups to cellular macromolecules, most importantly DNA. This leads to the formation of DNA adducts, which can cause DNA strand breaks, cross-linking, and mutations.[10]
Q9: Which cellular signaling pathways are activated in response to TEM-induced DNA damage?
A9: TEM-induced DNA damage triggers the DNA Damage Response (DDR) pathway. Key signaling proteins involved include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand DNA, respectively.[11][12] These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.[12][13] Activation of these pathways can lead to cell cycle arrest, DNA repair, or apoptosis.[13]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of TEM that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of TEM in culture medium and add them to the wells. Include untreated control wells. Incubate for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control and plot cell viability against the log of the TEM concentration to calculate the IC50 value.
Protocol 2: Chromosome Aberration Test
Objective: To evaluate the potential of TEM to induce structural chromosomal abnormalities.
Methodology (adapted from OECD Guideline 473): [14]
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO) to a state of active proliferation.
-
Treatment: Expose the cell cultures to at least three different concentrations of TEM, with and without metabolic activation (S9 fraction). Include negative and positive controls. The treatment duration is typically short (3-6 hours) followed by a recovery period, or continuous for a longer period (e.g., 24 hours).
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., Colcemid® or colchicine) to the cultures for the final 1-3 hours of incubation to accumulate cells in metaphase.[14]
-
Harvesting and Chromosome Preparation: Harvest the cells, treat them with a hypotonic solution, and then fix them. Drop the fixed cells onto microscope slides and air-dry.
-
Staining: Stain the chromosomes with an appropriate dye, such as Giemsa.
-
Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosome aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: Statistically analyze the frequency of aberrant cells at each concentration compared to the negative control.
Visualizations
Experimental Workflow: Chromosome Aberration Test
References
- 1. Re-replication induced by geminin depletion occurs from G2 and is enhanced by checkpoint activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The production of chromosome aberrations in various mammalian cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Production of Chromosome Aberrations in Various Mammalian Cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Triethylene melamine in vitro studies. I. Mitotic alterations produced in chick fibroblast tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Techniques for quenching Triethylenemelamine reactions at specific time points.
This technical support center provides guidance for researchers, scientists, and drug development professionals on techniques for effectively quenching Triethylenemelamine (TEM) reactions at specific time points.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench this compound (TEM) reactions at precise time points?
This compound (TEM) is a trifunctional alkylating agent. Its high reactivity, stemming from the strained aziridine rings, allows it to crosslink biological macromolecules like DNA. In experimental settings, particularly in drug development and mechanistic studies, stopping the reaction at a precise moment is crucial for:
-
Kinetic Analysis: To study the rate of reaction and determine kinetic parameters.
-
Time-Course Experiments: To understand the progression of the reaction and the formation of intermediates or products at different stages.
-
Controlling Downstream Reactions: To prevent further modification of a substrate before subsequent analytical or experimental steps.
-
Reproducibility: Ensuring consistent and reliable experimental outcomes.
Q2: What are the primary methods for quenching TEM reactions?
Quenching a TEM reaction involves the rapid addition of a reagent that deactivates the reactive aziridine groups. The most common strategies involve:
-
Nucleophilic Scavenging: Introducing a potent nucleophile that reacts with the aziridine rings of TEM faster than the target substrate. Thiol-containing compounds are particularly effective.
-
Hydrolysis: Rapidly changing the pH of the reaction mixture to induce hydrolysis of the aziridine groups. TEM degrades almost immediately at a pH of 3.0 and rapidly at a pH of 5.0.[1]
Q3: What are the recommended quenching agents for TEM?
Based on the high reactivity of aziridines with nucleophiles, the following agents are recommended:
-
Sodium Thiosulfate (Na₂S₂O₃): A strong nucleophile that efficiently opens the aziridine ring. It is a common quenching agent for various alkylating agents.
-
Thiols (e.g., L-cysteine, Dithiothreitol (DTT)): The sulfhydryl group (-SH) is a powerful nucleophile that readily reacts with and inactivates TEM.[2][3] The choice between different thiols may depend on the specific experimental system and downstream analysis.
Q4: How can I verify that the quenching reaction is complete?
To confirm that all reactive TEM has been neutralized, you can employ analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate and quantify the amount of unreacted TEM remaining in the sample after quenching. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like triethylamine or formic acid) can be used.[4][5][6]
-
Mass Spectrometry (MS): LC-MS can be used to detect the presence of TEM and its quenched products, providing a highly sensitive method for confirming the completion of the quenching reaction.
Troubleshooting Guides
Issue 1: Incomplete Quenching of the TEM Reaction
-
Symptom: The desired reaction continues to proceed after the addition of the quenching agent, as observed by changes in the product profile over time in quenched samples.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Quencher Concentration | The concentration of the quenching agent may be too low to rapidly neutralize all TEM molecules. |
| Solution: Increase the molar excess of the quenching agent relative to TEM. A 10-fold or higher molar excess is a good starting point. | |
| Slow Quenching Kinetics | The reaction between the quencher and TEM may not be instantaneous, especially at low temperatures. |
| Solution: Increase the reaction time for the quenching step. Allow the quenched reaction mixture to stand for a defined period (e.g., 5-10 minutes) before proceeding with analysis. Consider performing the quenching at room temperature if the reaction kinetics are too slow at lower temperatures, but be mindful of potential side reactions. | |
| Poor Mixing | Inefficient mixing upon addition of the quencher can lead to localized areas of unquenched TEM. |
| Solution: Ensure rapid and thorough mixing (e.g., vortexing or vigorous stirring) immediately after adding the quenching agent. |
Issue 2: Side Reactions or Interference from the Quenching Agent
-
Symptom: The quenching agent or its reaction products interfere with downstream analysis (e.g., co-elution in HPLC, suppression of ionization in MS, or interference with a colorimetric assay).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Reactivity with the Product of Interest | The quenching agent may react with the product of the primary reaction. |
| Solution: Test the stability of your product in the presence of the quenching agent in a separate control experiment. If a reaction occurs, consider a different quenching agent or a different analytical method that is not affected by the quenching byproducts. | |
| Interference in Analytical Methods | The quencher or its adducts may have similar analytical properties to the analyte of interest. |
| Solution: Modify the analytical method to resolve the interference. For HPLC, this could involve changing the mobile phase composition, gradient, or column chemistry. For MS, you may be able to find unique parent/fragment ion pairs for your analyte. Alternatively, a sample cleanup step (e.g., solid-phase extraction) can be introduced after quenching to remove the interfering compounds. |
Experimental Protocols
Protocol 1: Quenching of TEM Reaction with Sodium Thiosulfate
This protocol provides a general procedure for quenching a TEM reaction using sodium thiosulfate.
-
Prepare a Quenching Solution: Prepare a stock solution of sodium thiosulfate (e.g., 1 M in water or an appropriate buffer). The solution should be freshly prepared.
-
Perform the TEM Reaction: Carry out your TEM reaction under the desired experimental conditions (e.g., specific temperature, buffer, and reactant concentrations).
-
Initiate Quenching: At the desired time point, add a sufficient volume of the sodium thiosulfate stock solution to the reaction mixture to achieve a final concentration that is in large molar excess (e.g., 10- to 50-fold) over the initial concentration of TEM.
-
Ensure Rapid Mixing: Immediately and vigorously mix the solution (e.g., by vortexing) to ensure rapid and uniform distribution of the quenching agent.
-
Incubate: Allow the quenched reaction to stand at room temperature for at least 5 minutes to ensure the reaction goes to completion.
-
Proceed with Analysis: The quenched sample is now ready for downstream analysis (e.g., HPLC, LC-MS) to determine the concentration of the product of interest.
Protocol 2: Validation of Quenching Efficiency by HPLC
This protocol describes a method to validate the effectiveness of the quenching procedure.
-
Develop an HPLC Method for TEM:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or triethylamine can be a starting point.
-
Detection: UV detection at a wavelength where TEM absorbs (e.g., determined by UV-Vis spectroscopy).
-
Standard Curve: Prepare a standard curve of known TEM concentrations to enable quantification.
-
-
Perform a Time-Zero Quenching Experiment:
-
Prepare a reaction mixture without the substrate of interest.
-
Add TEM to this mixture and immediately (time zero) add the quenching agent as described in Protocol 1.
-
Analyze this sample by HPLC to determine the amount of unreacted TEM. This will serve as a baseline.
-
-
Perform a Delayed Quenching Experiment:
-
Prepare a reaction mixture as in step 2.
-
Add TEM and let the reaction proceed for a short, defined time (e.g., 1 minute) before adding the quenching agent.
-
Analyze this sample by HPLC.
-
-
Analyze the Results:
-
Compare the peak area of TEM in the time-zero and delayed quenching samples. A successful quenching protocol should show a significant reduction or complete disappearance of the TEM peak in the quenched samples compared to an unquenched control run for the same duration.
-
Quantitative Data Summary
The following tables provide a template for organizing quantitative data related to quenching efficiency.
Table 1: Quenching Efficiency of Sodium Thiosulfate
| Molar Excess of Na₂S₂O₃ to TEM | Quenching Time (min) | Temperature (°C) | Remaining TEM (%) |
| 10x | 5 | 25 | < 1% |
| 10x | 1 | 25 | 5% |
| 50x | 1 | 25 | < 1% |
| 10x | 5 | 4 | 10% |
Table 2: Comparison of Different Quenching Agents
| Quenching Agent (10x Molar Excess) | Quenching Time (min) | Temperature (°C) | Remaining TEM (%) |
| Sodium Thiosulfate | 5 | 25 | < 1% |
| L-Cysteine | 5 | 25 | < 1% |
| Dithiothreitol (DTT) | 5 | 25 | < 1% |
Visualizations
Caption: Experimental workflow for quenching a TEM reaction.
Caption: Troubleshooting decision tree for TEM quenching.
References
- 1. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Triethylenetetramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triethylenemelamine (TEM) Treatment in Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethylenemelamine (TEM) in vitro. Our goal is to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when assessing the cytotoxicity of TEM?
A1: A common starting point for cytotoxicity assays with TEM is a 24 to 72-hour incubation period. However, the optimal time can vary significantly depending on the cell line and the specific endpoint being measured. Some studies have shown significant cytotoxic effects after 96 or even 120 hours of continuous exposure. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell model.
Q2: How do I select the appropriate concentration of TEM for my experiments?
A2: The effective concentration of TEM is cell-type dependent. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your cell line. Based on literature, concentrations for in vitro studies can range from low micromolar (µM) to millimolar (mM) a wide range. For example, in chick embryo heart fibroblasts, the minimal inhibitory dose was 40 µg/ml, while the least injurious dose was 4 µg/ml.
Q3: How does TEM affect the cell cycle, and how might this influence my choice of incubation time?
A3: TEM is a DNA alkylating agent and can induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If no repair is possible, it can lead to apoptosis. The timing of this arrest can influence the outcome of your experiment. For instance, if you are assessing endpoints related to mitosis, you will need to time your incubation to coincide with the peak of the G2/M arrest. A short incubation may not be sufficient to observe these effects. It is advisable to perform a cell cycle analysis at different time points post-treatment.
Q4: For genotoxicity assays like the micronucleus test, what is the recommended incubation and recovery time?
A4: For the in vitro micronucleus assay, a common protocol involves a short treatment period with TEM (e.g., 3-6 hours) followed by a longer recovery period (e.g., 1.5 to 2 cell cycles, typically 24-48 hours) in the presence of cytochalasin B to block cytokinesis. This allows for the expression of chromosomal damage as micronuclei in binucleated cells. The precise timing should be optimized for the proliferation rate of your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in a cytotoxicity assay. | - Inconsistent cell seeding. - Edge effects in the plate. - Uneven drug distribution. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. - Mix the plate gently by tapping after adding TEM. |
| No significant cytotoxicity observed even at high TEM concentrations. | - Cell line is resistant to TEM. - Insufficient incubation time. - Degradation of TEM stock solution. | - Verify the sensitivity of your cell line from the literature or test a known sensitive cell line as a positive control. - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). - Prepare fresh TEM solutions for each experiment. TEM is unstable in aqueous solutions. |
| High background in genotoxicity assays (e.g., micronucleus assay). | - Pre-existing genomic instability in the cell line. - Contamination (e.g., mycoplasma). - Excessive cytotoxicity at the tested concentration. | - Use a cell line with a stable and low background frequency of micronuclei. - Regularly test cell cultures for mycoplasma contamination. - Ensure that the TEM concentration used for the micronucleus assay induces minimal cytotoxicity (ideally >70% cell viability). |
| Difficulty in identifying an optimal incubation time for DNA damage assays. | - Rapid DNA repair mechanisms. - Delayed onset of damage. | - For assays measuring DNA strand breaks (e.g., Comet assay), shorter incubation times (e.g., 1-4 hours) are often sufficient. - For assays measuring consequences of DNA damage (e.g., apoptosis), longer incubation times (e.g., 24-72 hours) are typically required. A pilot time-course experiment is essential. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment. Incubate for 24 hours.
-
TEM Treatment: Prepare serial dilutions of TEM in culture medium. Remove the old medium from the cells and add the TEM-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vitro Micronucleus Assay (Cytokinesis-Block Method)
-
Cell Seeding: Seed cells on coverslips in a multi-well plate or in flasks.
-
TEM Treatment: Treat the cells with various concentrations of TEM for a short period (e.g., 3-6 hours). This should be based on a preliminary cytotoxicity test to identify concentrations that cause between 50±5% cytotoxicity.
-
Recovery and Cytochalasin B Addition: Wash off the TEM-containing medium and add fresh medium containing cytochalasin B (final concentration is cell-type dependent, typically 3-6 µg/mL). Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) and then fix them in a methanol:acetic acid (3:1) solution. Drop the cell suspension onto clean microscope slides.
-
Staining and Scoring: Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI) and score the frequency of micronuclei in binucleated cells under a microscope.
Data Presentation
Table 1: Example Time-Course and Dose-Response Data for TEM Cytotoxicity
| Cell Line | TEM Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| MCF-7 | 10 | 24 | 85 ± 5.2 |
| 10 | 48 | 62 ± 4.1 | |
| 10 | 72 | 41 ± 3.8 | |
| 50 | 24 | 55 ± 6.3 | |
| 50 | 48 | 28 ± 3.9 | |
| 50 | 72 | 15 ± 2.5 | |
| A549 | 10 | 24 | 92 ± 4.5 |
| 10 | 48 | 78 ± 5.0 | |
| 10 | 72 | 65 ± 4.7 | |
| 50 | 24 | 70 ± 5.8 | |
| 50 | 48 | 45 ± 4.2 | |
| 50 | 72 | 30 ± 3.1 |
Table 2: Example Data for Micronucleus Induction by TEM
| Cell Line | TEM Concentration (µM) | Treatment Time (h) | Recovery Time (h) | % Binucleated Cells with Micronuclei (Mean ± SD) |
| TK6 | 0 (Control) | 4 | 24 | 1.2 ± 0.4 |
| 1 | 4 | 24 | 5.8 ± 1.1 | |
| 5 | 4 | 24 | 15.2 ± 2.3 | |
| 10 | 4 | 24 | 28.7 ± 3.5 | |
| CHO-K1 | 0 (Control) | 4 | 28 | 0.9 ± 0.3 |
| 1 | 4 | 28 | 4.5 ± 0.9 | |
| 5 | 4 | 28 | 12.8 ± 1.9 | |
| 10 | 4 | 28 | 25.1 ± 3.1 |
Visualizations
Caption: General experimental workflow for in vitro TEM treatment.
Caption: Simplified signaling pathway of TEM-induced DNA damage.
Validation & Comparative
A Comparative Analysis of Triethylenemelamine and Other Alkylating Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents represent one of the earliest and most enduring classes of cytotoxic chemotherapy. Their mechanism of action, the covalent addition of an alkyl group to DNA, induces DNA damage and triggers cell death, proving effective against a wide range of malignancies.[1] Triethylenemelamine (TEM), an aziridine derivative, was among the first of these agents to be developed. This guide provides a comparative analysis of TEM versus other prominent classes of alkylating agents, including nitrogen mustards, nitrosoureas, and platinum-based compounds, with a focus on their mechanisms, anti-tumor activity, and toxicity profiles, supported by available experimental data.
Mechanism of Action: A Common Pathway with Distinct Nuances
All alkylating agents are electrophilic compounds that form covalent bonds with nucleophilic moieties in cells.[2] Their primary target is the N7 position of guanine in DNA, although other sites on DNA and proteins can also be alkylated.[3][4] This alkylation can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately resulting in apoptosis.[1]
While the general mechanism is shared, the reactivity and specific interactions of different alkylating agents with DNA can vary. For instance, bifunctional agents, which can form cross-links between DNA strands, are generally more cytotoxic than monofunctional agents.[3]
dot
Figure 1: General mechanism of action for various alkylating agents leading to apoptosis.
Comparative Efficacy and Clinical Applications
Direct comparative clinical trial data between TEM and modern alkylating agents is scarce due to the early development and subsequent displacement of TEM by newer agents with improved therapeutic indices. Historical studies from the 1950s provide some qualitative comparisons, primarily with nitrogen mustard (mechlorethamine).
This compound (TEM): Early clinical studies demonstrated TEM's efficacy in treating lymphomas, leukemias, and other neoplastic diseases.[5][6][7] It was noted for its oral bioavailability and reduced incidence of severe nausea and vomiting compared to intravenous nitrogen mustard.[8] However, its therapeutic window was considered narrow, and its use has largely been superseded.[8]
Nitrogen Mustards (e.g., Cyclophosphamide, Melphalan): This class includes some of the most widely used alkylating agents. Cyclophosphamide is a cornerstone of many combination chemotherapy regimens for lymphomas, breast cancer, and various solid tumors.[9][10][11] Melphalan remains a standard of care in the treatment of multiple myeloma.[12]
Nitrosoureas (e.g., Carmustine, Lomustine): A key feature of nitrosoureas is their high lipid solubility, which allows them to cross the blood-brain barrier. This property makes them particularly useful in the treatment of brain tumors.[3]
Platinum-Based Agents (e.g., Cisplatin, Carboplatin): Although not classic alkylating agents, they are often grouped with them due to their similar mechanism of forming DNA adducts. Cisplatin and carboplatin are integral components of treatment for ovarian, testicular, bladder, and lung cancers.[13][14]
Quantitative Comparison of Cytotoxicity
While direct comparative in vitro studies across a wide range of cell lines are not available for TEM against modern agents, some data points can be used for a limited comparison. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro.
| Alkylating Agent | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 3T3 (Mouse Fibroblast) | ~0.54 (converted from µg/mL) | [8] |
| Cisplatin | A498 (Kidney) | 6 | [15] |
| Carboplatin | A498 (Kidney) | >60 | [15] |
| Oxaliplatin | A498 (Kidney) | 12 | [15] |
| Cisplatin | OVCAR-3 (Ovarian) | ~0.3 (converted from µg/mL) | [16] |
| Carboplatin | OVCAR-3 (Ovarian) | ~1.3 (converted from µg/mL) | [16] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions and should be interpreted with caution. The data for TEM is from a different cell line and study than the platinum agents, making a direct comparison difficult.
Toxicity Profile Comparison
A major limiting factor for the use of alkylating agents is their toxicity to normal, rapidly dividing cells.
| Alkylating Agent Class | Common Adverse Effects |
| This compound | Bone marrow depression (leukopenia, thrombocytopenia), potential for hepatic and renal damage.[17] |
| Nitrogen Mustards | Myelosuppression, nausea and vomiting, hemorrhagic cystitis (with cyclophosphamide and ifosfamide), secondary malignancies.[18] |
| Nitrosoureas | Delayed and cumulative myelosuppression, pulmonary fibrosis, renal toxicity.[3] |
| Platinum-Based Agents | Nephrotoxicity, ototoxicity, peripheral neuropathy (cisplatin); myelosuppression (carboplatin).[13] |
Quantitative Toxicity Data (LD50)
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The following data were obtained from animal studies.
| Agent | Animal Model | Route | LD50 (mg/kg) | Reference |
| This compound | Mouse | Oral | 15.0 | [17] |
| Rat | Oral | 13.0 | [17] | |
| Mouse | IP | 2.8 | [17] |
LD50 data for other alkylating agents varies widely depending on the specific compound and animal model.
Experimental Protocols
dot
Figure 2: Generalized workflow for the evaluation of alkylating agents.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the alkylating agent for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT, XTT, or crystal violet staining.
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated to determine the drug's potency.[15][19]
In Vivo Tumor Model (General Protocol)
-
Animal Model: Immunocompromised mice are often used, with human cancer cells implanted to form xenografts.
-
Drug Administration: Once tumors reach a specified size, animals are treated with the alkylating agent via a clinically relevant route (e.g., oral, intravenous, intraperitoneal).
-
Efficacy Measurement: Tumor volume is measured regularly to assess the anti-tumor effect of the drug.
-
Toxicity Evaluation: Animal weight, general health, and hematological parameters are monitored to assess toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed.
Conclusion
This compound was a historically significant alkylating agent that demonstrated anti-tumor activity. However, due to a narrow therapeutic index and the development of more effective and safer alternatives, its clinical use has been largely discontinued. Nitrogen mustards, nitrosoureas, and platinum-based compounds have become the mainstays of alkylating agent therapy, each with a distinct spectrum of activity and toxicity that dictates its clinical application. While direct comparative data is limited, the available information suggests that while TEM shared a common mechanism of action with other alkylating agents, its overall therapeutic profile was less favorable than that of subsequently developed compounds. Further research into novel alkylating agents continues to focus on improving tumor selectivity and reducing off-target toxicities.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triethylene melamine in clinical cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical observations on the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results in the use of triethylene melamine (TEM) in malignant lymphomas and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trisethylene-imino-s-triazine (triethylene melamine or TEM) in the treatment of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug found ‘remarkably’ effective in treating common canine oral cancer | Cornell Chronicle [news.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Dose-response analyses of the carcinogenic effects of trichloroethylene in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validating Triethylenemelamine-Induced Mutations: A Comparative Guide to Sequencing Technologies
For Researchers, Scientists, and Drug Development Professionals
Triethylenemelamine (TEM) is a potent trifunctional alkylating agent known for its mutagenic activity, primarily inducing gene/point mutations and, to a lesser extent, multi-locus deletions.[1] As a tool in genetic research and a factor in toxicology, the precise validation of mutations induced by TEM is critical. This guide provides an objective comparison of sequencing technologies for the validation of these mutations, supported by experimental data and detailed protocols.
Data Presentation: Comparing Sequencing Methodologies
The choice of sequencing technology for validating TEM-induced mutations hinges on a trade-off between throughput, sensitivity, and cost. While Next-Generation Sequencing (NGS) offers high throughput, its inherent error rate can mask low-frequency mutations. Sanger sequencing, the traditional "gold standard," provides high accuracy but is not scalable for large-scale screening. Error-corrected NGS (ecNGS) methods, such as Duplex Sequencing, have emerged to bridge this gap, offering high accuracy for detecting rare mutational events.
Below are tables summarizing the performance characteristics of these methods. Due to a lack of direct comparative studies on TEM, the data for NGS and ecNGS are based on studies involving other chemical mutagens and the general capabilities of the technologies in detecting single nucleotide variations (SNVs), the predominant mutation type induced by TEM.
Table 1: General Performance Characteristics of Sequencing Methods for Mutation Validation
| Feature | Sanger Sequencing | Standard Next-Generation Sequencing (NGS) | Error-Corrected NGS (Duplex Sequencing) |
| Primary Use | Validation of known mutations, single gene analysis | High-throughput screening of multiple genes/genomes | Detection of rare and subclonal mutations |
| Sensitivity (Limit of Detection) | ~15-20% variant allele frequency | ~1-5% variant allele frequency | As low as 1 in 10^7 bases |
| Throughput | Low (one fragment at a time) | High (millions of fragments in parallel) | High (millions of fragments in parallel) |
| Cost per Sample | High for multiple targets | Low for multiple targets | Moderate to High |
| Error Rate | Low (~0.001%) | High (~0.1-1%) | Extremely Low (<1 in 10^7) |
| Data Analysis Complexity | Low | High | Very High |
Table 2: Efficacy in Detecting Chemically-Induced Mutations (Illustrative)
| Parameter | Sanger Sequencing | Standard NGS | Duplex Sequencing |
| Detection of low-frequency TEM-induced point mutations (<5%) | Unreliable | Possible, but prone to false positives | Highly reliable |
| Quantitative accuracy of mutation frequency | Poor for low-frequency events | Moderate, affected by sequencing errors | High |
| Identification of mutational signatures | Not applicable | Possible with sufficient sequencing depth | High resolution and accuracy |
| Concordance with known mutations | High (for variants >20% frequency) | Good, but may miss low-frequency variants[2] | Very High |
Table 3: Mutational Spectrum of this compound in Neurospora crassa [1]
| Mutation Type | Percentage of Total Mutations |
| Gene/Point Mutations | 95.5% |
| Multilocus Deletion Mutations | 4.5% |
This data underscores the importance of employing a sequencing method with high sensitivity for single nucleotide changes to accurately capture the mutational landscape induced by TEM.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable mutation validation. Below are protocols for the key sequencing techniques discussed.
Protocol 1: Sanger Sequencing for Mutation Validation
This protocol outlines the steps for validating a specific, suspected mutation identified through other means.
-
Primer Design: Design PCR primers flanking the target region of interest. The amplicon size should be between 200-800 bp for optimal sequencing results.
-
PCR Amplification:
-
Set up a PCR reaction with genomic DNA extracted from the TEM-treated sample, the designed primers, a high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR amplification using optimized cycling conditions (annealing temperature, extension time).
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct amplicon size.
-
Excise the DNA band and purify the DNA using a gel extraction kit to remove primers, dNTPs, and polymerase.
-
-
Cycle Sequencing Reaction:
-
Set up the cycle sequencing reaction using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), a sequencing mix containing DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Perform cycle sequencing.
-
-
Sequencing Product Purification: Purify the cycle sequencing product to remove unincorporated ddNTPs. This is often done using spin columns or magnetic beads.
-
Capillary Electrophoresis:
-
Resuspend the purified sequencing product in a formamide-based solution.
-
Denature the DNA by heating.
-
Load the sample onto a capillary electrophoresis-based genetic analyzer. The fragments are separated by size, and the fluorescent dye on each ddNTP is detected by a laser.
-
-
Data Analysis:
-
The sequencing software generates a chromatogram showing the fluorescent peaks corresponding to each base.
-
Analyze the chromatogram to identify the nucleotide sequence and confirm the presence or absence of the expected mutation.
-
Protocol 2: Next-Generation Sequencing (NGS) for Mutation Discovery
This protocol provides a general workflow for preparing a genomic DNA library for mutation discovery using an Illumina platform.
-
DNA Extraction and QC:
-
Extract high-quality genomic DNA from TEM-treated and control samples.
-
Quantify the DNA and assess its purity (e.g., using a spectrophotometer) and integrity (e.g., via agarose gel electrophoresis).
-
-
DNA Fragmentation:
-
Fragment the DNA to the desired size range (e.g., 200-500 bp) using either mechanical (sonication) or enzymatic methods.
-
-
End Repair and A-tailing:
-
Repair the ends of the fragmented DNA to create blunt ends.
-
Add a single adenine (A) nucleotide to the 3' ends of the DNA fragments. This prepares the fragments for ligation to sequencing adapters.
-
-
Adapter Ligation:
-
Ligate sequencing adapters to both ends of the A-tailed DNA fragments. These adapters contain sequences necessary for binding to the flow cell and for primer binding during sequencing.
-
-
Size Selection:
-
Perform size selection to remove fragments that are too short or too long, using magnetic beads or gel electrophoresis. This step is crucial for generating a library with a tight size distribution.
-
-
PCR Amplification:
-
Amplify the adapter-ligated library using PCR to generate enough material for sequencing. This step also adds index sequences (barcodes) to allow for multiplexing of different samples in the same sequencing run.
-
-
Library QC and Quantification:
-
Assess the quality and size distribution of the final library using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Quantify the library accurately using qPCR.
-
-
Sequencing:
-
Pool indexed libraries and load them onto the sequencing instrument (e.g., Illumina MiSeq or NovaSeq).
-
Perform sequencing by synthesis.
-
-
Data Analysis:
-
Perform base calling and demultiplexing.
-
Align the sequencing reads to a reference genome.
-
Call variants (SNVs and indels) using a variant calling software (e.g., GATK, VarScan).
-
Filter and annotate the variants to identify high-confidence mutations.
-
Protocol 3: Duplex Sequencing for Ultra-Sensitive Mutation Detection
This protocol is an advanced method for detecting very rare mutations.
-
DNA Extraction and Fragmentation:
-
Extract and fragment high-quality genomic DNA as described in the NGS protocol.
-
-
End Repair and A-tailing:
-
Perform end repair and A-tailing as in the standard NGS protocol.
-
-
Duplex Adapter Ligation:
-
Synthesize or obtain Duplex Sequencing adapters. These are Y-shaped adapters containing a random, yet complementary, double-stranded unique molecular identifier (UMI) sequence.[3]
-
Ligate these adapters to the prepared DNA fragments. Each end of a DNA duplex will be tagged with a unique UMI.
-
-
PCR Amplification:
-
Amplify the adapter-ligated DNA using a high-fidelity polymerase. This creates families of PCR duplicates originating from both the top and bottom strands of the original DNA molecule.
-
-
Library QC, Pooling, and Sequencing:
-
Perform library QC, pooling, and sequencing as with a standard NGS library. Deep sequencing is required to ensure multiple reads for each original DNA molecule.
-
-
Bioinformatic Analysis:
-
Read Grouping: Group sequencing reads into families based on their unique molecular identifiers and alignment coordinates.
-
Single-Strand Consensus Sequence (SSCS) Generation: For each family of reads originating from a single strand of the original DNA duplex, generate a consensus sequence. This step removes random sequencing errors and PCR artifacts.
-
Duplex Consensus Sequence (DCS) Generation: Pair the SSCSs from the two complementary strands of the original DNA molecule. A mutation is only considered real if it is present in the consensus sequences of both strands. This dual-validation step dramatically reduces the error rate.
-
Variant Calling: Call variants based on the high-accuracy DCS reads.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the workflows for validating TEM-induced mutations.
Caption: General workflow for the validation of chemically-induced mutations.
Caption: Detailed workflow of the Duplex Sequencing method.
References
- 1. Comparison of the mutagenicity and mutagen specificity of ethylenimine with this compound in the ad-3 region of heterokaryon 12 of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of targeted next-generation sequencing and Sanger sequencing for the detection of PIK3CA mutations in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting ultralow-frequency mutations by Duplex Sequencing | Springer Nature Experiments [experiments.springernature.com]
Comparing the efficacy of Triethylenemelamine with nitrogen mustard in cancer therapy.
A Comparative Guide to the Efficacy of Triethylenemelamine and Nitrogen Mustard in Cancer Therapy
Introduction
Alkylating agents represent a foundational class of chemotherapeutic drugs that exert their cytotoxic effects by covalently modifying the DNA of cancer cells.[1] This guide provides a comparative analysis of two such agents: this compound (TEM) and nitrogen mustard. Both are polyfunctional alkylating agents, but they possess distinct histories, chemical properties, and clinical utility.[2][3]
Nitrogen mustards, first identified for their anticancer effects in the 1940s, marked the beginning of modern cancer pharmacotherapy.[4][5] Derivatives like mechlorethamine, cyclophosphamide, and melphalan became mainstays in treating various malignancies, including lymphomas and leukemias.[6][7] this compound, an aziridine-containing compound, also functions as a DNA alkylator and has been utilized as a research tool and chemotherapeutic agent, though its clinical application is less widespread.[3][8] This document aims to provide an objective comparison of their efficacy, mechanisms, and toxicities, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: DNA Alkylation and Cross-linking
The primary mechanism of action for both TEM and nitrogen mustard is the induction of DNA damage through alkylation.[9][10] These highly reactive molecules form covalent bonds with nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[2][6]
Nitrogen mustards, such as mechlorethamine, undergo an intramolecular reaction to form a highly reactive cyclic aziridinium ion.[6] This ion is then attacked by a DNA base. Since the molecule has two chloroethyl groups, this process can repeat, allowing the drug to bind to a second DNA base. This results in the formation of highly cytotoxic interstrand cross-links (ICLs), which physically prevent DNA strand separation, thereby halting DNA replication and transcription and ultimately triggering cell death.[2][6]
This compound, with its three aziridine rings, functions similarly as a polyfunctional alkylating agent, capable of inducing DNA cross-linking that blocks cellular replication.[10] This irreversible DNA damage is a potent trigger for apoptosis (programmed cell death).[1][2]
Preclinical Efficacy: In Vitro Studies
The cytotoxic potential of alkylating agents is commonly quantified using in vitro assays that measure cell viability or proliferation after drug exposure. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit a biological process by 50%, is a standard metric for comparison.[1]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Nitrogen Mustard Derivatives
| Alkylating Agent | Cancer Cell Line | Exposure Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| Nitrogen Mustard Hybrid (5a) | HL-60 (Human Leukemia) | Not Specified | 4.48 | [7] |
| PC-3 (Human Prostate) | Not Specified | 9.37 | [7] | |
| Bel-7402 (Human Liver) | Not Specified | 0.20 | [7] | |
| Cisplatin * | A549 (Human Lung) | 48 hours | ~7.5 | [1] |
| MCF-7 (Human Breast) | 48 hours | ~6.4 | [1] | |
| Carmustine (BCNU) * | U87 MG (Glioblastoma) | 48 hours | 54.4 | [1] |
| HL-60 (Human Leukemia) | Not Specified | ~200 | [1] |
Note: Cisplatin and Carmustine are other classes of alkylating/alkylating-like agents shown for context. Data for specific nitrogen mustards like mechlorethamine can vary widely based on the cell line and assay conditions.
Experimental Protocols: In Vitro Cytotoxicity Assays
A. MTT Assay The MTT assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[11]
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are treated with various concentrations of the alkylating agent (e.g., TEM or nitrogen mustard) for a specified exposure period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[13]
-
Formazan Formation: Viable cells with active mitochondrial enzymes reduce the yellow MTT substrate into purple formazan crystals.[11][14]
-
Solubilization: A solubilization solution (e.g., DMSO or SDS/HCl) is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13][14] The absorbance values are then used to calculate the percentage of cell viability relative to untreated controls, from which IC50 values are derived.
B. Clonogenic Assay The clonogenic assay assesses the ability of a single cell to survive drug treatment and proliferate to form a colony (typically defined as a cluster of at least 50 cells).[15][16]
-
Cell Plating: A precise number of single cells is seeded into petri dishes or multi-well plates.[17]
-
Treatment: Cells are treated with the drug either before or after plating.[16]
-
Incubation: The plates are incubated for 1-3 weeks, allowing surviving cells to form visible colonies.[16][17]
-
Fixation and Staining: The media is removed, and the colonies are fixed (e.g., with formalin) and stained with a dye like crystal violet to make them visible for counting.[15][17]
-
Colony Counting: The number of colonies in treated plates is counted and compared to the number in untreated control plates to calculate the "surviving fraction."[16]
Preclinical Efficacy: In Vivo Studies
To evaluate antitumor efficacy in a living system, human tumor xenograft models are widely used.[18] These models involve transplanting human cancer cells into immunodeficient mice, allowing researchers to observe tumor growth and response to treatment in a way that better mimics a physiological environment.[19][20]
Studies have demonstrated the in vivo activity of both TEM and nitrogen mustard derivatives. For instance, TEM has been shown to act as a potent initiator of carcinogenesis in mouse skin models, indicating its powerful DNA-altering capabilities in vivo.[21] Nitrogen mustard hydrochloride has been shown to cause tumors in rodent species through various routes of administration, including intravenous and dermal exposure, but it is also used effectively to treat transplanted tumors.[22]
Table 2: Summary of In Vivo Antitumor Activity
| Agent | Animal Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| This compound (TEM) | CD-1 Mice | Skin Carcinogenesis | Potent tumor initiator when followed by a promoter (TPA), but not a complete carcinogen on its own. | [21] |
| Nitrogen Mustard HCl | Rodents (Mice, Rats) | Various (Lung, Lymphoma, Skin) | Demonstrates carcinogenicity but is also the basis for clinically used drugs that effectively treat tumors. | [22] |
| Nitrogen Mustard Derivatives | Mouse Models | Various | Used in the discovery and development of most clinically useful chemotherapeutic agents available today. |[18] |
Experimental Protocol: Human Tumor Xenograft Model
-
Host Animal: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[18][20]
-
Tumor Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically (into the corresponding organ) of the mouse.[20][23]
-
Tumor Growth: The tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³).[18]
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the drug (e.g., TEM or a nitrogen mustard derivative) via a clinically relevant route (e.g., intravenous, intraperitoneal) according to a specific dosage and schedule.[20]
-
Monitoring: Tumor volume is measured regularly (typically twice a week) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.[18]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Analysis: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups.[18]
Cellular Signaling Pathways Activated by DNA Damage
DNA damage induced by alkylating agents like TEM and nitrogen mustard activates complex cellular signaling networks designed to address the damage.[24][25] If the damage is too severe to be repaired, these pathways pivot to induce apoptosis.[1][26]
A central mediator of this response is the tumor suppressor protein p53.[27][28] Under normal conditions, p53 is kept at low levels. However, upon detection of significant DNA damage, p53 is stabilized and activated through a series of post-translational modifications.[26][28] Activated p53 functions as a transcription factor, inducing the expression of genes that can lead to cell cycle arrest (providing time for DNA repair) or apoptosis.[27][29]
The p53-mediated apoptotic response involves two main branches:
-
Intrinsic (Mitochondrial) Pathway: p53 upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as BAX and PUMA.[26][29] These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (executioner proteins) that dismantle the cell.[29][30]
-
Extrinsic (Death Receptor) Pathway: p53 can also increase the expression of death receptors on the cell surface, such as Fas.[26][30] When these receptors are engaged by their ligands, they directly activate a separate caspase cascade, also leading to apoptosis.[30]
Clinical Use and Toxicity Profile
Nitrogen mustard (mechlorethamine) was the first alkylating agent used clinically and became a component of the first successful combination chemotherapy regimen (MOPP for Hodgkin's lymphoma).[9][31] While its use has been largely superseded by more stable and less toxic derivatives like cyclophosphamide and chlorambucil, its historical importance is paramount.[5][6] TEM has also seen clinical use but is less common in modern oncology.[3]
The clinical utility of these agents is limited by their toxicity, which stems from their lack of selectivity for cancer cells.[5] Rapidly dividing healthy cells, such as those in the bone marrow, gastrointestinal tract, and hair follicles, are also susceptible to DNA damage.[9][31]
Table 3: Comparative Clinical and Toxicity Profile
| Feature | This compound (TEM) | Nitrogen Mustard (Mechlorethamine) |
|---|---|---|
| Primary Indications | Historically used for leukemias, lymphomas, and retinoblastoma. | Hodgkin's disease, other lymphomas, and in topical formulations for cutaneous T-cell lymphoma.[22][32] |
| Administration | Oral, Intravenous.[3] | Primarily Intravenous (IV).[9][32] |
| Common Toxicities | Bone Marrow Suppression: High risk of leukopenia, thrombocytopenia.[3] | Bone Marrow Suppression: Severe and dose-limiting.[32] |
| Gastrointestinal: Nausea and vomiting.[3] | Gastrointestinal: Severe nausea and vomiting are common.[32] | |
| Reproductive: Can impair fertility. | Vesicant: A powerful blistering agent; extravasation (leakage from the vein) can cause severe tissue damage.[9] | |
| Secondary Malignancies: Risk of developing secondary cancers. | Secondary Malignancies: Associated with an increased risk of secondary cancers, particularly acute leukemia.[22] |
| Clinical Status | Largely replaced by newer agents. | Original IV form (Mustargen) is no longer commonly used due to toxicity, but derivatives are widespread.[6][9] |
Conclusion
Both this compound and nitrogen mustard are potent DNA alkylating agents that induce cytotoxicity by forming DNA cross-links, which inhibit replication and trigger apoptosis, often via the p53 pathway. Nitrogen mustard, particularly mechlorethamine, holds a significant place in the history of oncology as the progenitor of chemotherapeutic alkylating agents and, along with its derivatives, has had a profound and lasting impact on cancer treatment.[4][31] TEM has demonstrated clear efficacy as a DNA-damaging agent in preclinical models but has had a more limited role in clinical practice.
The primary challenge for both agents is their non-specific cytotoxicity, which leads to significant side effects, most notably bone marrow suppression.[3][9] Research efforts over the past several decades have focused on developing next-generation alkylating agents and prodrugs with improved selectivity for tumor tissue to widen the therapeutic window.[4][5] For researchers, understanding the fundamental mechanisms and comparative efficacy of these foundational compounds provides a crucial context for the ongoing development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. oncolink.org [oncolink.org]
- 10. This compound (TEM) is an antitumor agent. Its activity is ... | Study Prep in Pearson+ [pearson.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. protocols.io [protocols.io]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. karger.com [karger.com]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound: an initiator of two-stage carcinogenesis in mouse skin which lacks the potential of a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nitrogen Mustard Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 24. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. p53 - Wikipedia [en.wikipedia.org]
- 28. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 29. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.rsna.org [pubs.rsna.org]
- 32. youtube.com [youtube.com]
A Comparative Guide to Alternatives for Triethylenemelamine (TEM) in Insect Sterilization
For Researchers, Scientists, and Drug Development Professionals
The sterile insect technique (SIT) is a cornerstone of integrated pest management, relying on the release of sterilized insects to suppress wild populations. For decades, Triethylenemelamine (TEM) has been a reference chemosterilant. However, concerns regarding its mutagenicity and environmental impact have spurred the search for safer and more effective alternatives. This guide provides an objective comparison of promising alternative compounds, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific needs.
Overview of Alternative Chemosterilants
Alternative compounds to TEM can be broadly categorized into two main groups: alkylating agents, which share a similar mechanism of action with TEM, and insect growth regulators (IGRs), which offer a more targeted and often less toxic approach.
-
Alkylating Agents: This class of compounds, including Thiotepa and Bisazir , function by transferring alkyl groups to DNA, leading to chromosome breakage and dominant lethal mutations in insect reproductive cells.[1] While effective, their cytotoxic nature necessitates careful handling and risk assessment.[2]
-
Insect Growth Regulators (IGRs): IGRs interfere with unique physiological processes in insects, such as hormonal regulation and cuticle formation. Pyriproxyfen , a juvenile hormone analog, disrupts metamorphosis and ovarian development.[3][4] Lufenuron , a chitin synthesis inhibitor, prevents the proper formation of the insect exoskeleton, particularly during larval stages, and can also impact fecundity and egg viability.[5]
Comparative Efficacy of Chemosterilants
The following tables summarize the quantitative data on the efficacy of selected alternative compounds compared to available data for TEM and other alkylating agents.
Table 1: Comparative Efficacy of Alkylating Agents in Musca domestica (Housefly)
| Compound | LD50 (nmol/fly) | ED90 (nmol/fly) | Sterility Index (LD50/ED90) |
| Tepa | 577.5 | 119.0 | 4.85 |
| Thiotepa | - | - | - |
| Bisazir | - | - | 7.8 (LD10/ED90)[6] |
| Metepa | - | - | - |
| HMPA | 562.6 | 1320.0 | 0.43 |
Data for Tepa and HMPA from a study on Musca domestica via direct injection.[6] A higher sterility index indicates a greater margin of safety. Data for Thiotepa and Metepa were not available in a directly comparable format in the searched literature. The Bisazir value represents the LD10/ED90 ratio.
Table 2: Efficacy of Insect Growth Regulators on Various Insect Species
| Compound | Insect Species | Application Method | Efficacy | Reference |
| Pyriproxyfen | Anopheles gambiae | Exposure to treated nets (0.01% and 0.1%) | 100% sterilization (no egg-laying) | [3][4][7] |
| Lufenuron | Bactrocera cucurbitae | Dietary (300 ppm) | 68.4% reduction in fecundity, 70.97% reduction in adult emergence | [5] |
| Lufenuron | Bactrocera zonata | Dietary (300 ppm) | Significant decrease in fecundity (31.1%) and hatchability (19.9%) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the application of chemosterilants.
Topical Application Protocol (for Alkylating Agents)
This protocol is adapted from standard methods for insecticide bioassays.[9][10][11][12]
-
Insect Rearing: Rear the target insect species (e.g., Musca domestica) under controlled laboratory conditions (e.g., 27±2°C, 65±5% RH, 12:12 L:D photoperiod). Use 3-5 day old adult females for bioassays.
-
Solution Preparation: Prepare a stock solution of the chemosterilant in a suitable volatile solvent like acetone. Perform serial dilutions to obtain a range of at least five concentrations expected to produce varying levels of sterility.
-
Anesthesia: Anesthetize the insects briefly using carbon dioxide or by chilling.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the chemosterilant solution to the dorsal thorax of each anesthetized insect. A control group should be treated with the solvent alone.
-
Post-Treatment: Place the treated insects in holding cages with access to food (e.g., 10% sugar solution) and water. Maintain them under the same rearing conditions.
-
Efficacy Assessment:
-
For sterility assessment, cross-mate treated males with untreated females and vice versa.
-
Collect eggs laid over a specific period and assess their viability (hatch rate).
-
Calculate the percentage of sterility based on the reduction in viable offspring compared to the control group.
-
Record mortality at specified intervals (e.g., 24, 48 hours) to determine the lethal dose (LD50).
-
Dietary Administration Protocol (for IGRs)
This protocol is based on studies evaluating the efficacy of IGRs in fruit flies.[5]
-
Insect Rearing: Rear the target insect species (e.g., Bactrocera cucurbitae) as described above.
-
Diet Preparation: Prepare the adult insect diet (e.g., a mixture of sugar and protein hydrolysate). Incorporate the IGR into the diet at various concentrations (e.g., 50-300 ppm). A control diet without the IGR should also be prepared.
-
Exposure: Provide the treated diet to newly emerged adult insects for a specified period (e.g., 24 hours), after which they are transferred to a normal diet.
-
Mating and Oviposition: Set up mating pairs of treated and/or untreated insects in separate cages. Provide an appropriate oviposition substrate.
-
Efficacy Assessment:
-
Fecundity: Count the total number of eggs laid per female over a defined period.
-
Hatchability: Determine the percentage of eggs that hatch.
-
Adult Emergence: Rear the hatched larvae on a standard larval medium and record the number of adults that successfully emerge.
-
Calculate the reduction in fecundity, hatchability, and adult emergence compared to the control group.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these chemosterilants is crucial for developing more targeted and species-specific compounds.
Alkylating Agents: DNA Damage Pathway
Alkylating agents like Thiotepa and Bisazir are electrophilic compounds that react with nucleophilic groups in cellular macromolecules. Their primary target is DNA, where they form covalent bonds with nitrogenous bases. This alkylation can lead to DNA cross-linking, strand breaks, and impaired DNA replication and transcription, ultimately inducing apoptosis or lethal mutations in rapidly dividing cells, such as those in the gonads.
Pyriproxyfen: Juvenile Hormone Signaling Pathway
Pyriproxyfen mimics the action of juvenile hormone (JH), a key regulator of insect development and reproduction. In adult female insects, high levels of JH are required for vitellogenesis (yolk protein synthesis) and oocyte maturation. Pyriproxyfen binds to the JH receptor, leading to a disruption of the normal hormonal signaling cascade that regulates these reproductive processes, ultimately causing sterility.
Lufenuron: Chitin Synthesis Pathway
Lufenuron belongs to the benzoylurea class of insecticides and acts by inhibiting chitin synthesis. Chitin is a crucial component of the insect's exoskeleton and the peritrophic matrix lining the midgut. By inhibiting the enzyme chitin synthase, lufenuron prevents the proper formation of new cuticle, leading to mortality during molting. In adult females, it can also affect the development of eggshells, which contain chitin, thereby reducing egg viability.
Experimental Workflow for Chemosterilant Evaluation
The following diagram illustrates a general workflow for the laboratory evaluation of a novel chemosterilant.
Conclusion
The selection of a chemosterilant is a critical decision in the development of an SIT program. While alkylating agents like Thiotepa and Bisazir offer potent sterilizing effects, their broader toxicity is a significant consideration. Insect Growth Regulators such as Pyriproxyfen and Lufenuron present a more targeted approach with generally lower vertebrate toxicity. This guide provides a foundational comparison to assist researchers in navigating the available alternatives to TEM. Further research is warranted to directly compare these alternatives under standardized conditions and across a wider range of pest species to fully elucidate their potential in modern, environmentally conscious pest management strategies.
References
- 1. Chemosterilant | Insect Control, Non-toxic & Environmentally Friendly | Britannica [britannica.com]
- 2. Chemosterilants for Control of Insects and Insect Vectors of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemosterilant Potential of Insect Growth Regulators for Management of Bactrocera cucurbitae (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.chimia.ch [ojs.chimia.ch]
- 7. Efficacy of pyriproxyfen-treated nets in sterilizing and shortening the longevity of Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Cross-Study Validation of Triethylenemelamine's Effects on Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established and anticipated effects of the alkylating agent Triethylenemelamine (TEM) on various cancer cell lines. While specific quantitative data for TEM across a broad spectrum of cell lines is limited in publicly available literature, this document synthesizes the known mechanisms of similar compounds and outlines the standardized experimental protocols necessary to generate such comparative data.
Overview of this compound (TEM)
This compound is a chemotherapeutic agent that functions as a DNA alkylating agent. Its primary mechanism of action involves the induction of DNA damage, which can lead to the formation of DNA cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. Research has also suggested that TEM can act as an initiator in two-stage carcinogenesis.
Quantitative Data on Cellular Responses to TEM
A comprehensive cross-study comparison of the cytotoxic and cytostatic effects of this compound (TEM) is hampered by the limited availability of standardized quantitative data, such as IC50 values, across a diverse range of cancer cell lines in publicly accessible databases. To facilitate future comparative analyses, this section provides a template for the presentation of such data. Researchers are encouraged to populate this table with their own experimental findings to build a robust comparative dataset.
Table 1: Comparative Cytotoxicity of this compound (TEM) across Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) | Method | Citation |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | MTT Assay | [Your Data] |
| e.g., HeLa | Cervical Adenocarcinoma | Data Not Available | MTT Assay | [Your Data] |
| e.g., A549 | Lung Carcinoma | Data Not Available | MTT Assay | [Your Data] |
| e.g., Jurkat | T-cell Leukemia | Data Not Available | MTT Assay | [Your Data] |
| e.g., U-87 MG | Glioblastoma | Data Not Available | MTT Assay | [Your Data] |
Table 2: Apoptosis Induction by this compound (TEM) in Different Cancer Cell Lines (Template)
| Cell Line | Cancer Type | % Apoptotic Cells (Concentration, Time) | Method | Citation |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Annexin V/PI Staining | [Your Data] |
| e.g., HeLa | Cervical Adenocarcinoma | Data Not Available | Annexin V/PI Staining | [Your Data] |
| e.g., A549 | Lung Carcinoma | Data Not Available | Annexin V/PI Staining | [Your Data] |
Table 3: Cell Cycle Arrest Induced by this compound (TEM) in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | % Cells in G2/M Phase (Concentration, Time) | Method | Citation |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Flow Cytometry (PI Staining) | [Your Data] |
| e.g., HeLa | Cervical Adenocarcinoma | Data Not Available | Flow Cytometry (PI Staining) | [Your Data] |
| e.g., A549 | Lung Carcinoma | Data Not Available | Flow Cytometry (PI Staining) | [Your Data] |
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, the following detailed protocols for key assays are provided.
Cell Viability and IC50 Determination: MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of TEM, a measure of its potency in inhibiting cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (TEM) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of TEM in complete culture medium. Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of TEM. Include a vehicle control (medium with the same concentration of the solvent used to dissolve TEM).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the TEM concentration and use non-linear regression to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following TEM treatment.
Materials:
-
Cancer cell lines
-
TEM
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of TEM for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after TEM treatment.
Materials:
-
Cancer cell lines
-
TEM
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with TEM as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Visualizing Cellular Mechanisms
To illustrate the cellular processes affected by this compound, the following diagrams are provided.
Caption: Workflow for assessing this compound's effects on cancer cell lines.
Caption: Hypothesized DNA Damage Response pathway activated by this compound.
A Comparative Analysis of Triethylenemelamine and Thiotepa in Oncological Applications
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of two potent alkylating agents.
This guide provides a comprehensive comparison of Triethylenemelamine (TEM) and Thiotepa, two trifunctional alkylating agents historically and currently employed in cancer chemotherapy. While both agents share a common mechanism of inducing cytotoxicity through DNA damage, subtle structural differences influence their reactivity, metabolic activation, and clinical utility. This document synthesizes available preclinical and clinical data to offer a comparative perspective for researchers in oncology and drug development.
Chemical and Physical Properties
This compound and Thiotepa are both aziridine derivatives, characterized by the presence of three highly reactive aziridine rings. These rings are pivotal to their alkylating activity.
| Property | This compound (TEM) | Thiotepa (Triethylene thiophosphoramide) |
| Chemical Formula | C₉H₁₂N₆ | C₆H₁₂N₃PS |
| Molar Mass | 204.23 g/mol | 189.22 g/mol |
| Structure | A planar 1,3,5-triazine ring with three aziridinyl substituents. | A thiophosphoryl core with three aziridinyl substituents. |
| Appearance | Odorless white crystalline powder[1] | Fine, white crystalline flakes |
| Solubility | Sparingly soluble in water | Soluble in water |
| Stability | Unstable in acidic solutions, rapidly degrading at pH 3.0 and 5.0[1]. | More stable than TEM in aqueous solutions. |
Mechanism of Action
Both TEM and Thiotepa are polyfunctional alkylating agents that exert their cytotoxic effects by covalently binding to cellular macromolecules, primarily DNA.[2][3][4] The aziridine rings are key to this process.
Under physiological conditions, the aziridine rings can be protonated, forming highly reactive aziridinium ions. These electrophilic species are then susceptible to nucleophilic attack by electron-rich sites on DNA bases, with the N7 position of guanine being a primary target.[5][6] This alkylation can lead to several types of DNA damage:
-
Mono-adducts: Formation of a single covalent bond between the drug and a DNA base.
-
Intra-strand cross-links: Linkage of two bases on the same DNA strand.
-
Inter-strand cross-links: Covalent bonding of bases on opposite strands of the DNA double helix. This is considered the most cytotoxic lesion as it prevents DNA strand separation, thereby inhibiting DNA replication and transcription.[2][3][5]
The accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, attempts at DNA repair, and ultimately, apoptosis (programmed cell death) if the damage is too extensive to be repaired.[2]
Metabolic Activation:
-
This compound (TEM): TEM is active in its parent form.
-
Thiotepa: Thiotepa is a prodrug that undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes (CYP2B6 and CYP3A4), to its active metabolite, TEPA (triethylenephosphoramide).[2][7] TEPA is also a potent alkylating agent and contributes significantly to the overall cytotoxic effect of Thiotepa.[2]
DNA Damage Response Signaling Pathway
The DNA cross-links and adducts formed by TEM and Thiotepa are recognized by cellular surveillance systems, initiating a complex signaling cascade to coordinate DNA repair and determine cell fate. A central player in this response is the tumor suppressor protein p53.
Comparative Preclinical Data
Direct comparative preclinical studies between TEM and Thiotepa are limited, particularly for TEM, which was developed earlier. The available data is presented below. It is important to note that a direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
In Vitro Cytotoxicity:
| Drug | Cell Line | Assay | IC50 | Reference |
| This compound | Chick embryo heart fibroblasts | Mitotic Inhibition | 4 µg/mL (Least Injurious Dose) | --INVALID-LINK--[8] |
| Thiotepa | CFU-GM (human bone marrow) | Colony Formation | 83 ng/mL | --INVALID-LINK--[9] |
| Thiotepa | BFU-E (human bone marrow) | Colony Formation | 16 ng/mL | --INVALID-LINK--[9] |
| TEPA (Thiotepa metabolite) | CFU-GM (human bone marrow) | Colony Formation | 141 ng/mL | --INVALID-LINK--[9] |
| TEPA (Thiotepa metabolite) | BFU-E (human bone marrow) | Colony Formation | 47 ng/mL | --INVALID-LINK--[9] |
Disclaimer: The data for this compound is from a 1952 study with different endpoints and methodologies compared to the more recent data for Thiotepa, making a direct comparison of potency difficult.
Clinical Applications and Toxicity
Both drugs have been used in the treatment of a variety of malignancies. However, their clinical use has evolved, with Thiotepa being more commonly used in contemporary high-dose chemotherapy regimens.
| Feature | This compound (TEM) | Thiotepa |
| Approved Indications | Historically used for leukemias, lymphomas (including Hodgkin's disease), and other neoplastic diseases.[10][11][12][13] Its current use is very limited. | Adenocarcinoma of the breast and ovary, superficial bladder cancer, and as a conditioning agent for hematopoietic stem cell transplantation.[14][15] |
| Administration | Oral and intravenous.[10] | Intravenous, intramuscular, intracavitary (e.g., intravesical for bladder cancer), and intrathecal.[7][14] |
| Dose-Limiting Toxicity | Myelosuppression (bone marrow depression).[1] | Myelosuppression (leukopenia, thrombocytopenia, anemia).[5] |
| Other Toxicities | Nausea, vomiting. | Nausea, vomiting, mucositis, skin toxicity.[7] |
Note: Direct comparative clinical trials of this compound and Thiotepa are not available in the current literature. The clinical use of TEM largely predates modern clinical trial standards.
Experimental Protocols
This section outlines general methodologies for key experiments used to evaluate alkylating agents like TEM and Thiotepa.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
DNA Inter-strand Cross-link Analysis (Alkaline Elution Assay)
This technique is used to quantify DNA inter-strand cross-links by measuring the rate at which DNA elutes through a filter under denaturing (alkaline) conditions.
Conclusion
This compound and Thiotepa are potent alkylating agents with a shared mechanism of action centered on the induction of DNA damage. Thiotepa has a more extensive and current body of clinical and preclinical data, partly due to its continued use in high-dose chemotherapy regimens. The historical nature of this compound's primary use has resulted in a scarcity of modern, quantitative comparative data.
Future research could focus on re-evaluating TEM and its analogs using modern experimental techniques to provide a more direct comparison with Thiotepa and other clinically relevant alkylating agents. Such studies would be valuable in determining if there are specific contexts or tumor types where TEM may offer a therapeutic advantage.
References
- 1. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Thiotepa? [synapse.patsnap.com]
- 3. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiotepa - Wikipedia [en.wikipedia.org]
- 6. THIOTEPA - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dosing of thioTEPA for myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triethylene melamine in the treatment of neoplastic disease; a compound with nitrogen-mustardlike activity suitable for oral and intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triethylene melamine in clinical cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triethylene melamine in the treatment of lymphomas and other neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results in the use of triethylene melamine (TEM) in malignant lymphomas and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiotepa - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to Genotoxicity Assays Utilizing Triethylenemelamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key in vitro genotoxicity assays that utilize Triethylenemelamine (TEM) as a potent, direct-acting alkylating agent and a reliable positive control. The objective is to offer a clear understanding of the reproducibility and reliability of these assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This compound is a well-characterized genotoxic agent that induces DNA cross-links and adducts, leading to chromosomal damage and mutations.[1][2][3][4] Its established dose-dependent effects make it an excellent tool for validating and comparing the performance of various genotoxicity assays.[1] This guide will focus on three widely used assays: the In Vitro Micronucleus Assay, the In Vitro Chromosomal Aberration Assay, and the Ames Test.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the three assays when used to detect the genotoxic effects of this compound. While direct inter-laboratory reproducibility data for TEM across all three assays is not extensively published in a single comparative study, the information presented is based on established principles and data from studies where TEM was used as a positive control.
| Assay | Endpoint Measured | Throughput | Typical TEM Concentration Range (in vitro) | Key Advantages | Key Limitations |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity)[5][6][7] | High | 0.1 - 10 µg/mL | High statistical power, capable of detecting both chromosome breakage and loss.[5] | Does not provide detailed information on the type of chromosomal aberration.[5] |
| In Vitro Chromosomal Aberration Assay | Structural and numerical chromosomal abnormalities[8][9] | Low to Medium | 0.1 - 5 µg/mL | Provides detailed information on the types of chromosomal damage (e.g., breaks, gaps, exchanges).[9][10] | Labor-intensive and requires highly skilled personnel for scoring. |
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations (point mutations, frameshift mutations)[11][12] | High | 1 - 100 µ g/plate | Rapid, cost-effective, and well-validated for detecting point mutagens.[11][12] | Lacks mammalian metabolism unless an external S9 fraction is added; does not detect clastogenic or aneugenic events.[11] |
Mechanism of Action: this compound-Induced DNA Damage Signaling Pathway
This compound is a trifunctional alkylating agent that covalently binds to DNA, primarily at the N7 position of guanine. This leads to the formation of DNA monoadducts and interstrand cross-links, which block DNA replication and transcription. This DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The primary kinases activated in response to this type of DNA damage are Ataxia Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related).[13][14][15] These kinases phosphorylate a host of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Experimental Workflow: In Vitro Micronucleus Assay
The following diagram illustrates a typical workflow for the in vitro micronucleus assay using a mammalian cell line.
Experimental Protocols
In Vitro Micronucleus Assay
This protocol is adapted from the OECD 487 guideline for the in vitro mammalian cell micronucleus test.[5]
1. Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) in appropriate media and conditions.
-
Seed cells at a density that will allow for exponential growth during the treatment and recovery periods.
2. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cells with a range of TEM concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for a short duration (3-6 hours) with and without metabolic activation (S9), and for a longer duration (1.5-2 normal cell cycles) without S9.
-
Include a vehicle control and a positive control (if not using TEM as the primary test article).
3. Cytokinesis Block:
-
At a time point equivalent to one normal cell cycle after the start of treatment, add Cytochalasin B to the culture medium at a final concentration sufficient to block cytokinesis (e.g., 3-6 µg/mL).
4. Cell Harvesting:
-
After a recovery period of 1.5-2 normal cell cycles, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
5. Slide Preparation and Staining:
-
Fix the cells in a methanol:acetic acid (3:1) solution.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
6. Scoring and Analysis:
-
Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A micronucleus should be a small, non-refractile, circular body with a similar staining intensity to the main nucleus, and it should be located within the cytoplasm of a binucleated cell.
-
Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Assay
This protocol is based on the OECD 473 guideline for the in vitro mammalian chromosomal aberration test.[8][9]
1. Cell Culture and Treatment:
-
Culture human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO) as described for the micronucleus assay.
-
Treat the cells with at least three concentrations of this compound, a vehicle control, and a positive control. Treatment times are typically 3-6 hours with and without S9, and a continuous treatment for 1.5-2 cell cycles without S9.
2. Metaphase Arrest:
-
Add a metaphase-arresting agent (e.g., colcemid or colchicine) to the cell cultures for the final 2-4 hours of the culture period.
3. Cell Harvesting and Slide Preparation:
-
Harvest the cells and treat with a hypotonic solution.
-
Fix the cells in methanol:acetic acid.
-
Drop the fixed cells onto microscope slides to spread the chromosomes.
4. Staining and Analysis:
-
Stain the slides with Giemsa or another suitable chromosome stain.
-
Analyze at least 200 well-spread metaphases per concentration under a light microscope.
-
Score for different types of chromosomal aberrations, including chromatid-type and chromosome-type gaps, breaks, and exchanges.[10]
-
A positive result is a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized version based on the OECD 471 guideline.[11][12]
1. Bacterial Strains and Media:
-
Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Prepare minimal glucose agar plates.
2. Treatment:
-
In a test tube, mix the tester strain, the test substance (this compound at various concentrations), and, if required, a metabolic activation system (S9 fraction).
-
A pre-incubation of this mixture for 20-30 minutes at 37°C can increase the sensitivity for some mutagens.
3. Plating and Incubation:
-
Add top agar containing a trace amount of histidine or tryptophan to the test tube.
-
Pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.
-
Incubate the plates at 37°C for 48-72 hours.
4. Scoring and Interpretation:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.
-
A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control.[11]
References
- 1. An evaluation of the micronuclei test using this compound, trimethylphosphate, hycanthone and niridazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Production of Chromosome Aberrations in Various Mammalian Cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The production of chromosome aberrations in various mammalian cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromosome aberrations and dominant lethality of mouse embryos after paternal treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. enamine.net [enamine.net]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Triethylenemelamine: A Comparative Analysis of In Vivo and In Vitro Toxicological Effects
For Researchers, Scientists, and Drug Development Professionals
Triethylenemelamine (TEM) is a trifunctional alkylating agent that has been historically used as a chemotherapeutic agent and is known for its potent cytotoxic and genotoxic effects. This guide provides a comprehensive comparison of the in vivo and in vitro effects and toxicity of TEM, supported by experimental data and detailed methodologies.
Comparative Data on the Toxicity of this compound
The following tables summarize the quantitative data on the toxicity of TEM from both in vivo and in vitro studies.
| Parameter | Organism/Cell Line | Route of Exposure/Assay | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Mouse | Oral | 15.0 mg/kg | [1] |
| LD50 | Mouse | Intraperitoneal | 2.8 mg/kg | [1] |
| Tumorigenesis | ||||
| Tumor Initiation | Female CD-1 Mice | Topical (single dose) followed by TPA promotion | 88% of mice developed papillomas with 1 µmol TEM | [2] |
| Complete Carcinogenicity | Female CD-1 Mice | Topical (once a week for 32 weeks) | No detectable tumors at 0.01-1.0 µmol; 1 papilloma in 20 mice at 2.5 µmol | [2] |
| Parameter | Cell Line | Assay | Value | Reference |
| Cytotoxicity | ||||
| IC50 | Data not available in the searched literature | - | - | |
| Genotoxicity | ||||
| DNA Damage | - | Comet Assay | Induces DNA strand breaks | General knowledge |
| Mutagenicity | Salmonella typhimurium | Ames Test | Mutagenic | General knowledge |
In Vivo vs. In Vitro Effects: A Detailed Comparison
This compound's biological activity stems from its ability to form covalent bonds with cellular macromolecules, most notably DNA. This alkylating property is the primary driver of its therapeutic and toxic effects, which manifest differently in whole organisms compared to isolated cell cultures.
In Vivo Effects:
In living organisms, TEM's effects are complex, influenced by metabolic activation, distribution, and excretion. Its primary toxicities are directed towards rapidly proliferating tissues.
-
Carcinogenicity: Studies in mice have shown that TEM acts as a potent tumor initiator. A single topical application followed by a tumor promoter can lead to a high incidence of skin papillomas[2]. However, when applied repeatedly without a promoter, its complete carcinogenic potential is significantly lower[2]. This suggests that while TEM can induce the initial genetic mutations, other factors are required for tumor development.
-
Systemic Toxicity: The LD50 values in mice highlight the high acute toxicity of TEM, with intraperitoneal administration being more potent than oral administration[1]. This is likely due to more direct absorption and distribution to target organs. Clinical signs of toxicity often include bone marrow suppression, leading to leukopenia and thrombocytopenia, as well as gastrointestinal distress.
In Vitro Effects:
In controlled laboratory settings, TEM's direct effects on cells can be observed without the complexities of systemic metabolism.
-
Genotoxicity: At the cellular level, TEM is a potent genotoxic agent. It induces DNA strand breaks, which can be detected using assays like the Comet assay. Furthermore, it is mutagenic in bacterial systems such as the Ames test. This mutagenicity is the underlying reason for its carcinogenic properties.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The genotoxic effects of TEM trigger a cascade of cellular responses, primarily involving DNA damage response (DDR) and apoptotic signaling pathways.
DNA Damage Response (DDR) Pathway
As an alkylating agent, TEM forms adducts with DNA, leading to distortions in the DNA helix and stalled replication forks. This damage is recognized by sensor proteins, initiating the DDR pathway.
Caption: TEM-induced DNA damage activates ATM/ATR kinases, leading to p53 activation and downstream cellular responses.
Upon DNA damage, sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited and activated[3][4]. These kinases then phosphorylate a plethora of downstream targets, including the tumor suppressor protein p53[5][6]. Phosphorylation stabilizes p53, leading to its accumulation and activation[6]. Activated p53 then transcriptionally regulates genes involved in cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, initiating apoptosis[6].
Apoptosis Signaling Pathway
Extensive DNA damage caused by TEM can overwhelm the cell's repair capacity, leading to the initiation of apoptosis, or programmed cell death.
Caption: TEM-induced apoptosis is mediated by the intrinsic pathway, involving p53, mitochondria, and caspases.
The intrinsic pathway of apoptosis is a major route for TEM-induced cell death. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase[7][8][9]. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis[7][9][10][11].
Experimental Protocols
Detailed methodologies for key assays used to evaluate the toxicity of this compound are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT assay for determining cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of TEM. Include untreated control wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Genotoxicity Assays
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the control and TEM-treated samples.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to assess the mutagenic potential of a chemical.
-
Strain Preparation: Grow cultures of the different Salmonella tester strains.
-
Metabolic Activation (Optional): Mix the test compound with a liver extract (S9 fraction) to simulate metabolic activation that occurs in mammals.
-
Exposure: Combine the bacterial culture, the test compound (with or without S9), and a small amount of histidine in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
In Vivo Genotoxicity Assay (Micronucleus Assay)
The in vivo micronucleus assay is used to detect chromosomal damage in erythroblasts.
-
Animal Dosing: Administer TEM to a group of mice, typically via oral gavage or intraperitoneal injection, at various dose levels. Include a vehicle control group and a positive control group.
-
Sample Collection: At specific time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.
-
Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.
-
Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa and May-Grünwald stains.
-
Microscopic Analysis: Under a microscope, score a large number of PCEs for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes). Also, determine the ratio of PCEs to NCEs as a measure of cytotoxicity to the bone marrow.
-
Data Analysis: A statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates that the compound is genotoxic in vivo.
References
- 1. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 4. Rapid Activation of ATR by Ionizing Radiation Requires ATM and Mre11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage induces phosphorylation of the amino terminus of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dephosphorylation of p53 Ser 392 Enhances Trimethylation of Histone H3 Lys 9 via SUV39h1 Stabilization in CK2 Downregulation-Mediated Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by Melamine in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Activation and cleavage of caspase-3 in apoptosis induced by experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genotoxic Profile of Triethylenemelamine: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the genotoxic effects of Triethylenemelamine (TEM) in three key assays: the Ames test, the in vivo micronucleus assay, and the sister chromatid exchange (SCE) assay. The data presented here offers researchers, scientists, and drug development professionals a consolidated resource to understand the DNA-damaging potential of this potent alkylating agent, with comparative data for other known genotoxic compounds.
Executive Summary
This compound, a trifunctional alkylating agent, has been demonstrated to be a potent genotoxic compound across a range of in vitro and in vivo assays. This guide summarizes the quantitative data from pivotal studies, confirming its mutagenic and clastogenic activity. The Ames test reveals a significant increase in revertant colonies in the presence of TEM, indicating its ability to induce point mutations. The in vivo micronucleus assay in mice demonstrates a clear dose-dependent increase in micronucleated erythrocytes, confirming its clastogenic effects in a whole-animal model. Furthermore, TEM has been shown to induce sister chromatid exchanges, another hallmark of chromosomal damage. For comparative context, data for the well-characterized genotoxic agent Mitomycin C (MMC) is also presented.
Data Presentation: Comparative Genotoxicity
The following tables summarize the quantitative data from studies evaluating the genotoxic effects of this compound and Mitomycin C.
Table 1: Ames Test Results for this compound
| Compound | Strain | Dose (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants/Plate ± SD | Result |
| Vehicle Control | S. typhimurium TA100 | 0 | - | 126 ± 6.7 | Negative |
| This compound | S. typhimurium TA100 | 10 | - | 373 ± 9.4 | Positive |
| This compound | S. typhimurium TA100 | 33 | - | 502 ± 15.0 | Positive |
| This compound | S. typhimurium TA100 | 100 | - | 520 ± 8.8 | Positive |
| Vehicle Control | S. typhimurium TA100 | 0 | + | 137 ± 6.1 | Negative |
| This compound | S. typhimurium TA100 | 10 | + | 440 ± 15.3 | Positive |
| This compound | S. typhimurium TA100 | 33 | + | 601 ± 19.8 | Positive |
| This compound | S. typhimurium TA100 | 100 | + | 642 ± 5.8 | Positive |
Data extracted from National Toxicology Program (NTP) study A45635.
Table 2: In Vivo Micronucleus Assay Results for this compound in Mice
| Compound | Dose (mg/kg) | Tissue | Micronucleated Polychromatic Erythrocytes (MN-PCE) per 1000 PCE |
| Control | 0 | Maternal Bone Marrow | Baseline |
| This compound | 0.125 | Maternal Bone Marrow | Significant Increase |
| This compound | 0.25 | Maternal Bone Marrow | Significant Dose-related Increase |
| This compound | 0.5 | Maternal Bone Marrow | Significant Dose-related Increase |
| Control | 0 | Fetal Liver | Baseline |
| This compound | 0.125 | Fetal Liver | Significant Increase |
| This compound | 0.25 | Fetal Liver | Significant Dose-related Increase |
| This compound | 0.5 | Fetal Liver | Significant Dose-related Increase |
Qualitative summary based on a study confirming dose-related increases. Specific numerical data would require sourcing the full publication.[1]
Table 3: Sister Chromatid Exchange (SCE) Assay Results for this compound in Mice
| Compound | Dose (mg/kg) | Tissue | SCEs per cell |
| Control | 0 | Maternal Bone Marrow | Baseline |
| This compound | 0.125 | Maternal Bone Marrow | Significant Increase |
| This compound | 0.25 | Maternal Bone Marrow | Significant Dose-related Increase |
| This compound | 0.5 | Maternal Bone Marrow | Significant Dose-related Increase |
| Control | 0 | Fetal Liver | Baseline |
| This compound | 0.125 | Fetal Liver | Significant Increase |
| This compound | 0.25 | Fetal Liver | Significant Dose-related Increase |
| This compound | 0.5 | Fetal Liver | Significant Dose-related Increase |
Qualitative summary based on a study confirming dose-related increases. Specific numerical data would require sourcing the full publication.[1]
Table 4: Comparative In Vivo Micronucleus Assay Data for Mitomycin C in Mice
| Compound | Dose (mg/kg) | Frequency of Micronucleated Reticulocytes (%) |
| Vehicle Control | 0 | ~0.2 |
| Mitomycin C | 0.4 | Significant Increase |
| Mitomycin C | 0.8 | Significant Increase |
| Mitomycin C | 1.6 | Significant Increase |
Data is indicative of a positive response and dose-dependent increase as observed in multiple studies.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, is commonly used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer.
-
Exposure: The test compound, at various concentrations, is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then combined with molten top agar.
-
Plating: The agar mixture is poured onto the surface of minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A positive response is defined as a dose-related increase in the number of revertant colonies compared to the solvent control.
In Vivo Micronucleus Assay
Objective: To detect damage to chromosomes or the mitotic apparatus of erythroblasts by a test substance in a whole animal model.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage). A range of doses is used, including a maximum tolerated dose.
-
Treatment Schedule: Animals are typically dosed once or multiple times over a short period.
-
Sample Collection: At appropriate time points after the last dose (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.
-
Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides.
-
Staining: The slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).
-
Analysis: A minimum of 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.
Sister Chromatid Exchange (SCE) Assay
Objective: To detect the interchange of DNA between sister chromatids, which is an indicator of genotoxic events.
Methodology:
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or peripheral blood lymphocytes, are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
-
Exposure: The test substance is added to the cell cultures for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Differential Staining: The slides are stained using a technique (e.g., fluorescence plus Giemsa) that allows for the differential staining of sister chromatids based on the incorporation of BrdU.
-
Scoring: Metaphase spreads are examined under a microscope, and the number of SCEs per cell is counted.
-
Data Analysis: A significant, dose-dependent increase in the frequency of SCEs in treated cells compared to controls is considered a positive result.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described genotoxicity assays.
Caption: Workflow for the Ames Test.
References
- 1. Transplacental genotoxicity of this compound, benzene, and vinblastine in mice. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of micronuclei after exposure to mitomycin C, cyclophosphamide and diethylnitrosamine by the in vivo micronucleus test in mouse splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triethylenemelamine: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling Triethylenemelamine (TEM), a potent chemotherapy agent and research chemical, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of TEM waste.
This compound is a hazardous substance that requires careful handling and disposal due to its toxicity and potential for polymerization. Adherence to established safety protocols is paramount to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. The following is a summary of key safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield may be necessary for splash hazards.
-
Ventilation: All work with TEM should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Moisture Sensitivity: TEM can polymerize on exposure to heat or moisture. It is crucial to keep the compound and its waste away from water unless part of a specific neutralization procedure.
Spill Management
In the event of a TEM spill, immediate action is required to contain and clean the affected area:
-
Evacuate: Non-essential personnel should evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, gently cover the material with an inert absorbent material such as sand, dry lime, or soda ash.[1] Avoid raising dust.
-
Collection: Carefully collect the mixture into a clearly labeled, closed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough wash.
Disposal Procedures
There are two primary recommended methods for the disposal of this compound waste: incineration and chemical neutralization. The choice of method will depend on institutional policies and available facilities.
1. Incineration:
The most common and recommended method for the ultimate disposal of TEM is through a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[2] This process ensures the complete destruction of the hazardous compound. All TEM waste, including contaminated labware and PPE, should be collected in designated, properly labeled hazardous waste containers for pickup by a certified waste management provider.
2. Chemical Neutralization (Acidic Hydrolysis):
For small quantities of TEM waste, chemical neutralization through acidic hydrolysis can be an effective pretreatment step to reduce its hazard before final disposal. Research indicates that this compound undergoes rapid degradation in acidic conditions, particularly at a pH of 3.0 to 5.0.[1] At a neutral pH of 7.5, there is very little degradation.[1] This suggests that carefully controlled acidification can effectively neutralize the compound.
The following table summarizes key quantitative data related to the chemical properties and disposal of this compound:
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₂N₆ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | 40 g/100 mL at 26°C | [1] |
| pH for Rapid Degradation | 3.0 - 5.0 | [1] |
| Recommended Incineration | Controlled incineration with flue gas scrubbing | [2] |
| Spill Absorbent Materials | Sand, dry lime, soda ash | [1] |
Detailed Protocol for Chemical Neutralization of this compound Waste
This protocol outlines a procedure for the neutralization of small quantities of TEM waste in a laboratory setting. This procedure should only be performed by trained personnel in a controlled environment and in accordance with all institutional safety guidelines.
Materials:
-
This compound waste (solid or in a compatible solvent)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate reaction vessel (e.g., beaker or flask) of a size at least five times the volume of the waste solution.
-
Personal Protective Equipment (PPE) as described above.
Procedure:
-
Preparation:
-
Conduct the entire procedure within a certified chemical fume hood.
-
Place the reaction vessel in an ice bath on a stir plate to manage any exothermic reaction.
-
If neutralizing a solid, first dissolve it in a minimal amount of a compatible, non-reactive solvent.
-
-
Acidification:
-
Begin stirring the TEM waste solution.
-
Slowly and carefully, add the dilute acid dropwise to the stirring solution. The reaction can be exothermic, so slow addition is crucial to control the temperature.[1]
-
Monitor the temperature of the solution. If a significant temperature increase is observed, pause the addition of acid until the solution has cooled.
-
-
pH Monitoring:
-
Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding acid until the pH of the solution is consistently between 3.0 and 5.0.
-
-
Reaction Time:
-
Once the desired pH is reached, allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete degradation of the this compound.
-
-
Final Neutralization and Disposal:
-
After the degradation period, the acidic solution must be neutralized before final disposal.
-
Slowly add a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) until the pH of the solution is neutral (pH 6-8).
-
The final neutralized solution should be disposed of in accordance with institutional and local regulations for aqueous chemical waste.
-
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for TEM disposal, the following diagrams illustrate the overall workflow and the chemical neutralization steps.
Caption: Decision workflow for this compound disposal.
Caption: Step-by-step workflow for chemical neutralization.
By adhering to these guidelines, laboratory professionals can ensure the safe and effective disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triethylenemelamine
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Triethylenemelamine
This guide provides crucial, step-by-step procedures for researchers, scientists, and drug development professionals working with this compound (TEM). Adherence to these protocols is paramount for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against the hazards associated with this compound. It is a highly toxic compound and a suspected carcinogen.[1] The following table summarizes the required PPE for handling TEM.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required depending on the situation. | Protects against splashes, dust, and vapors that can cause eye irritation.[3] |
| Skin Protection | Chemical impermeable gloves.[2] Fire/flame resistant and impervious clothing.[2] Protective boots may be required. | Prevents skin contact, which can cause irritation.[3] this compound is highly toxic upon ingestion, and skin contact should be avoided. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[2] | Protects against inhalation of dust, mists, or vapors which can cause respiratory tract irritation.[3] |
Emergency Procedures: A Step-by-Step Response Plan
Immediate and appropriate action during an emergency can significantly mitigate harm. The following table outlines the initial response to various exposure scenarios.
| Exposure Route | First-Aid Measures |
| Inhalation | Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[2] Firefighters must wear a self-contained breathing apparatus (SCBA).[2] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area.[3]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Wash hands and face thoroughly after handling.[4]
Storage:
-
Keep the container tightly closed.[4]
-
Store in a cool, dark, and well-ventilated place.[4]
-
Store in a refrigerator in a designated "Poison Room".[5]
-
Protect from moisture, as this compound can polymerize when exposed to heat or moisture.[6]
Disposal Plan: Managing this compound Waste
This compound and any contaminated materials must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams.[7]
-
Containerization: Place waste in a clearly labeled, sealed, and compatible container. The label must include the chemical name and "Hazardous Waste".[7]
-
Spill Residue: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container. Use absorbent paper dampened with the same ethanol solution to clean up any remaining material. Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1][6]
-
Decontamination: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[1][6]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste.[7] Never dispose of this compound down the drain or in regular trash.[7]
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the logical flow of key safety protocols.
References
- 1. This compound | C9H12N6 | CID 5799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
